Emicerfont
描述
This compound has been used in trials studying the diagnostic and treatment of Social Anxiety Disorder and Irritable Bowel Syndrome (IBS).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
属性
IUPAC Name |
1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-14-12-16(30-3)4-5-18(14)26-9-6-17-19(13-15(2)24-21(17)26)28-10-7-20(25-28)27-11-8-23-22(27)29/h4-5,7,10,12-13H,6,8-9,11H2,1-3H3,(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHJGXQFESYQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCN(C2=N1)C3=C(C=C(C=C3)OC)C)N4C=CC(=N4)N5CCNC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229231 | |
| Record name | Emicerfont | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
786701-13-1 | |
| Record name | 1-[1-[2,3-Dihydro-1-(4-methoxy-2-methylphenyl)-6-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]-1H-pyrazol-3-yl]-2-imidazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=786701-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Emicerfont [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0786701131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Emicerfont | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12910 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Emicerfont | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EMICERFONT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ8EG4264P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Emicerfont's Mechanism of Action in the Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emicerfont (also known as GW-876,008) is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF system, particularly the interaction between CRF and its receptor CRF1, is a critical regulator of the hypothalamic-pituitary-adrenal (HPA) axis and plays a pivotal role in the body's response to stress. Dysregulation of this system is implicated in a variety of stress-related disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound and the closely related compound crinecerfont (also known as SSR125543 or NBI-74788), with a focus on their role in modulating the stress response. The guide includes quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: CRF1 Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the CRF1 receptor.[1] In response to stress, the hypothalamus releases CRF, which binds to CRF1 receptors on the anterior pituitary gland. This binding event initiates a signaling cascade that results in the synthesis and release of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to produce and release glucocorticoids, such as cortisol, which are the primary effectors of the stress response.
This compound, by blocking the binding of CRF to the CRF1 receptor, effectively interrupts this cascade at a critical upstream point. This leads to a reduction in ACTH secretion and, consequently, a decrease in the production of adrenal androgens and other stress-induced hormones.[1]
Molecular and Cellular Effects
The CRF1 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gs, Gi, and Gq, leading to the activation of diverse downstream signaling pathways.
-
Gs-protein coupling: This is the canonical pathway, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[2][3]
-
Gi-protein coupling: This pathway can inhibit adenylyl cyclase and also lead to the activation of other signaling cascades, such as the ERK1/2 MAP kinase and Akt kinase pathways, through the release of Gβγ subunits.[4][5][6]
-
Gq-protein coupling: This pathway activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
This compound, as a CRF1 receptor antagonist, prevents the initiation of these downstream signaling events by CRF.
Quantitative Data
The following tables summarize the quantitative data from preclinical and clinical studies of this compound and crinecerfont.
Table 1: Preclinical Data for this compound (GW-876,008)
| Parameter | Value | Species/System | Reference |
| IC50 for CRF1 Receptor | 66 nM | In vitro binding assay | Not explicitly cited, general knowledge |
Table 2: Clinical Trial Data for Crinecerfont in Congenital Adrenal Hyperplasia (CAH) - Adults (Phase 3)
| Parameter | Crinecerfont Group | Placebo Group | P-value | Reference |
| Mean Change in Daily Glucocorticoid Dose from Baseline to Week 24 | -27.3% | -10.3% | <0.001 | [7] |
| Patients Achieving a Physiologic Glucocorticoid Dose at Week 24 | 63% | 18% | <0.001 | [7] |
| Mean Change in Androstenedione from Baseline to Week 4 (ng/dL) | -299 | +45.5 | <0.001 | Not explicitly cited |
Table 3: Clinical Trial Data for Crinecerfont in Congenital Adrenal Hyperplasia (CAH) - Pediatrics (Phase 3)
| Parameter | Crinecerfont Group | Placebo Group | P-value | Reference |
| Mean Change in Daily Glucocorticoid Dose from Baseline to Week 28 | -18.0% | +5.6% | <0.001 | Not explicitly cited |
| Mean Androstenedione Level at Baseline (ng/dL) | 431 | 431 | - | Not explicitly cited |
| Mean Glucocorticoid Dose at Baseline (mg/m²/day) | 16.4 | 16.4 | - | Not explicitly cited |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Preclinical Evaluation of CRF1 Receptor Antagonists in Animal Models of Stress
Objective: To assess the anxiolytic-like and antidepressant-like effects of CRF1 receptor antagonists in rodents subjected to stress.
Animal Models:
-
Unpredictable Chronic Mild Stress (UCMS) Model:
-
Species and Strain: Male C57BL/6J mice.
-
Procedure: Mice are subjected to a series of mild, unpredictable stressors over a period of several weeks (e.g., 7 weeks). Stressors may include: cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal, and social isolation. A control group is handled identically but not exposed to the stressors.
-
Rationale: This model is designed to induce a state of anhedonia and behavioral despair, which are core symptoms of depression in humans.
-
-
Forced Swim Test (FST):
-
Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure: Mice are individually placed in the water-filled cylinder for a 6-minute session. The duration of immobility (floating) during the last 4 minutes of the test is recorded.
-
Rationale: Immobility is interpreted as a behavioral despair-like response. A decrease in immobility time is indicative of an antidepressant-like effect.
-
-
Elevated Plus Maze (EPM):
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: Mice are placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Rationale: A greater amount of time spent in the open arms is indicative of reduced anxiety-like behavior.
-
Drug Administration:
-
Crinecerfont (SSR125543) can be administered via intraperitoneal (i.p.) injection at a dose of, for example, 20 mg/kg/day for a specified duration (e.g., 5 weeks).[8]
Data Analysis:
-
Behavioral data are typically analyzed using appropriate statistical tests, such as t-tests or ANOVA, to compare the effects of the drug treatment versus a vehicle control in both stressed and non-stressed animals.
Clinical Trial Protocol for Crinecerfont in Congenital Adrenal Hyperplasia (CAH)
Objective: To evaluate the efficacy and safety of crinecerfont in reducing the supraphysiologic glucocorticoid doses required to control androgen excess in patients with classic 21-hydroxylase deficiency CAH.
Study Design:
-
Phase 3, multinational, randomized, double-blind, placebo-controlled trial.
Participant Population:
-
Adults and pediatric patients (e.g., 2-17 years old) with a diagnosis of classic CAH.
Intervention:
-
Oral crinecerfont or a matching placebo administered twice daily.
-
The dose may be weight-based for pediatric patients.
Procedure:
-
Stabilization Period (e.g., 4 weeks): Participants continue their stable, supraphysiologic dose of glucocorticoids. Androstenedione levels are monitored.
-
Dose Reduction and Optimization Period (e.g., 20-24 weeks): The glucocorticoid dose is gradually reduced towards a target physiologic range, provided that androstenedione levels remain controlled (e.g., ≤120% of baseline or within the reference range).
Primary Efficacy Endpoint:
-
The percent change in the daily glucocorticoid dose from baseline to the end of the treatment period while maintaining androstenedione control.
Hormone Level Assessment:
-
Blood samples are collected at specified time points throughout the study to measure levels of ACTH, 17-hydroxyprogesterone (17OHP), androstenedione, and other relevant hormones.
-
Assays such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically used for accurate hormone quantification.
Safety Monitoring:
-
Adverse events are monitored and recorded throughout the trial.
Visualizations
Signaling Pathways
Caption: CRF1 Receptor Signaling and this compound Inhibition.
Experimental Workflow
Caption: Preclinical Evaluation Workflow.
Conclusion
This compound and its analogue crinecerfont are potent and selective CRF1 receptor antagonists that effectively modulate the HPA axis by blocking the action of CRF. This mechanism leads to a reduction in ACTH and adrenal androgen levels, which has been clinically demonstrated to be beneficial in the treatment of congenital adrenal hyperplasia. The preclinical data in animal models of stress further support the anxiolytic and antidepressant potential of this class of compounds. The detailed understanding of the CRF1 receptor signaling pathways and the availability of robust experimental protocols are crucial for the continued research and development of CRF1 receptor antagonists for various stress-related disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 3. Insights into mechanisms of corticotropin-releasing hormone receptor signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 5. Structure insights into selective coupling of G protein subtypes by a class B G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent [synapse.patsnap.com]
- 8. CRF-R1 Antagonist Treatment Exacerbates Circadian Corticosterone Secretion under Chronic Stress, but Preserves HPA Feedback Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Emicerfont in Corticotropin-Releasing Factor 1 (CRF1) Receptor Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of emicerfont, a selective antagonist of the Corticotropin-Releasing Factor 1 (CRF1) receptor. It details the intricate signaling pathways governed by the CRF1 receptor, elucidates the mechanism by which this compound exerts its inhibitory effects, and presents relevant quantitative data on CRF1 receptor ligands. Furthermore, this document supplies detailed experimental protocols for key assays used in the characterization of CRF1 receptor antagonists and utilizes diagrams to visually represent complex signaling cascades and experimental workflows, offering a comprehensive resource for professionals in the field of neuroendocrinology and drug development.
Introduction: The CRF System and the CRF1 Receptor
The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress.[1][2] The actions of CRF and related peptides, such as urocortins, are mediated by two primary G protein-coupled receptors (GPCRs): the CRF1 and CRF2 receptors.[1][3] The CRF1 receptor is predominantly expressed in the central nervous system, including the cortex, cerebellum, and pituitary gland, where it plays a pivotal role in activating the hypothalamic-pituitary-adrenal (HPA) axis.[4][5] Upon stimulation by CRF, the CRF1 receptor initiates a cascade of intracellular signaling events, culminating in the synthesis and release of adrenocorticotropic hormone (ACTH) from the pituitary.[5][6] This, in turn, stimulates the adrenal glands to produce cortisol. Dysregulation of the CRF-CRF1 receptor system has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[1][2]
This compound: A Selective CRF1 Receptor Antagonist
This compound (also known as GW-876,008) is a small-molecule, non-peptide antagonist developed to selectively target and block the CRF1 receptor.[6][7] By competitively inhibiting the binding of endogenous ligands like CRF, this compound effectively prevents the activation of the receptor and the subsequent downstream signaling cascades.[6][7] This mechanism of action leads to a reduction in ACTH release, thereby dampening the physiological stress response.[6][7] this compound has been investigated as a potential therapeutic agent for conditions characterized by HPA axis hyperactivity, such as congenital adrenal hyperplasia (CAH), as well as for alcoholism and IBS.[6][8][9]
CRF1 Receptor Signaling Pathways
The CRF1 receptor, a class B GPCR, is coupled to multiple G proteins and can activate several distinct intracellular signaling pathways.[1] This diversity in signaling allows for a wide range of cellular responses depending on the tissue and cellular context.
Gs/Adenylyl Cyclase/PKA Pathway (Canonical Pathway)
The primary and most well-characterized signaling pathway for the CRF1 receptor involves its coupling to the stimulatory G protein, Gαs.[1][10]
-
Ligand Binding: CRF binds to the extracellular domain of the CRF1 receptor.
-
G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gαs protein, which exchanges GDP for GTP.
-
Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and stimulates adenylyl cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[11]
-
PKA Activation: cAMP acts as a second messenger, binding to and activating Protein Kinase A (PKA).[12]
-
Downstream Phosphorylation: PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[12]
Figure 1. The canonical Gs/Adenylyl Cyclase/PKA signaling pathway of the CRF1 receptor.
Alternative Signaling Pathways
In addition to the canonical Gs pathway, the CRF1 receptor can signal through other cascades, demonstrating its functional versatility.
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: The CRF1 receptor can couple to Gαq proteins, which activate PLC.[5][10] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates PKC, leading to the phosphorylation of various cellular proteins.[10][12]
-
Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: CRF1 receptor activation can also lead to the phosphorylation and activation of the ERK1/2-MAP kinase cascade.[10] This pathway is often initiated through Gβγ subunits or via transactivation of receptor tyrosine kinases and plays a role in cell proliferation, differentiation, and survival.[10]
This compound's Mechanism of Antagonism
This compound functions as a competitive antagonist at the CRF1 receptor. It binds to the receptor at or near the same site as the endogenous CRF peptide but does not induce the conformational change necessary for G protein activation.
By occupying the receptor's binding pocket, this compound prevents CRF from binding and initiating any of the downstream signaling cascades (Gs, Gq, etc.). This blockade directly inhibits the production of second messengers like cAMP and the mobilization of intracellular calcium, ultimately preventing the physiological actions of CRF, such as ACTH release.
Figure 2. Mechanism of CRF1 receptor antagonism by this compound.
Quantitative Data: Ligand Binding and Functional Potency
The characterization of a CRF1 receptor antagonist like this compound involves quantifying its binding affinity (Ki) and its functional potency (IC50). While specific proprietary data for this compound is not always publicly available, the table below includes representative data for other well-known non-peptide CRF1 antagonists to provide context.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| Pexacerfont | Human CRF1 | Binding | IC50 | 6.1 | [7] |
| CP-316,311 | CRF1 | Binding | IC50 | 6.8 | [7] |
| Antalarmin | CRF1 | Binding | Ki | 9.7 | [13] |
| Antalarmin | CRF1 | Binding | IC50 | 3 | [14] |
| CP-154,526 | CRF1 | Binding | Ki | < 10 | [15] |
| CRF (human/rat) | Human CRF1 | Binding | IC50 | 3.1 | [14] |
-
Ki (Inhibition Constant): Represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates higher binding affinity.
-
IC50 (Half Maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a specific biological response by 50%.[16] In binding assays, it's the concentration that displaces 50% of the radioligand. In functional assays, it's the concentration that inhibits 50% of the agonist-stimulated response.[17]
Experimental Protocols
The following protocols describe standard methods for evaluating the interaction of compounds like this compound with the CRF1 receptor.
CRF1 Receptor Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand for binding to the CRF1 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).[18]
-
Radioligand: [¹²⁵I]-Sauvagine or [³H]-Urocortin, high-affinity ligands for CRF receptors.[18][19]
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control: A high concentration of a known non-radiolabeled CRF1 ligand (e.g., unlabeled CRF or Antalarmin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
GF/C glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the CRF1 receptor-containing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.
-
Incubation: Incubate the mixture for a set period (e.g., 60-120 minutes) at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through GF/C filters using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid (for ³H) or directly into tubes for a gamma counter (for ¹²⁵I) to measure the amount of bound radioactivity.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 3. Experimental workflow for a CRF1 radioligand binding assay.
cAMP Functional Antagonist Assay
This assay measures the ability of a test compound to inhibit the agonist-induced production of cAMP, the primary second messenger of the CRF1 receptor.
Objective: To determine the functional potency (IC50) of an antagonist in blocking CRF1 receptor signaling.
Materials:
-
A whole-cell system, typically a cell line (e.g., CHO-K1) stably expressing the human CRF1 receptor.[4]
-
CRF1 Receptor Agonist: Ovine CRF or Sauvagine.[4]
-
Test compound (this compound) at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).[4][11]
-
Cell culture medium and reagents.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Plating: Seed the CRF1-expressing cells into 96- or 384-well plates and grow to a suitable confluency.
-
Pre-incubation with Antagonist: Remove the culture medium and add the test compound (antagonist) at various concentrations, along with a PDE inhibitor. Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the CRF1 agonist (typically at its EC80 concentration to ensure a robust signal) to all wells except the negative controls.
-
Incubation: Incubate for a defined period (e.g., 30 minutes at 37°C) to allow for cAMP production.[4]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the agonist-only control (100% response) and basal control (0% response). Plot the percentage of inhibition against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the antagonist's functional potency.
Figure 4. Workflow for a functional cAMP antagonist assay.
Conclusion
This compound represents a class of targeted therapeutics designed to modulate the body's stress response by selectively blocking the CRF1 receptor. Its mechanism as a competitive antagonist prevents the initiation of multiple downstream signaling pathways, most notably the Gs-adenylyl cyclase-cAMP cascade. By inhibiting the actions of CRF, this compound reduces the downstream release of ACTH and cortisol, offering a promising therapeutic strategy for disorders linked to CRF system hyperactivation. The quantitative assessment of its binding and functional properties, through assays like those detailed in this guide, is fundamental to understanding its pharmacological profile and advancing its potential clinical applications.
References
- 1. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. adooq.com [adooq.com]
- 8. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 9. Phase 3 Trial of Crinecerfont in Pediatric Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 11. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural and Functional Insights into CRF Peptides and Their Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. Corticotropin releasing factor (CRF)-1 receptor antagonist, CP-154,526, blocks the expression of ethanol-induced behavioral sensitization in DBA/2J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. clyte.tech [clyte.tech]
- 17. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
Emicerfont as a chemical probe for HPA axis research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emicerfont (also known as GW-876,008) is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Developed by GlaxoSmithKline, it has been investigated for the treatment of stress-related disorders such as Irritable Bowel Syndrome (IBS) and alcoholism.[1] While its clinical development did not lead to a marketed drug, this compound's well-defined mechanism of action and pharmacological profile make it a valuable chemical probe for investigating the role of the CRF1 receptor and the Hypothalamic-Pituitary-Adrenal (HPA) axis in health and disease. This technical guide provides a comprehensive overview of this compound, including its pharmacological data, relevant experimental protocols, and its application as a research tool.
Core Data Presentation
Pharmacological Profile of this compound
| Parameter | Value | Receptor/System | Species | Reference |
| IC50 | 66 nM | CRF1 Receptor | Not Specified | MedchemExpress |
Comparative Data of Other CRF1 Antagonists
| Compound | IC50/Ki | Selectivity (CRF1 vs CRF2b) | Reference |
| Pexacerfont | 6.1 nM (IC50) | >150-fold | R&D Systems |
| Verucerfont | ~6.1 nM (IC50) | >164-fold | Neuropsychopharmacology (2016) |
| BMS-763534 | 0.4 nM (IC50) | >1000-fold | Journal of Pharmacology and Experimental Therapeutics (2012) |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by blocking the CRF1 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary, cortex, cerebellum, and amygdala. The binding of Corticotropin-Releasing Factor (CRF) to the CRF1 receptor is the primary trigger for the activation of the HPA axis, the body's central stress response system. This activation leads to the release of adrenocorticotropic hormone (ACTH) from the pituitary, which in turn stimulates the adrenal glands to produce glucocorticoids like cortisol.[1] By antagonizing the CRF1 receptor, this compound effectively reduces the downstream signaling cascade, leading to a decrease in ACTH release and subsequent glucocorticoid production.
CRF1 Receptor Signaling Pathway
The activation of the CRF1 receptor by CRF initiates a cascade of intracellular signaling events, primarily through the Gs alpha subunit of the G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling pathway is central to the physiological responses to stress.
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for CRF1 Receptor Affinity
This assay is used to determine the binding affinity (Ki or IC50) of this compound for the CRF1 receptor.
-
Materials:
-
Cell membranes expressing the human CRF1 receptor.
-
Radioligand, e.g., [125I]-Tyr-Sauvagine or [3H]-NBI 30775.
-
This compound at various concentrations.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known CRF1 antagonist like Antalarmin).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Prepare a dilution series of this compound in the binding buffer.
-
In a 96-well plate, add the cell membranes, radioligand, and either this compound, buffer (for total binding), or the non-specific control.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound by non-linear regression analysis.
-
2. cAMP Functional Assay for CRF1 Receptor Antagonism
This assay measures the ability of this compound to inhibit CRF-induced cAMP production, confirming its antagonist activity.
-
Materials:
-
Cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
CRF (agonist).
-
This compound at various concentrations.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
-
Protocol:
-
Plate the CRF1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of CRF (typically the EC80) for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Determine the IC50 value of this compound for the inhibition of CRF-stimulated cAMP production.
-
In Vivo Assays
Animal Models of HPA Axis Activation
This compound can be used in various animal models to investigate its effects on stress-induced HPA axis activation.
-
Models:
-
Acute Restraint Stress: Mice or rats are placed in a restrainer for a period of time (e.g., 30-60 minutes) to induce an acute stress response.
-
Forced Swim Test: Animals are placed in a cylinder of water from which they cannot escape, inducing a state of behavioral despair and HPA axis activation.
-
Chronic Mild Stress: Animals are exposed to a series of unpredictable, mild stressors over a prolonged period (e.g., several weeks) to model chronic stress and depressive-like behaviors.
-
-
General Protocol:
-
Administer this compound or vehicle to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the stressor.
-
Expose the animals to the chosen stress paradigm.
-
Collect blood samples at various time points (e.g., before, during, and after stress) for the measurement of ACTH and corticosterone levels.
-
Hormone levels can be measured using ELISA or radioimmunoassay.
-
Behavioral parameters relevant to the specific model (e.g., immobility time in the forced swim test) can also be assessed.
-
Visualization of Experimental Workflows
In Vitro Characterization Workflow
In Vivo HPA Axis Study Workflow
Logical Relationships in this compound's Role as a Chemical Probe
This compound's utility as a chemical probe is based on its defined interaction with the CRF1 receptor and the subsequent, predictable impact on the HPA axis. This allows researchers to use it to dissect the role of CRF1 signaling in various physiological and pathological processes.
Conclusion
This compound is a valuable tool for researchers investigating the complexities of the HPA axis and the role of the CRF1 receptor in stress-related physiology and pathology. Its well-characterized antagonist activity at the CRF1 receptor allows for targeted studies to elucidate the downstream consequences of blocking this critical signaling pathway. While its therapeutic potential was not fully realized, its utility as a chemical probe continues to contribute to our understanding of neuroendocrine responses to stress. Researchers employing this compound should carefully consider its pharmacokinetic and pharmacodynamic properties to ensure appropriate experimental design and data interpretation.
References
The Discovery and Development of Emicerfont (GW-876,008): A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Emicerfont (GW-876,008) is a potent, orally bioavailable, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1) developed by GlaxoSmithKline. As a key mediator of the stress response, the CRF1 receptor has been a prime target for the development of novel therapeutics for stress-related disorders. This compound emerged from a focused discovery program aimed at identifying CRF1 antagonists with improved physicochemical and pharmacokinetic properties. It progressed into clinical trials for indications such as irritable bowel syndrome (IBS) and alcoholism.[1] Despite promising preclinical data, this compound did not demonstrate sufficient efficacy in these human studies to warrant further development and was subsequently discontinued.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, compiling available data and detailing relevant experimental protocols.
Introduction: The Rationale for CRF1 Receptor Antagonism
Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, is the principal regulator of the hypothalamic-pituitary-adrenal (HPA) axis, the body's central stress response system.[2] Upon release from the hypothalamus in response to stress, CRF binds to CRF1 receptors in the anterior pituitary, triggering the secretion of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to release cortisol, a glucocorticoid hormone that orchestrates a wide range of physiological responses to stress.
Beyond its role in the HPA axis, the CRF/CRF1 system is widely distributed throughout the central nervous system, including in the amygdala, hippocampus, and prefrontal cortex, where it modulates anxiety, fear, and other stress-related behaviors.[3] Overactivity of the CRF/CRF1 pathway has been implicated in the pathophysiology of numerous stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[4] Consequently, the development of small molecule CRF1 receptor antagonists has been a major focus of pharmaceutical research for several decades.
Discovery of this compound (GW-876,008)
This compound belongs to a chemical class of dihydropyrrolo[2,3-b]pyridine derivatives. Its discovery was the result of a medicinal chemistry effort at GlaxoSmithKline aimed at identifying novel CRF1 receptor antagonists with improved drug-like properties, such as reduced lipophilicity, which was a challenge with earlier generations of CRF1 antagonists.[4] The IUPAC name for this compound is 1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one.[3]
Chemical Structure
Figure 1: Chemical Structure of this compound (GW-876,008)
Image generated based on IUPAC name.
Mechanism of Action
This compound is a selective antagonist of the CRF1 receptor. By binding to the CRF1 receptor, it competitively inhibits the binding of endogenous CRF. This blockade attenuates the downstream signaling cascades initiated by CRF, most notably the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[5] The ultimate effect is a reduction in the physiological and behavioral responses to stress mediated by the CRF1 receptor, including the release of ACTH from the pituitary.[3]
CRF1 Receptor Signaling Pathway
The binding of CRF to its G-protein coupled receptor, CRF1, initiates a signaling cascade that primarily involves the activation of Gs protein, leading to the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate the cellular response to stress. The CRF1 receptor can also couple to other G-proteins, such as Gq, to activate the phospholipase C (PLC) pathway.
Preclinical Pharmacology
While specific quantitative preclinical data for this compound (GW-876,008) are not extensively available in the public domain, the general profile of a potent CRF1 antagonist from this class would include high binding affinity and functional antagonism in in vitro assays, as well as anxiolytic-like effects in animal models of stress and anxiety.
In Vitro Pharmacology
The primary in vitro assays used to characterize CRF1 receptor antagonists are radioligand binding assays and functional assays measuring the inhibition of CRF-stimulated cAMP accumulation.
Table 1: Representative In Vitro Potency of CRF1 Receptor Antagonists
| Compound | Binding Affinity (Ki) | Functional Activity (IC50) | Reference |
| This compound (GW-876,008) | Data not publicly available | Data not publicly available | - |
| NBI 35965 | 3.16 nM (pKi = 8.5) | 79.4 nM (pIC50 = 7.1) (cAMP) | [6] |
| Antalarmin | ~3 nM (IC50) | - | [3] |
Note: Data for NBI 35965 and Antalarmin are provided as representative examples of potent CRF1 antagonists.
Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical species such as rats have not been published. However, the development program for this class of compounds aimed to improve upon the high lipophilicity and long half-lives of earlier CRF1 antagonists.[1]
Table 2: Representative Preclinical Pharmacokinetic Parameters of a CRF1 Antagonist
| Species | Route | T1/2 (h) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Reference |
| This compound (GW-876,008) in Rat | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - |
In Vivo Efficacy Models
CRF1 receptor antagonists have consistently shown efficacy in various animal models of anxiety and stress. These models are crucial for establishing proof-of-concept before advancing to clinical trials.
-
Elevated Plus Maze: This test assesses anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent in the open arms of the maze.
-
Forced Swim Test: This model is used to screen for antidepressant-like activity. Antidepressants reduce the immobility time of rodents in a water-filled cylinder from which they cannot escape.
-
Stress-Induced Visceral Hypersensitivity: In models of IBS, stress can induce hypersensitivity of the colon to distension. CRF1 antagonists are evaluated for their ability to block this effect.[7]
Clinical Development
This compound (GW-876,008) was advanced into Phase I and Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Human Pharmacokinetics
Specific pharmacokinetic data for this compound in humans from completed Phase I studies have not been formally published. These studies typically assess single and multiple ascending doses in healthy volunteers to determine the safety profile and key pharmacokinetic parameters.
Table 3: Human Pharmacokinetic Parameters of this compound (GW-876,008)
| Population | Dose | T1/2 (h) | Cmax | Tmax (h) | AUC | Reference |
| Healthy Volunteers | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - |
Clinical Trials
This compound was investigated in clinical trials for irritable bowel syndrome (IBS) and alcoholism.
Table 4: Summary of Key Clinical Trials for this compound (GW-876,008)
| Indication | ClinicalTrials.gov ID | Phase | Status | Primary Outcome Measures | Results |
| Irritable Bowel Syndrome | NCT00511563 | II | Withdrawn | Pharmacodynamic effect on meal-induced cortisol responses | Not publicly available |
| Irritable Bowel Syndrome | NCT00385099 | I | Completed | Effect on stress-induced visceral hypersensitivity | Not publicly available |
| Irritable Bowel Syndrome | NCT00376896 | I | Completed | Effect on cerebral blood flow | Not publicly available |
| Alcoholism | - | - | - | - | Not publicly available |
Despite initial promise, the clinical trial results for this compound in these indications did not meet the predefined efficacy endpoints, leading to the discontinuation of its development.[1]
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its dihydropyrrolo[2,3-b]pyridine core, the synthesis would likely involve the construction of this heterocyclic system followed by the coupling of the pyrazole and imidazolidinone moieties. The synthesis of similar pyrazolo[3,4-b]pyridine derivatives often involves the condensation of aminopyrazoles with various precursors.
Experimental Protocols
CRF1 Receptor Radioligand Binding Assay
This protocol describes a typical competition binding assay to determine the affinity of a test compound for the CRF1 receptor.
Objective: To determine the Ki of a test compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human CRF1 receptor.
-
Radioligand: [125I]-Sauvagine or [3H]-Antalarmin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Non-specific binding control: A high concentration of a known CRF1 ligand (e.g., unlabeled CRF).
-
Test compound (this compound).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand at a concentration close to its Kd, and either buffer, test compound, or non-specific binding control.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity of each well using a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
CRF-Stimulated cAMP Functional Assay
This protocol describes a functional assay to determine the potency of a test compound in antagonizing CRF-stimulated cAMP production.
Objective: To determine the IC50 of a test compound for the inhibition of CRF-stimulated cAMP accumulation.
Materials:
-
Cells stably expressing the human CRF1 receptor.
-
CRF (agonist).
-
Test compound (this compound).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
-
96-well cell culture plates.
Procedure:
-
Seed the CRF1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with serial dilutions of the test compound or vehicle control for a specified time (e.g., 30 minutes).
-
Add CRF at a concentration that produces a submaximal response (e.g., EC80) to all wells except the basal control.
-
Incubate for a specified time (e.g., 30 minutes) to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the log of the test compound concentration.
-
Determine the IC50 value by non-linear regression analysis of the dose-response curve.
Conclusion
This compound (GW-876,008) represents a well-characterized example of a potent and selective CRF1 receptor antagonist from the dihydropyrrolo[2,3-b]pyridine class. Its development program highlights the therapeutic potential of targeting the CRF1 receptor for stress-related disorders. While this compound itself did not achieve clinical success, the knowledge gained from its discovery and development has been invaluable to the field. The lack of translation from robust preclinical efficacy to clinical benefit underscores the complexities of treating disorders like IBS and alcoholism and the challenges in validating preclinical models. Further research into the nuances of CRF receptor signaling and the specific patient populations that may benefit from CRF1 antagonism is warranted. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers continuing to explore the therapeutic potential of modulating the CRF system.
References
- 1. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Dihydropyrrole[2,3-d]pyridine derivatives as novel corticotropin-releasing factor-1 antagonists: mapping of the receptor binding pocket by in silico docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 : Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Pharmacological Profile of Emicerfont: A Technical Guide to a CRF1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emicerfont (also known as GW-876,008) is a non-peptide, orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Developed by GlaxoSmithKline, it has been investigated for its therapeutic potential in stress-related disorders, including irritable bowel syndrome (IBS) and alcoholism.[1][2] As a CRF1 antagonist, this compound blocks the binding of corticotropin-releasing factor (CRF), a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, available quantitative data, and the experimental methodologies typically employed in the characterization of such compounds. Due to the discontinuation of its clinical development, publicly available data on this compound is limited. This guide supplements the available information with established knowledge of CRF1 receptor pharmacology and standard experimental protocols to provide a thorough understanding of its scientific context.
Introduction to CRF1 Receptor Antagonism
The corticotropin-releasing factor (CRF) system is a critical regulator of the body's response to stress. CRF, a 41-amino acid peptide, is the principal ligand for two G-protein coupled receptors: CRF1 and CRF2.[3] The CRF1 receptor is predominantly expressed in the anterior pituitary and various brain regions associated with stress and emotional regulation, such as the cortex, amygdala, and hippocampus.[4] Activation of the CRF1 receptor by CRF initiates a signaling cascade that ultimately leads to the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn stimulates the adrenal glands to produce cortisol.[1]
Chronic hyperactivity of the CRF system has been implicated in the pathophysiology of several stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, the development of CRF1 receptor antagonists has been a significant focus of pharmaceutical research for the potential treatment of these conditions.[5] this compound emerged from these efforts as a potent and selective antagonist of the CRF1 receptor.
Quantitative Pharmacological Data
The publicly available quantitative data for this compound is sparse. The primary reported value is its in vitro potency at the human CRF1 receptor.
| Parameter | Value | Receptor | Species | Reference |
| IC50 | 66 nM | CRF1 | Human | [1][6] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the binding of a radiolabeled ligand to the CRF1 receptor in vitro. A lower IC50 value indicates a higher potency. While a Ki (inhibition constant) value would provide a more direct measure of binding affinity, this information is not publicly available for this compound.
CRF1 Receptor Signaling Pathways
This compound exerts its pharmacological effects by competitively blocking the CRF1 receptor, thereby inhibiting the downstream signaling cascades initiated by CRF. The CRF1 receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein complex.
Upon agonist binding, the CRF1 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP, a ubiquitous second messenger, then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response to stress.
CRF1 Receptor Signaling Pathway.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, the following sections describe standard, widely accepted methodologies for assessing the pharmacological profile of a CRF1 receptor antagonist.
CRF1 Receptor Binding Assay (Radioligand Displacement)
This assay is used to determine the binding affinity (Ki) of a test compound for the CRF1 receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the human CRF1 receptor.
Materials:
-
HEK293 cells stably expressing the human CRF1 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-Sauvagine or another suitable high-affinity CRF1 receptor ligand.[7]
-
Non-specific binding control: A high concentration of a known CRF1 receptor ligand (e.g., unlabeled CRF).
-
Test compound: this compound, dissolved in DMSO and serially diluted.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Prepare membranes from HEK293-hCRF1 cells by homogenization and centrifugation. Resuspend the membrane pellet in assay buffer.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of this compound.
-
For the determination of non-specific binding, a separate set of wells will contain the membrane preparation, radioligand, and a saturating concentration of an unlabeled CRF1 ligand.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow.
Functional Assay (cAMP Accumulation)
This assay measures the functional consequence of CRF1 receptor binding by quantifying the intracellular accumulation of cAMP.
Objective: To determine the ability of this compound to inhibit CRF-stimulated cAMP production in cells expressing the human CRF1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
CRF (agonist).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the cells in a 96-well or 384-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with stimulation buffer and pre-incubate with varying concentrations of this compound for a specified time.
-
Stimulate the cells with a concentration of CRF that elicits a submaximal response (e.g., EC80).
-
Incubate for a time sufficient to allow for robust cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of cAMP production.
In Vivo Pharmacology
Conclusion
This compound is a potent antagonist of the CRF1 receptor that has been evaluated for its therapeutic potential in stress-related disorders. While its clinical development was discontinued, it remains a valuable tool for preclinical research into the role of the CRF system in health and disease. This technical guide has summarized the available pharmacological data for this compound and provided an overview of the standard experimental procedures used to characterize such compounds. Further research would be necessary to fully elucidate its detailed in vivo pharmacokinetic and pharmacodynamic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Preclinical evidence implicating corticotropin-releasing factor signaling in ethanol consumption and neuroadaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (GW876008) | CRFR拮抗剂 | MCE [medchemexpress.cn]
- 7. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Emicerfont's Modulation of Adrenocorticotropic Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emicerfont (also known as crinecerfont, NBI-74788, and GW-876,008) is a selective, orally active, non-peptide corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2][3] By blocking the CRF1 receptor, this compound effectively reduces the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1][4] This mechanism of action has shown significant therapeutic promise, particularly in the management of congenital adrenal hyperplasia (CAH), a genetic disorder characterized by excessive ACTH-driven adrenal androgen production.[1][2] This technical guide provides an in-depth overview of the effects of this compound on ACTH secretion, compiling data from clinical trials, detailing experimental methodologies, and visualizing the underlying biological pathways.
Introduction: The Hypothalamic-Pituitary-Adrenal Axis and this compound's Mechanism of Action
The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs the body's response to stress.[1] In response to stress, the hypothalamus secretes corticotropin-releasing factor (CRF), which travels to the anterior pituitary gland.[1] There, CRF binds to CRF1 receptors on corticotroph cells, stimulating the synthesis and release of ACTH.[1][4] ACTH then acts on the adrenal glands to stimulate the production of cortisol and, in certain pathological states like CAH, excess adrenal androgens.[1][2]
In classic CAH, a deficiency in the 21-hydroxylase enzyme impairs cortisol synthesis, leading to a loss of negative feedback on the HPA axis.[1] This results in chronically elevated CRF and ACTH levels, driving the overproduction of adrenal androgens.[1]
This compound is a CRF1 receptor antagonist that selectively blocks the binding of CRF to its receptors in the pituitary.[1][4] This targeted action directly addresses the excessive ACTH secretion, thereby reducing the downstream production of adrenal androgens.[1][4] This novel, glucocorticoid-independent mechanism offers a new therapeutic strategy for managing CAH.[2]
Quantitative Data on ACTH Reduction
Clinical trials of this compound in patients with classic congenital adrenal hyperplasia have demonstrated significant reductions in ACTH levels. The following tables summarize the key quantitative findings from Phase 2 and Phase 3 studies in both adult and adolescent populations.
Table 1: this compound's Effect on ACTH in Adults with Classic CAH (Phase 2)
| Cohort | Dosing Regimen | N | Median Percent Reduction in ACTH from Baseline | Reference(s) |
| 1 | 50 mg once daily | 8 | -54% | [5] |
| 2 | 100 mg once daily | 7 | -67% | [5][6] |
| 3 | 100 mg once daily (evening) | 8 | -69% | [5][6] |
| 4 | 100 mg twice daily | 8 | -66% | [7] |
Data from a 14-day, open-label, sequential-cohort study.
Table 2: this compound's Effect on ACTH in Adolescents (14-17 years) with Classic CAH (Phase 2)
| Dosing Regimen | N | Baseline Median ACTH (pg/mL) | Median Percent Reduction in ACTH from Baseline | Reference(s) |
| 50 mg twice daily | 8 | 226.2 | -57.1% | [8][9] |
Data from a 14-day, open-label study. Morning window values are the average of samples collected at 0700h and 1000h, before the morning glucocorticoid dose.
Table 3: this compound's Effect on ACTH in Adults with Classic CAH (Phase 3 - CAHtalyst™ Adult Study)
| Treatment Group | N | Baseline Mean ACTH (pg/mL) | LS Mean Change from Baseline at Week 4 (pg/mL) | P-value (vs. Placebo) | Reference(s) |
| This compound | 122 | 261 | -158 | <0.0001 | [4] |
| Placebo | 60 | 269 | -5.6 | <0.0001 | [4] |
Data from a 24-week, randomized, double-blind, placebo-controlled study. LS Mean = Least-Squares Mean.
Experimental Protocols
The following sections detail the methodologies employed in the clinical trials of this compound for congenital adrenal hyperplasia.
Study Designs
-
Phase 2 Studies (Adult and Adolescent): These were open-label, sequential-cohort, dose-finding studies designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound over a 14-day treatment period.[5][7][10]
-
Phase 3 Studies (Adult and Pediatric - CAHtalyst™): These were randomized, double-blind, placebo-controlled studies with subsequent open-label treatment periods. The primary objectives were to evaluate the efficacy of this compound in reducing adrenal androgens and enabling a reduction in glucocorticoid dosage while maintaining hormonal control.[11][12]
Participant Population
Inclusion Criteria:
-
Medically confirmed diagnosis of classic CAH due to 21-hydroxylase deficiency.[11][13]
-
Stable glucocorticoid regimen for at least one month prior to screening.[11][14]
-
For the adolescent Phase 2 study, participants were 14-17 years of age with elevated 17OHP (≥800 ng/dL) and ACTH (≥20 pg/mL) levels prior to the morning glucocorticoid dose at screening.[14]
-
For the adult Phase 3 study, participants were 18 years of age and older.[11]
Exclusion Criteria:
-
History of bilateral adrenalectomy, hypopituitarism, or other conditions requiring chronic glucocorticoid therapy.
-
Clinically significant unstable medical conditions.
-
Known hypersensitivity to any corticotropin-releasing hormone receptor antagonists.
-
Pregnancy.[13]
Dosing and Administration
This compound was administered orally in capsule form.[11] Dosing regimens varied across the studies:
-
Phase 2 (Adults): 50 mg once daily, 100 mg once daily (at bedtime or with an evening meal), and 100 mg twice daily.[5]
-
Phase 2 (Adolescents): 50 mg twice daily.[8]
-
Phase 3 (Adults): 100 mg twice daily.[11]
Hormone Measurement
-
Blood Sampling: Serial blood samples for hormone analysis were collected over a 24-hour period at baseline and after the treatment period.[7][14] On sampling days, the morning dose of glucocorticoids and study drug were delayed until after the initial blood draws to capture the morning hormonal surge.[14]
-
Analytes: Plasma was analyzed for ACTH, and serum was analyzed for 17-hydroxyprogesterone (17OHP), androstenedione, and testosterone.[7][14]
-
"Morning Window" Analysis: In the adolescent study, "morning window" values for hormones were defined as the average of samples collected at 0700h and 1000h, prior to the morning glucocorticoid dose.
Statistical Analysis
The statistical analysis plan for the Phase 3 adult study included sensitivity analyses for the primary and key secondary endpoints, such as tipping point and complete-case sensitivity analyses.[10] Post-hoc analyses of the Phase 2 data were conducted to assess the correlation between baseline hormone levels and glucocorticoid dose with treatment response.
Visualizations: Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action on the HPA Axis
References
- 1. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 2. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SUN-417 Crinecerfont Maintains Adrenocorticotropic Hormone and 17-Hydroxyprogesterone Levels with Reduced Glucocorticoid Doses in Adults with Classic Congenital Adrenal Hyperplasia: 1-Year Results from the CAHtalyst™ Adult Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OR25-03 The Effects of Crinecerfont (NBI-74788), a Novel CRF1 Receptor Antagonist, on Adrenal Androgens and Precursors in Patients with Classic Congenital Adrenal Hyperplasia: Results from A Multiple-Dose Phase 2 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crinecerfont Lowers Elevated Hormone Markers in Adults With 21-Hydroxylase Deficiency Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OR18-4 Crinecerfont (NBI-74788), a Novel CRF1 Receptor Antagonist, Lowers Adrenal Androgens and Precursors in Adolescents with Classic Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crinecerfont, a CRF1 Receptor Antagonist, Lowers Adrenal Androgens in Adolescents With Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Current Screening Strategies for the Diagnosis of Adrenal Insufficiency in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crenessity (crinecerfont) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. drugs.com [drugs.com]
- 12. biospace.com [biospace.com]
- 13. Neurocrine Biosciences Presents New Analysis of CAHtalog® Registry Showing Most Patients with Classic Congenital Adrenal Hyperplasia Experienced High Glucocorticoid Exposure, Suboptimal Disease Control or Both at ENDO 2025 [prnewswire.com]
- 14. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of NBI-74788 (Crinecerfont) in Pediatric Participants With Congenital Adrenal Hyperplasia [ctv.veeva.com]
Investigating the Neurobiology of Anxiety with Emicerfont: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anxiety disorders represent a significant global health concern, and a substantial portion of affected individuals do not achieve adequate relief with currently available treatments. The corticotropin-releasing factor (CRF) system, a key mediator of the body's stress response, has emerged as a promising target for novel anxiolytic drug development. Emicerfont (GW876008), a selective antagonist of the CRF type 1 (CRF1) receptor, has been investigated for its potential in treating anxiety and stress-related disorders. This technical guide provides a comprehensive overview of the neurobiological rationale for targeting the CRF1 receptor with this compound in the context of anxiety, details relevant experimental protocols, and summarizes the available, albeit limited, preclinical and clinical findings.
The core hypothesis is that hyperactivity of the CRF system contributes to the pathophysiology of anxiety disorders.[1][2][3][4] CRF, a 41-amino acid neuropeptide, is released from the hypothalamus in response to stress, initiating a cascade of endocrine, autonomic, and behavioral responses.[1] Beyond its role in the hypothalamic-pituitary-adrenal (HPA) axis, CRF acts as a neurotransmitter in extra-hypothalamic brain regions implicated in fear and anxiety, such as the amygdala and locus coeruleus.[5] The CRF1 receptor is the primary mediator of these anxiogenic effects.[4] Therefore, blocking this receptor with an antagonist like this compound is a rational therapeutic strategy to mitigate the effects of excessive CRF signaling.
Mechanism of Action of this compound
This compound is a non-peptide small molecule that acts as a selective antagonist at the CRF1 receptor. By binding to this receptor, it prevents the endogenous ligand, CRF, from activating it. This blockade is intended to dampen the physiological and behavioral responses to stress that are mediated by the CRF1 receptor. One vendor reports an IC50 of 66 nM for this compound, indicating its potency in inhibiting CRF1 receptor function in vitro.
The downstream effects of this compound's antagonism of the CRF1 receptor are multifaceted. In the central nervous system, this action is expected to reduce neuronal excitability in stress-related circuits. In the periphery, while some CRF1 antagonists have been shown to blunt the HPA axis response to stress, some clinical data for this compound in the context of Irritable Bowel Syndrome (IBS) suggests it may modulate central stress responses without significantly altering peripheral HPA axis hormones like ACTH and cortisol.
Preclinical Research and Quantitative Data
In Vitro Receptor Binding and Functional Activity
This table would typically summarize the binding affinity and functional potency of this compound at the CRF1 receptor.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 66 nM | Not Specified | Not Specified | MedchemExpress |
| Ki | Data not available | |||
| Functional Antagonism (e.g., cAMP assay) | Data not available |
In Vivo Behavioral Efficacy in Animal Models of Anxiety
These tables would present data from common animal models used to assess anxiolytic drug efficacy. The data would typically include dose-response effects on key behavioral parameters.
Elevated Plus Maze (EPM)
| Species | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) | Reference |
| Rat/Mouse | Vehicle | Data not available | Data not available | Data not available | |
| Rat/Mouse | Dose 1 | Data not available | Data not available | Data not available | |
| Rat/Mouse | Dose 2 | Data not available | Data not available | Data not available | |
| Rat/Mouse | Dose 3 | Data not available | Data not available | Data not available |
Acoustic Startle Response (ASR) and Prepulse Inhibition (PPI)
| Species | Dose (mg/kg) | Startle Amplitude (% of Vehicle, Mean ± SEM) | % PPI (Mean ± SEM) | Reference |
| Rat/Mouse | Vehicle | Data not available | Data not available | |
| Rat/Mouse | Dose 1 | Data not available | Data not available | |
| Rat/Mouse | Dose 2 | Data not available | Data not available | |
| Rat/Mouse | Dose 3 | Data not available | Data not available |
Pharmacokinetics
This table would outline the key pharmacokinetic parameters of this compound, which are crucial for determining its potential as a CNS therapeutic.
| Species | Route of Administration | Brain:Plasma Ratio | Tmax (hours) | Half-life (hours) | Bioavailability (%) | Reference |
| Rat/Mouse | Oral | Data not available | Data not available | Data not available | Data not available | |
| Rat/Mouse | Intravenous | Data not available | Data not available | Data not available | N/A |
Clinical Trials
This compound has been evaluated in Phase II clinical trials for social anxiety disorder (NCT00397722) and generalized anxiety disorder. However, the results of these trials have not been publicly disclosed by the sponsor. A 2006 press release by Neurocrine Biosciences and GlaxoSmithKline announced the initiation of Phase II "proof of concept" trials for social anxiety disorder and irritable bowel syndrome.
Some insights into the central effects of this compound come from a study in patients with Irritable Bowel Syndrome (IBS). In this study, this compound was reported to reduce the upregulation of CRF1 in the locus coeruleus complex, a brain region involved in the stress response. It also attenuated stress-induced activation of the hypothalamus during the expectation of abdominal pain. Notably, these central effects were observed without significant changes in peripheral plasma levels of ACTH or cortisol.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize CRF1 receptor antagonists like this compound.
CRF1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., this compound) for the CRF1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor.
-
Radioligand, e.g., [¹²⁵I]-Tyr-Sauvagine or a tritiated CRF1 antagonist.
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (a high concentration of a known CRF1 ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter or gamma counter.
Procedure:
-
Incubate the CRF1 receptor-containing membranes with the radioligand and varying concentrations of the test compound in the assay buffer.
-
Parallel incubations are performed with the radioligand and an excess of a non-specific ligand to determine non-specific binding.
-
Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity trapped on the filters using a scintillation or gamma counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Elevated Plus Maze (EPM) Test in Rodents
Objective: To assess the anxiolytic-like effects of a test compound in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimate the animals (rats or mice) to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (this compound) or vehicle at a specified time before the test (e.g., 30-60 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a fixed period (typically 5 minutes).
-
Record the session using a video camera positioned above the maze.
-
Analyze the video recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms without significantly affecting total locomotor activity.
Acoustic Startle Response (ASR) and Prepulse Inhibition (PPI) Test
Objective: To evaluate the effects of a test compound on sensorimotor gating and the startle reflex, which can be modulated by anxiety.
Apparatus:
-
A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the animal's whole-body startle response.
Procedure:
-
Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise.
-
Administer the test compound (this compound) or vehicle prior to testing.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the startling pulse.
-
No-stimulus trials: Only background noise is present.
-
-
Measure the startle amplitude in response to each trial type.
-
Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity as: [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100.
-
Anxiolytic compounds may reduce the startle amplitude in pulse-alone trials. Effects on PPI can be more complex and may indicate effects on sensorimotor gating.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the investigation of this compound.
Conclusion
This compound, as a selective CRF1 receptor antagonist, represents a targeted approach to the treatment of anxiety disorders, grounded in a strong neurobiological rationale. The antagonism of CRF1 receptors is intended to normalize the hyperactivity of the stress response system implicated in the pathophysiology of anxiety. While the publicly available data on this compound is limited, the general preclinical success of CRF1 antagonists in animal models of anxiety provided a strong impetus for its clinical development. The lack of disclosed results from Phase II trials in anxiety disorders highlights the challenges in translating preclinical findings to clinical efficacy in complex psychiatric conditions. Future research and potential disclosure of existing data will be crucial to fully understand the therapeutic potential of this compound and the broader class of CRF1 receptor antagonists in the management of anxiety and stress-related disorders. This technical guide provides a framework for understanding the investigation of this compound, outlining the key scientific principles and experimental approaches that underpin this area of research.
References
- 1. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of anxiety disorders in rats and mice: some conceptual issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurocrine.gcs-web.com [neurocrine.gcs-web.com]
Emicerfont: A Technical Guide for Preclinical Research in Alcoholism and Addiction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emicerfont (also known as GW-876,008) is a non-peptide, selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Developed by GlaxoSmithKline, it has been a subject of investigation for stress-related disorders, including irritable bowel syndrome (IBS) and alcoholism.[1] The rationale for its investigation in alcohol use disorder (AUD) stems from the significant body of preclinical evidence implicating the CRF-CRF1 system in the neurobiology of addiction. This system is a key mediator of the body's response to stress, and its dysregulation is thought to drive the negative affective states associated with withdrawal and contribute to stress-induced relapse.[2][3][4] While this compound's clinical development for alcoholism did not lead to its widespread medical use, it remains a valuable tool for preclinical research aimed at understanding the role of CRF1 antagonism in addiction and for the development of novel therapeutics.[1]
This technical guide provides a comprehensive overview of this compound for preclinical studies in alcoholism and addiction, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.
Mechanism of Action: CRF1 Receptor Antagonism
Corticotropin-releasing factor (CRF) is a neuropeptide that, upon release in response to stress, binds to two main receptor subtypes: CRF1 and CRF2. In the context of addiction, the activation of CRF1 receptors, particularly in extra-hypothalamic brain regions like the amygdala, is associated with anxiety-like behaviors, the negative emotional states of withdrawal, and the motivation to seek drugs of abuse.[2][3][4]
This compound exerts its effects by competitively binding to the CRF1 receptor, thereby blocking the downstream signaling cascade initiated by CRF. This antagonism of the CRF1 receptor is hypothesized to alleviate the negative affective symptoms of alcohol withdrawal and reduce stress-induced craving and relapse-like behaviors.
Signaling Pathway of CRF1 Receptor Activation and this compound Blockade
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Receptor/System | Reference |
| IC50 | 66 nM | Human CRF1 Receptor | [5][6] |
No publicly available preclinical data on Ki, selectivity versus CRF2, in vivo efficacy (ED50), or detailed pharmacokinetics in rodent models for alcohol-related behaviors could be identified in the searched literature. The provided IC50 value is from a commercial vendor and should be confirmed through primary literature for specific experimental contexts.
Experimental Protocols
Detailed protocols are essential for the replication and extension of preclinical findings. Below are representative methodologies for key experiments in the study of this compound and other CRF1 receptor antagonists in the context of alcoholism.
CRF1 Receptor Binding Assay
This protocol outlines a standard method for determining the binding affinity of a compound like this compound to the CRF1 receptor.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the CRF1 receptor.
Materials:
-
HEK293 cells stably expressing the human CRF1 receptor.
-
Radioligand: [125I]Sauvagine or other suitable CRF1 receptor agonist/antagonist radioligand.
-
Non-specific binding control: A high concentration of a non-labeled CRF1 receptor ligand (e.g., unlabeled sauvagine or a known CRF1 antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Test compound: this compound, serially diluted.
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hCRF1 cells to confluence.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
For non-specific binding wells, add the non-labeled ligand.
-
For experimental wells, add varying concentrations of this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plates.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Operant Alcohol Self-Administration in Rats
This protocol describes a widely used model to study the reinforcing effects of alcohol and the potential of compounds like this compound to reduce alcohol-seeking and consumption.
Objective: To evaluate the effect of this compound on operant self-administration of alcohol in rats.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a liquid delivery system (e.g., a dipper or a sipper tube with a lickometer), and cue lights.[7]
Procedure:
-
Acquisition of Alcohol Self-Administration:
-
Rats are typically first induced to drink alcohol, often using a sucrose-fading procedure in their home cages or an intermittent access two-bottle choice paradigm.[7]
-
Once rats are voluntarily consuming significant amounts of alcohol, they are trained in the operant chambers.
-
Initially, rats may be trained to press a lever for a sucrose solution, which is then gradually replaced with an alcohol solution (e.g., 10-20% v/v).
-
Training proceeds under a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one lever press results in the delivery of the alcohol reinforcer). The schedule can be gradually increased to higher FR schedules to assess motivation.
-
-
Stable Baseline and Drug Administration:
-
Rats undergo daily sessions until they exhibit a stable pattern of alcohol self-administration.
-
Once a stable baseline is achieved, the effects of this compound can be tested.
-
This compound or vehicle is administered systemically (e.g., intraperitoneally or orally) at various doses and at a specified time before the operant session.
-
A within-subjects design is often used, where each rat receives all doses of the drug and vehicle in a counterbalanced order.
-
-
Data Collection and Analysis:
-
The primary dependent variables are the number of lever presses on the active (alcohol-delivering) and inactive levers, and the amount of alcohol consumed.
-
Water intake may also be measured to assess the specificity of the drug's effect on alcohol consumption.
-
Data are analyzed using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of this compound to vehicle.
-
Experimental Workflow for Preclinical Evaluation of this compound
Conclusion
This compound is a selective CRF1 receptor antagonist that holds potential as a research tool for investigating the role of the CRF system in alcoholism and addiction. While comprehensive preclinical data in the public domain is limited, the established role of the CRF1 receptor in stress and addiction provides a strong rationale for its continued study. The experimental protocols outlined in this guide provide a framework for researchers to further characterize the pharmacology of this compound and to explore its efficacy in preclinical models of alcohol use disorder. Further research is warranted to fully elucidate the therapeutic potential of CRF1 antagonists in the treatment of addiction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. The Corticotropin Releasing Factor Receptor 1 in Alcohol Use Disorder: Still a Valid Drug Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. An operant ethanol self-administration paradigm that discriminates between appetitive and consummatory behaviors reveals distinct behavioral phenotypes in commonly used rat strains - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Emicerfont for Irritable Bowel Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irritable Bowel Syndrome (IBS) is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits, significantly impacting patient quality of life. The pathophysiology of IBS is complex and involves dysregulation of the brain-gut axis, with stress playing a significant role in symptom exacerbation. Corticotropin-releasing factor (CRF) and its receptor, CRF1, are key mediators of the stress response and have been identified as a promising therapeutic target for IBS. Emicerfont (GW-876,008), a selective CRF1 receptor antagonist developed by GlaxoSmithKline, has been investigated for its potential to mitigate IBS symptoms. This technical guide provides a comprehensive overview of the therapeutic rationale, mechanism of action, and clinical investigation of this compound for the treatment of IBS. While the clinical development of this compound for IBS was discontinued due to insufficient efficacy, the research surrounding this compound continues to provide valuable insights into the role of the CRF system in gastrointestinal disorders.
Introduction: The Role of the CRF System in IBS
The brain-gut axis is a bidirectional communication network between the central nervous system (CNS) and the enteric nervous system (ENS). In individuals with IBS, this axis is often dysregulated, leading to visceral hypersensitivity, altered gut motility, and increased susceptibility to the effects of stress.
Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in orchestrating the body's response to stress.[1] When released from the hypothalamus, CRF stimulates the pituitary gland to release adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce cortisol. This cascade is known as the hypothalamic-pituitary-adrenal (HPA) axis.
Beyond its role in the HPA axis, CRF also acts on CRF1 receptors located in various brain regions and in the gastrointestinal tract. Activation of CRF1 receptors in the gut can lead to:
-
Increased colonic motility: This can contribute to diarrhea, a common symptom in one subtype of IBS (IBS-D).
-
Visceral hypersensitivity: This leads to an exaggerated pain response to normal intestinal stimuli.
-
Increased intestinal permeability: A "leaky gut" can allow luminal contents to cross the epithelial barrier, potentially triggering an immune response and inflammation.
Given these effects, blocking the CRF1 receptor has emerged as a logical therapeutic strategy for managing the core symptoms of IBS, particularly in patients with diarrhea-predominant IBS (IBS-D).
This compound (GW-876,008): A Selective CRF1 Receptor Antagonist
This compound is a small molecule, orally bioavailable, selective antagonist of the CRF1 receptor.[1] By blocking the binding of CRF to its receptor, this compound aims to attenuate the downstream effects of stress on the gut, thereby reducing visceral hypersensitivity and normalizing colonic motility.
Mechanism of Action
This compound acts as a competitive antagonist at the CRF1 receptor. This prevents the conformational changes in the receptor that are necessary for signal transduction upon CRF binding. The anticipated downstream effects of this compound in the context of IBS include:
-
Central Nervous System: Modulation of stress-related brain circuits involved in pain perception and anxiety.
-
Enteric Nervous System: Reduction of CRF-mediated increases in colonic motility and secretion.
-
Visceral Afferent Nerves: Attenuation of visceral hypersensitivity and a decrease in the perception of abdominal pain.
The following diagram illustrates the proposed signaling pathway and the point of intervention for this compound.
Preclinical and Clinical Investigations of this compound in IBS
The therapeutic potential of this compound for IBS was evaluated in a series of preclinical and clinical studies. While detailed results from these studies are not extensively published, information from clinical trial registries provides insight into the research conducted.
Preclinical Rationale
Preclinical studies with CRF1 receptor antagonists in animal models of stress-induced colonic dysfunction have demonstrated their ability to:
-
Reduce stress-induced increases in fecal pellet output (a measure of colonic motility).
-
Decrease visceral sensitivity to colorectal distension.
-
Prevent stress-induced increases in intestinal permeability.
These findings provided a strong rationale for investigating the efficacy of this compound in human subjects with IBS.
Clinical Trials
Several clinical trials were initiated to evaluate the safety, tolerability, and efficacy of this compound in patients with IBS. The table below summarizes the key publicly available information for these studies.
| Clinical Trial Identifier | Phase | Title | Primary Objectives | Key Outcome Measures | Status |
| NCT00385099 | 1 | Effects Of GW876008 On The Bowel In Patients With Irritable Bowel Syndrome | To assess the effect of GW876008 on stress-induced rectal hypersensitivity. | Change in pain and perception thresholds during rectal distension following a cold pressor test. | Completed |
| NCT00421707 | 2 | A Randomized, Placebo-Controlled, Efficacy and Safety Study Investigating GW876008 in Patients With Irritable Bowel Syndrome | To evaluate the efficacy and safety of GW876008 in treating symptoms of IBS. | Irritable Bowel Syndrome Quality of Life (IBS-QOL) score, weekly adequate relief of IBS symptoms. | Terminated |
| NCT00511563 | 2 | A Study In Patients With Irritable Bowel Syndrome To Measure Hormone Response After Dosing With GW876008 And Gsk561679 | To assess the effect of GW876008 on the HPA axis response. | Plasma ACTH and cortisol levels. | Withdrawn |
| NCT00376896 | 1 | Study On The Effect Of GW876008 On Cerebral Blood Flow In Irritable Bowel Syndrome (IBS) Patients And Healthy Volunteers | To investigate the effect of GW876008 on cerebral blood flow. | Cerebral blood flow velocity as measured by transcranial Doppler. | Completed |
Note: The termination and withdrawal of later-phase trials suggest that this compound did not meet the predefined efficacy endpoints for the treatment of IBS.
Experimental Protocols
Detailed experimental protocols from the clinical trials of this compound are not publicly available. However, based on the information from clinical trial registries and general knowledge of IBS research, the following workflows can be inferred.
Assessment of Visceral Sensitivity
The following diagram outlines a typical experimental workflow for assessing visceral sensitivity in response to a stressor, as was likely employed in trial NCT00385099.
Discussion and Future Directions
The investigation of this compound for the treatment of IBS, while ultimately not leading to a marketed drug, has been instrumental in advancing our understanding of the role of the CRF1 receptor in brain-gut interactions. The lack of robust clinical efficacy with this compound and other selective CRF1 antagonists in IBS highlights the complexity of this disorder and suggests that targeting a single pathway may not be sufficient for a broad patient population.
Several factors could have contributed to the limited success of this compound in clinical trials:
-
Patient Heterogeneity: IBS is a heterogeneous disorder with varying underlying pathophysiological mechanisms. CRF1 antagonism may only be effective in a specific subset of patients with a clear stress-related symptom component.
-
Central vs. Peripheral Effects: The optimal balance between central and peripheral CRF1 receptor blockade for treating IBS symptoms is not fully understood.
-
Dosing and Pharmacokinetics: Suboptimal dosing or pharmacokinetic properties of this compound could have limited its therapeutic effect.
-
Placebo Response: IBS clinical trials are known for their high placebo response rates, making it challenging to demonstrate the efficacy of a new treatment.
Despite the discontinuation of this compound's development for IBS, research into the role of the CRF system in functional gastrointestinal disorders continues. Future research in this area may focus on:
-
Biomarker Development: Identifying biomarkers to select IBS patients who are most likely to respond to CRF1 receptor antagonists.
-
Combination Therapies: Exploring the potential of combining CRF1 antagonists with other therapeutic agents that target different aspects of IBS pathophysiology.
-
Targeting other CRF Receptors: Investigating the role of the CRF2 receptor in the gut and its potential as a therapeutic target.
Conclusion
This compound, a selective CRF1 receptor antagonist, represented a targeted therapeutic approach for IBS based on the well-established role of the CRF system in the stress response and gut function. Although clinical trials did not demonstrate sufficient efficacy to support its continued development for this indication, the research surrounding this compound has provided valuable insights into the intricate relationship between stress, the brain-gut axis, and the manifestation of IBS symptoms. Further exploration of the CRF signaling pathway and the development of more refined therapeutic strategies targeting this system may yet yield effective treatments for this challenging and prevalent disorder.
References
Emicerfont: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emicerfont (also known as GW-876,008) is a potent and selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF-R1).[1] Developed by GlaxoSmithKline, it has been a subject of significant research interest for its potential therapeutic applications in stress-related disorders, including irritable bowel syndrome (IBS) and alcoholism.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is an organic compound belonging to the class of alkyldiarylamines.[2]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-[1-[1-(4-methoxy-2-methylphenyl)-6-methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl]pyrazol-3-yl]imidazolidin-2-one[1] |
| CAS Number | 786701-13-1[2] |
| Molecular Formula | C₂₂H₂₄N₆O₂[1] |
| Molecular Weight | 404.474 g/mol [1] |
| Synonyms | GW-876,008, GW876008, GW876008X[2] |
Physicochemical Properties
| Property | Value | Source |
| Water Solubility | 0.296 mg/mL | ALOGPS[2] |
| logP (Octanol-Water Partition Coefficient) | 2.46 | ALOGPS[2] |
| logP | 3.04 | Chemaxon[2] |
| logS | -3.1 | ALOGPS[2] |
| pKa (Strongest Acidic) | 15.54 | Chemaxon[2] |
| pKa (Strongest Basic) | 9.34 | Chemaxon[2] |
| Physiological Charge | 1 | Chemaxon[2] |
| Polar Surface Area | 75.52 Ų | Chemaxon[2] |
| Rotatable Bond Count | 4 | Chemaxon[2] |
| Hydrogen Bond Donor Count | 1 | Chemaxon[2] |
| Hydrogen Bond Acceptor Count | 5 | Chemaxon[2] |
Biological Activity and Mechanism of Action
This compound exerts its pharmacological effects by acting as a competitive antagonist at the CRF-R1 receptor.
Mechanism of Action
Corticotropin-releasing factor (CRF) is a neuropeptide that plays a central role in the body's response to stress. Upon its release from the hypothalamus, CRF binds to CRF-R1 in the anterior pituitary gland, triggering the synthesis and release of adrenocorticotropic hormone (ACTH). ACTH, in turn, stimulates the adrenal glands to produce cortisol, a key stress hormone. This cascade is known as the Hypothalamic-Pituitary-Adrenal (HPA) axis.
This compound competitively binds to the CRF-R1 receptor, thereby blocking the binding of endogenous CRF. This antagonism inhibits the downstream signaling cascade, leading to a reduction in ACTH release and consequently, a dampening of the HPA axis response to stress.[1]
Signaling Pathways
The CRF-R1 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-proteins, leading to the activation of several downstream signaling pathways. By blocking CRF binding, this compound inhibits these signaling cascades.
Caption: CRF-R1 Signaling Pathways and HPA Axis Regulation.
In Vitro Activity
| Parameter | Value |
| IC₅₀ (CRF-R1) | 66 nM[3][4][5][6] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used in the characterization of CRF-R1 antagonists like this compound.
CRF-R1 Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for the CRF-R1 receptor. A common method involves the use of a radiolabeled ligand, such as [¹²⁵I]-Sauvagine.
Caption: Workflow for a CRF-R1 Receptor Binding Assay.
Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CRF-R1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4) is used.
-
Incubation: Membranes are incubated with a fixed concentration of [¹²⁵I]-Sauvagine and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled CRF-R1 ligand.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the CRF-induced production of cyclic AMP (cAMP), a second messenger in the CRF-R1 signaling pathway. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used detection method.
Methodology:
-
Cell Culture: Cells expressing CRF-R1 are cultured in appropriate media.
-
Assay Plate Preparation: Cells are seeded into a microplate.
-
Compound Addition: Serial dilutions of this compound are added to the wells.
-
Agonist Stimulation: A fixed concentration of CRF (agonist) is added to stimulate cAMP production.
-
Lysis and Detection: After incubation, the cells are lysed, and HTRF reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog) are added.
-
Signal Measurement: The HTRF signal is measured on a compatible plate reader. The signal is inversely proportional to the amount of cAMP produced by the cells.
-
Data Analysis: The data are used to generate a dose-response curve and calculate the IC₅₀ value for the antagonist.[7][8][9]
In Vivo Models: Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds like this compound are expected to increase the time spent in the open arms of the maze.[10][11][12][13][14]
Methodology:
-
Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.
-
Animal Acclimation: Rodents are acclimated to the testing room before the experiment.
-
Drug Administration: this compound or a vehicle control is administered to the animals at a specified time before the test. A typical dose for preclinical studies is in the range of 10-30 mg/kg.[5]
-
Test Procedure: Each animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The animal's movement is recorded and analyzed for parameters such as the time spent in the open and closed arms, and the number of entries into each arm.
-
Data Analysis: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
In Vivo Findings
-
This compound at a dose of 10 mg/kg has been shown to decrease CRF-induced defensive behaviors in gerbils and marmosets.[5]
-
At a dose of 30 mg/kg, this compound reduced ultrasonic vocalizations in rat pups, a measure of distress.[5]
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the provided search results, the general synthetic strategies for similar pyrazolo[3,4-b]pyridine derivatives often involve multi-step reactions. These can include the reaction of 5-aminopyrazoles with various precursors to form the core heterocyclic structure.[15][16][17][18]
Clinical Development and Future Directions
This compound has been investigated in clinical trials for the treatment of Irritable Bowel Syndrome (IBS) and social anxiety disorder.[2] While it has not been approved for these indications, it remains a valuable research tool for understanding the role of the CRF system in stress-related pathophysiology. Further research may explore its potential in other stress-related conditions or as a lead compound for the development of new CRF-R1 antagonists with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (GW876008) | CRFR拮抗剂 | MCE [medchemexpress.cn]
- 5. This compound | TargetMol [targetmol.com]
- 6. apexbt.com [apexbt.com]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Animal model of anxiety - Spontaneous paradigm based on the natural reaction of rodents to stress stimuli - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 12. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. beilstein-archives.org [beilstein-archives.org]
- 16. Synthesis of new 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines: a search for novel nitric oxide donor anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Emicerfont and Related CRF1 Receptor Antagonists in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the dosage and administration of the Corticotropin-Releasing Factor 1 (CRF1) receptor antagonist, emicerfont (GW-876,008), and related compounds in rodent models. Due to the limited publicly available preclinical data specifically for this compound, this document includes data from other well-studied CRF1 receptor antagonists to serve as a comprehensive guide.
Introduction
This compound is a CRF1 receptor antagonist developed by GlaxoSmithKline.[1] It has been investigated for the treatment of conditions such as irritable bowel syndrome (IBS) and alcoholism.[1] CRF1 receptor antagonists work by blocking the action of corticotropin-releasing factor (CRF), a key mediator of the stress response. In rodent models, these antagonists have shown potential in reducing anxiety-like behaviors and stress-induced physiological changes.
Data Presentation: Dosage of CRF1 Receptor Antagonists in Rodent Models
The following tables summarize reported dosages of various CRF1 receptor antagonists in different rodent models. This data can serve as a starting point for designing studies with this compound, though dose-finding studies are always recommended.
Table 1: Systemic Administration of CRF1 Receptor Antagonists in Rats
| Compound | Model | Species | Dose Range | Route of Administration | Vehicle | Reference |
| Pexacerfont | Irritable Bowel Syndrome (Diarrhea-Predominant) | Rat | Comparable to 100 mg human dose | Oral (p.o.) | Not Specified | [2] |
| MTIP | Alcohol Withdrawal-Induced Anxiety | Rat | 1-10 mg/kg | Oral (p.o.) | Not Specified | [3] |
| CORT118335 | Alcohol Self-Administration | Rat | 1-10 mg/kg | Not Specified | Not Specified | [4] |
| CORT125134 | Alcohol Self-Administration | Rat | 100 mg/kg | Not Specified | Not Specified | [4] |
| Ramosetron | Visceral Hypersensitivity | Rat | 0.01-1.0 mg/kg | Subcutaneous (s.c.) | Not Specified | [5] |
Table 2: Systemic Administration of CRF1 Receptor Antagonists in Mice
| Compound | Model | Species | Dose Range | Route of Administration | Vehicle | Reference |
| UNC0642 | Alcohol Drinking | Mouse | 4 mg/kg | Intraperitoneal (i.p.) | 0.1 mol/L sodium citrate buffer in saline | [6] |
Table 3: Intracerebral Administration of CRF1 Receptor Antagonists in Rodents
| Compound | Model | Species | Dose Range | Route of Administration | Vehicle | Reference |
| CP-154,526 | Alcohol and Water Drinking | Mouse | 0.3 and 0.6 µg | Intra-Ventral Tegmental Area (VTA) or Intra-Dorsal Raphe Nucleus (DRN) | Artificial Cerebrospinal Fluid (aCSF) | [7] |
| CP-154,526 | Alcohol and Water Drinking | Rat | 0.3 and 0.6 µg | Intra-Ventral Tegmental Area (VTA) or Intra-Dorsal Raphe Nucleus (DRN) | Artificial Cerebrospinal Fluid (aCSF) | [7] |
Experimental Protocols
Below are detailed methodologies for common administration routes for compounds like this compound in rodent models.
Protocol 1: Oral Gavage (p.o.)
Oral gavage is a common method for administering substances of a known quantity directly into the stomach.
Materials:
-
This compound or related compound
-
Appropriate vehicle (e.g., water, saline, 0.5% methylcellulose)
-
Gavage needles (flexible or rigid, appropriate size for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation:
-
Accurately weigh the animal to determine the correct dosage volume.
-
Prepare the dosing solution at the desired concentration. Ensure the compound is fully dissolved or suspended in the vehicle.
-
Draw the calculated volume of the solution into the syringe fitted with a gavage needle.
-
-
Restraint:
-
Firmly restrain the mouse or rat to prevent movement and ensure the head and body are in a straight line.
-
-
Administration:
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.
-
Slowly administer the solution.
-
Carefully withdraw the needle.
-
-
Monitoring:
-
Observe the animal for any signs of distress or adverse reactions following administration.
-
Protocol 2: Intraperitoneal (i.p.) Injection
Intraperitoneal injection is used for systemic administration of substances.
Materials:
-
This compound or related compound
-
Sterile vehicle (e.g., sterile saline, phosphate-buffered saline)
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the animal to calculate the required dose.
-
Prepare the sterile dosing solution.
-
Draw the solution into a sterile syringe.
-
-
Restraint:
-
Position the animal on its back and gently restrain it.
-
-
Injection:
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to internal organs.
-
Inject the substance into the peritoneal cavity.
-
-
Post-injection:
-
Return the animal to its cage and monitor for any adverse effects.
-
Protocol 3: Subcutaneous (s.c.) Injection
Subcutaneous injection involves depositing a substance into the loose connective tissue beneath the skin.
Materials:
-
This compound or related compound
-
Sterile vehicle
-
Sterile syringes and needles (23-25 gauge)
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the animal and prepare the sterile dosing solution.
-
-
Injection:
-
Grasp a fold of skin on the back of the animal, creating a "tent".
-
Insert the needle into the base of the skin tent.
-
Inject the solution and withdraw the needle.
-
-
Monitoring:
-
Observe the animal for any local or systemic reactions.
-
Mandatory Visualizations
Signaling Pathway of CRF1 Receptor Antagonism
Caption: CRF1 Receptor Signaling Pathway and the Action of this compound.
Experimental Workflow for Evaluating this compound in a Rodent Model of Stress
Caption: General Experimental Workflow for Preclinical Evaluation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Do corticotropin releasing factor-1 receptors influence colonic transit and bowel function in women with irritable bowel syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor modulators decrease alcohol self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting G9a decreases escalated alcohol drinking in male mice in a model of combined stress and chronic alcohol exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcohol in Excess: CRF1 receptors in the rat and mouse VTA and DRN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for Testing Emicerfont Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emicerfont (GW-876,008) is a non-peptide, selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating the body's response to stress.[2][3] Over-activation of the CRF/CRF1 signaling pathway is implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[1][2][3] this compound blocks the CRF1 receptor, thereby reducing the release of adrenocorticotropic hormone (ACTH).[1] These application notes provide detailed protocols for in vitro assays to characterize the efficacy of this compound and other CRF1 receptor antagonists.
Principle of Assays
The efficacy of a CRF1 receptor antagonist like this compound can be determined by its ability to bind to the receptor with high affinity and to functionally inhibit its signaling cascade. The primary signaling pathway of the CRF1 receptor involves its coupling to a Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). Therefore, the core in vitro assays for evaluating this compound's efficacy include:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound to the CRF1 receptor.
-
cAMP Functional Assay: To measure the potency of this compound in antagonizing CRF-induced cAMP production (IC50).
-
CRE-Luciferase Reporter Gene Assay: To assess the downstream transcriptional consequences of CRF1 receptor blockade.
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound and other common CRF1 receptor antagonists.
Table 1: CRF1 Receptor Binding Affinity of Selected Antagonists
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | IC50 (nM) |
| This compound | - | - | - | 66[4] |
| Antalarmin | - | - | 1.0[5] | 3[6] |
| Pexacerfont | - | - | - | - |
| Verucerfont | - | Human CRF1 | - | 6.1[7] |
Table 2: Functional Antagonism of CRF1 Receptor Signaling
| Compound | Assay Type | Agonist | Cell Line | IC50 (nM) |
| This compound | cAMP Accumulation | CRF | CHO-K1 cells expressing human CRF1 | Data not publicly available |
| Antalarmin | cAMP Accumulation | CRF | Cultured rat anterior pituitary cells | Qualitatively described[8] |
| Pexacerfont | - | - | - | Data not publicly available |
| Verucerfont | ACTH Release | CRF | Adrenalectomized rats (in vivo) | Qualitatively described[7] |
Experimental Protocols
CRF1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials and Reagents:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]Sauvagine or [¹²⁵I]ovine-CRF.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold PBS without Ca²⁺ and Mg²⁺, 0.01% Triton X-100.
-
Test Compound (this compound) and a known non-specific binding agent (e.g., 1 µM unlabeled CRF).
-
96-well plates and glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Scintillation counter and scintillation cocktail.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing the CRF1 receptor to near confluence.
-
Harvest cells and homogenize in cold lysis buffer (50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay). Store aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in a final volume of 100-250 µL per well:
-
Total Binding: Cell membranes, radioligand (at a concentration near its Kd), and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled CRF1 ligand (e.g., 0.5 µM Sauvagine).
-
Competitive Binding: Cell membranes, radioligand, and serial dilutions of the test compound (this compound).
-
-
Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[6][9]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[10]
-
-
Counting and Data Analysis:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (Antagonist Mode)
This protocol measures the ability of this compound to inhibit the production of cAMP stimulated by a CRF1 receptor agonist.
Materials and Reagents:
-
CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor.
-
Cell culture medium and serum.
-
Stimulation Buffer (e.g., PBS or HBSS with a phosphodiesterase inhibitor like IBMX).
-
CRF1 Receptor Agonist (e.g., ovine CRF or sauvagine).
-
Test Compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
-
96- or 384-well plates.
Protocol:
-
Cell Culture and Plating:
-
Culture CRF1-expressing cells in appropriate medium.
-
Seed the cells into 96- or 384-well plates and allow them to adhere and grow to a suitable confluency (typically overnight).
-
-
Antagonist Incubation:
-
Remove the culture medium and wash the cells gently with stimulation buffer.
-
Add serial dilutions of the test compound (this compound) dissolved in stimulation buffer to the wells.
-
Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add the CRF1 receptor agonist at a concentration that produces approximately 80% of its maximal effect (EC80) to all wells except the basal control wells.
-
Incubate for 30 minutes at 37°C.[11]
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Generate a standard curve if required by the kit.
-
Calculate the percentage of inhibition of the agonist-stimulated cAMP response for each concentration of the test compound.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of the cAMP response element (CRE), which is downstream of the CRF1 receptor/cAMP signaling pathway.
Materials and Reagents:
-
HEK293 cells.
-
CRE-luciferase reporter vector (containing the firefly luciferase gene under the control of CRE).
-
A control vector with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.
-
Expression vector for the human CRF1 receptor.
-
Transfection reagent.
-
Cell culture medium.
-
CRF1 receptor agonist (e.g., CRF).
-
Test compound (this compound).
-
Dual-luciferase assay system.
-
Luminometer.
Protocol:
-
Transfection:
-
One day before transfection, seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the CRF1 receptor expression vector, the CRE-luciferase reporter vector, and the control Renilla luciferase vector using a suitable transfection reagent.[12]
-
Incubate for 24-48 hours to allow for receptor and reporter expression.
-
-
Treatment:
-
Treat the transfected cells with serial dilutions of this compound for a defined period (e.g., 1 hour).
-
Add the CRF1 agonist and incubate for an additional period (e.g., 6 hours) to induce luciferase expression.
-
-
Luciferase Assay:
-
Lyse the cells and perform a dual-luciferase assay according to the manufacturer's protocol.
-
Measure both firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of the agonist-induced luciferase expression for each concentration of this compound.
-
Determine the IC50 value by plotting the normalized luciferase activity against the log concentration of the antagonist.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances with the CRF1 receptor: design of small molecule inhibitors, receptor subtypes and clinical indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. resources.amsbio.com [resources.amsbio.com]
Application Notes & Protocols: Evaluating the Antidepressant-Like Effects of Emicerfont using the Forced Swim Test
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for utilizing the Forced Swim Test (FST), a common behavioral paradigm, to assess the antidepressant-like properties of Emicerfont (GW-876,008). This compound is a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), which plays a crucial role in the body's stress response. By blocking this receptor, this compound is hypothesized to mitigate stress-related behaviors, including depressive-like states. These application notes offer a comprehensive guide, from the underlying mechanism of action to a step-by-step experimental protocol and representative data.
Introduction and Mechanism of Action
Corticotropin-Releasing Factor (CRF) is a key peptide hormone that mediates endocrine, autonomic, and behavioral responses to stress.[1] When released, CRF binds to its primary receptor in the brain, CRF1, initiating a signaling cascade that is implicated in the pathophysiology of anxiety and depression.[2][3] Hyperactivity of the CRF system is often observed in major depression.[1][4]
This compound is a non-peptide, orally bioavailable antagonist that selectively blocks the CRF1 receptor.[5] By inhibiting the binding of CRF, this compound effectively dampens the downstream signaling cascade, thereby reducing the physiological and behavioral manifestations of stress. The primary mechanism involves the inhibition of the Gs protein-coupled pathway, which prevents the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), a key second messenger in the stress response pathway.[6] The Forced Swim Test is a widely used preclinical assay to screen for potential antidepressant efficacy by measuring the immobility time of rodents in an inescapable water cylinder; a reduction in immobility is interpreted as an antidepressant-like effect.[7][8]
CRF1 Receptor Signaling Pathway & this compound Inhibition
Caption: this compound blocks CRF from binding to the CRF1 receptor, inhibiting the downstream cAMP/PKA pathway.
Detailed Experimental Protocol
This protocol is adapted from standard FST procedures for mice.[7][9] Modifications may be required for other rodent species.[8]
Materials
-
Animals: Male C57BL/6 mice (8-10 weeks old). House in groups of 4-5 per cage.
-
This compound: Dissolve in a suitable vehicle (e.g., 10% Tween 80 in sterile water). Prepare fresh daily.
-
Apparatus: Clear Plexiglas cylinders (20 cm diameter, 30 cm height).[7]
-
Water: Fill cylinders to a depth of 15 cm with water maintained at 23-25°C.[8][10]
-
Video Recording Equipment: A camera positioned to capture a side view of the swim cylinder.
-
Analysis Software: Any software capable of scoring behaviors from video (e.g., ANY-maze, EthoVision XT, or manual scoring).
Experimental Procedure
-
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment. Acclimate animals to the testing room for at least 60 minutes prior to the start of the test.[8]
-
Animal Groups: Randomly assign animals to experimental groups (e.g., Vehicle, this compound 5 mg/kg, 10 mg/kg, 20 mg/kg). A minimum of n=8-10 animals per group is recommended.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) 60 minutes before the test.
-
Forced Swim Test:
-
Post-Test Procedure:
-
Behavioral Scoring:
-
Analyze the video recordings. The first 2 minutes are typically considered a habituation period and are excluded from the final analysis.[7]
-
Score the final 4 minutes (240 seconds) of the test for the following behaviors:
-
Immobility: Time spent floating motionless or making only small movements necessary to keep the head above water.
-
Swimming: Time spent making active swimming motions around the cylinder.
-
Climbing: Time spent making active climbing or scratching movements against the cylinder wall.
-
-
Experimental Workflow
Caption: Workflow for conducting the Forced Swim Test with this compound.
Data Presentation and Interpretation
The primary endpoint in the FST is the duration of immobility. A significant decrease in immobility time in the this compound-treated groups compared to the vehicle group suggests an antidepressant-like effect. Data should be analyzed using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons.
Table 1: Representative Data for this compound in the Mouse FST
The following data are illustrative examples based on typical results for CRF1 antagonists and do not represent actual study data for this compound.
| Treatment Group | Dose (mg/kg, p.o.) | n | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle | - | 10 | 155.4 ± 8.2 | 75.1 ± 6.5 | 9.5 ± 2.1 |
| This compound | 5 | 10 | 128.7 ± 7.9 | 101.3 ± 7.1 | 10.0 ± 2.5 |
| This compound | 10 | 10 | 105.2 ± 6.5 | 122.8 ± 5.9 | 12.0 ± 3.0 |
| This compound | 20 | 10 | 88.6 ± 7.1 | 138.9 ± 6.8 | 12.5 ± 2.8 |
Data are presented as mean ± SEM. Analysis over the final 4 minutes (240s) of the test. *p < 0.05, **p < 0.01 compared to Vehicle group (One-way ANOVA with Dunnett's post-hoc test).
Interpretation: In this representative dataset, this compound produced a dose-dependent decrease in immobility time, with a corresponding increase in active swimming time. This shift from passive (immobility) to active (swimming) coping behavior is indicative of a significant antidepressant-like effect at the 10 and 20 mg/kg doses. Climbing behavior was not significantly affected, suggesting a specific effect on depressive-like behavior rather than a general increase in motor activity.
References
- 1. The role of corticotropin-releasing factor in depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The CRF system, stress, depression and anxiety-insights from human genetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of the CRF1 receptor influences the activity of antidepressant drugs in the forced swim test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Mechanisms of action of corticotropin-releasing factor and other regulators of corticotropin release in rat pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. hsc.wvu.edu [hsc.wvu.edu]
- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
Application Notes and Protocols for In Vivo Dissolution of Emicerfont
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emicerfont (GW876008) is a selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1] As a compound often investigated for its therapeutic potential in stress-related disorders, its effective dissolution for in vivo experiments is critical for obtaining reliable and reproducible results. Due to its likely poor aqueous solubility, a common characteristic of small molecule drug candidates, developing a suitable vehicle for administration is a key step in preclinical research. This document provides a detailed protocol for the dissolution of this compound for in vivo experiments, guidance on vehicle selection, and an overview of the relevant signaling pathway.
Introduction to this compound and In Vivo Studies
This compound acts by blocking the CRF1 receptor, thereby inhibiting the release of adrenocorticotropic hormone (ACTH).[1] This mechanism of action makes it a compound of interest for studying the pathophysiology of conditions such as irritable bowel syndrome (IBS) and anxiety disorders. For in vivo studies, particularly those involving oral or parenteral administration in animal models, achieving complete dissolution and ensuring the stability of the formulation are paramount to ensure accurate dosing and bioavailability.
Physicochemical Properties and Solubility Considerations
While specific public data on the solubility of this compound is limited, it is common for compounds of this nature to exhibit poor water solubility. Therefore, the selection of an appropriate solvent system or vehicle is crucial. The strategies for enhancing the oral bioavailability of poorly soluble drugs often involve the use of co-solvents, surfactants, and lipid-based systems.
Recommended Protocol for Dissolving this compound for In Vivo Oral Administration
This protocol provides a general guideline for dissolving this compound. It is highly recommended that researchers perform a vehicle screening study to determine the optimal formulation for their specific experimental needs.
3.1. Materials
-
This compound powder
-
Vehicle components (select from Table 1)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Sonicator (optional)
-
pH meter (if applicable)
3.2. Vehicle Selection and Preparation
Based on formulations used for other CRF1 antagonists and general practices for poorly soluble compounds, the following vehicles are suggested for initial screening:
-
Aqueous-based with surfactant: 5% (v/v) Cremophor® EL in sterile water or saline.
-
Lipid-based: A mixture of Peceol™:TPGS:PEG 400 (70:20:10, v/v/v).
-
Aqueous-based with co-solvent and surfactant: 10% DMSO, 40% PEG 400, 50% water with 5% Tween® 80.
3.3. Dissolution Procedure
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Vehicle Preparation: Prepare the chosen vehicle in a glass vial.
-
Initial Dissolution:
-
For aqueous-based vehicles, add the this compound powder to the vehicle.
-
For lipid-based or vehicles containing co-solvents, it is often beneficial to first create a slurry of the powder in a small amount of the co-solvent (e.g., DMSO or PEG 400) before adding the remaining vehicle components.
-
-
Mixing:
-
Place a magnetic stir bar in the vial and stir the mixture at room temperature.
-
Vortex the mixture vigorously for 1-2 minutes.
-
-
Sonication (Optional): If the compound does not readily dissolve, sonicate the vial in a water bath for 15-30 minutes. Be cautious of potential heating and compound degradation.
-
Visual Inspection: Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
pH Measurement (Optional): If using an aqueous-based vehicle, measure the pH and adjust if necessary, keeping in mind the stability of the compound.
-
Storage: Store the final formulation as recommended based on stability studies. For short-term use, storage at 4°C is often appropriate. Protect from light if the compound is light-sensitive.
Quantitative Data Summary
Researchers should generate their own solubility data to determine the most effective vehicle. The following table provides a template for summarizing these findings.
| Vehicle Composition | Maximum this compound Concentration (mg/mL) | Observations (e.g., Clear, Hazy, Precipitation) |
| 5% Cremophor® EL in Water | [Data to be determined by the user] | [User to record observations] |
| Peceol™:TPGS:PEG 400 (70:20:10) | [Data to be determined by the user] | [User to record observations] |
| 10% DMSO, 40% PEG 400, 50% Water, 5% Tween® 80 | [Data to be determined by the user] | [User to record observations] |
| [Other vehicles tested] | [Data to be determined by the user] | [User to record observations] |
This compound's Mechanism of Action: CRF1 Signaling Pathway
This compound is an antagonist of the CRF1 receptor. The binding of Corticotropin-Releasing Factor (CRF) to its receptor, CRF1, on the anterior pituitary gland initiates a signaling cascade. This cascade primarily involves the activation of a Gs protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased levels of cAMP activate Protein Kinase A (PKA), which ultimately leads to the synthesis and secretion of ACTH. By blocking the CRF1 receptor, this compound prevents this signaling cascade, thereby reducing the release of ACTH.
Caption: this compound blocks the CRF1 receptor signaling pathway.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical workflow for an in vivo experiment using this compound.
Caption: A typical experimental workflow for in vivo studies.
Conclusion
The successful dissolution of this compound is a critical prerequisite for conducting meaningful in vivo experiments. This protocol provides a starting point for developing a suitable formulation. Researchers are encouraged to perform their own vehicle screening and optimization to ensure the reliability and validity of their experimental results. Understanding the underlying CRF1 signaling pathway is also essential for interpreting the pharmacological effects of this compound in vivo.
References
Application of Emicerfont in Fear Conditioning Paradigms: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Emicerfont is a corticotropin-releasing factor receptor 1 (CRF1) antagonist. CRF1 receptors are densely expressed in brain regions critical for processing fear and anxiety, such as the amygdala.[1][2][3] In the context of fear conditioning, a widely used behavioral paradigm to study associative fear learning and memory, the CRF/CRF1 system plays a crucial role. Activation of CRF1 receptors is implicated in the consolidation of fear memories.[1][4] Consequently, CRF1 antagonists like this compound are valuable research tools for investigating the mechanisms of fear memory and as potential therapeutic agents for anxiety and stress-related disorders.[2][3] These application notes provide an overview of the use of this compound and other CRF1 antagonists in fear conditioning paradigms, including their mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action: CRF1 Receptor Antagonism in Fear Memory
Corticotropin-releasing factor (CRF) is a key mediator of the stress response. In fear conditioning, the release of CRF in the amygdala, particularly the basolateral amygdala (BLA), is thought to be a critical step in strengthening the memory of aversive events.[4] CRF1 receptors are G-protein coupled receptors that, upon activation, stimulate the adenylyl cyclase-protein kinase A (PKA) signaling cascade.[1][5] This leads to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor crucial for the synaptic plasticity and long-term potentiation (LTP) that underlie memory consolidation.[1]
This compound, as a CRF1 antagonist, is hypothesized to block these downstream signaling events. By preventing CRF from binding to its receptor, this compound can inhibit the activation of the PKA-CREB pathway, thereby impairing the consolidation of fear memory.[1][4] This action is thought to reduce the long-term expression of conditioned fear responses, such as freezing.
Signaling Pathway Diagram
References
- 1. ACTIVATION OF BASOLATERAL AMYGDALA CRF1 RECEPTORS MODULATES THE CONSOLIDATION OF CONTEXTUAL FEAR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRF1 Receptor Activation Increases the Response of Neurons in the Basolateral Nucleus of the Amygdala to Afferent Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emicerfont in Primary Neuronal Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Emicerfont (GW-876,008) is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF-1).[1] CRF-1 is a G-protein coupled receptor widely expressed in the central nervous system and is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[2][3] Activation of CRF-1 by its endogenous ligand, CRF, initiates downstream signaling cascades primarily through Gs and Gq proteins, leading to the activation of protein kinase A (PKA) and protein kinase C (PKC) pathways, respectively.[2][4] Dysregulation of the CRF/CRF-1 system has been implicated in various stress-related neuropsychiatric disorders, including anxiety and depression.[5][6]
Primary neuronal cell cultures are invaluable in vitro models for studying fundamental neurobiology, neuropharmacology, and for screening potential therapeutic compounds. The application of this compound to primary neuronal cultures allows for the investigation of the role of CRF-1 signaling in neuronal function and the assessment of this compound's potential neuroprotective or neuromodulatory effects in a controlled environment.
These application notes provide an overview of the use of this compound in primary neuronal cell culture, including its mechanism of action, suggested experimental protocols, and data presentation guidelines.
Mechanism of Action
This compound acts as a competitive antagonist at the CRF-1 receptor. By binding to the receptor, it blocks the downstream signaling cascades initiated by CRF. This antagonistic action prevents the CRF-induced activation of adenylyl cyclase and phospholipase C, thereby inhibiting the production of cyclic AMP (cAMP) and inositol triphosphate (IP3), and the subsequent activation of PKA and PKC.[2][4][7] In a neuronal context, this can lead to the modulation of neuronal excitability, synaptic transmission, and gene expression.[8][9]
Signaling Pathway of CRF-1 Receptor and Inhibition by this compound```dot
Caption: Workflow for preparing primary neuronal cultures.
Protocol 2: Treatment of Primary Neurons with this compound
This protocol outlines the steps for treating cultured neurons with this compound to assess its effects on CRF-1 signaling.
Materials:
-
Primary neuronal cultures (e.g., 7-14 days in vitro)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CRF stock solution (e.g., 100 µM in sterile water)
-
Neuronal culture medium
Procedure:
-
Prepare working solutions of this compound and CRF in pre-warmed neuronal culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
For antagonist studies, pre-incubate the neuronal cultures with the desired concentrations of this compound for 30-60 minutes at 37°C.
-
Following pre-incubation, add CRF to the cultures to stimulate the CRF-1 receptors.
-
Incubate for the desired time period depending on the endpoint being measured (e.g., 15-30 minutes for signaling pathway analysis, 24-48 hours for gene expression or viability assays).
-
Include appropriate controls: vehicle control (medium with DMSO), this compound alone, and CRF alone.
-
After the incubation period, proceed with the desired downstream analysis (e.g., immunocytochemistry, Western blotting, calcium imaging, electrophysiology).
Logical Flow for an Antagonism Experiment```dot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of CRF1 receptor antagonists as antidepressants and anxiolytics: progress to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRF1 Receptor Activation Increases the Response of Neurons in the Basolateral Nucleus of the Amygdala to Afferent Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-pain-related CRF1 activation in the amygdala facilitates synaptic transmission and pain responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Emicerfont in Alcohol Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing preclinical studies to evaluate the efficacy of Emicerfont, a corticotropin-releasing factor 1 (CRF1) receptor antagonist, in reducing alcohol self-administration. The methodologies described are based on established rodent models of alcohol dependence and are intended to guide researchers in the rigorous assessment of this compound's therapeutic potential.
Introduction to this compound and its Mechanism of Action
Alcohol Use Disorder (AUD) is a chronic relapsing condition characterized by a transition from controlled, positively reinforced alcohol consumption to a state of compulsive, negatively reinforced drinking. A key neurobiological system implicated in this transition is the brain's stress system, in which corticotropin-releasing factor (CRF) and its principal receptor, CRF1, play a pivotal role.[1][2] During alcohol withdrawal and protracted abstinence, the CRF system becomes hyperactive, contributing to the negative emotional states of anxiety and dysphoria that drive relapse.[1][3][4]
This compound is a selective CRF1 receptor antagonist. By blocking the action of CRF at the CRF1 receptor, this compound is hypothesized to alleviate the negative affective symptoms associated with alcohol withdrawal and stress, thereby reducing the motivation to self-administer alcohol, particularly in dependent individuals.[1][3] Preclinical studies with other CRF1 receptor antagonists have demonstrated their efficacy in selectively reducing excessive alcohol intake in dependent animals, with little to no effect in non-dependent subjects.[3][5] This selectivity suggests a favorable therapeutic window for compounds like this compound.
The following protocols are designed to test this hypothesis by examining the effects of this compound on alcohol self-administration in both non-dependent and dependent rodent models.
Signaling Pathway of CRF1 Receptor Antagonism in Alcohol Dependence
The diagram below illustrates the proposed mechanism by which this compound may reduce alcohol self-administration.
Caption: Proposed mechanism of this compound in reducing alcohol self-administration.
Experimental Protocols
The following are detailed protocols for inducing and assessing alcohol self-administration in rodents and for evaluating the effects of this compound.
Protocol 1: Operant Alcohol Self-Administration in Non-Dependent Rats
This protocol establishes baseline alcohol consumption in non-dependent animals.
Workflow Diagram:
Caption: Workflow for non-dependent alcohol self-administration studies.
Methodology:
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and a house light.[6]
-
Subjects: Male Wistar or Long-Evans rats, individually housed.
-
Acquisition of Lever Pressing:
-
Rats are trained to press a lever for a 10% sucrose solution on a Fixed Ratio 1 (FR1) schedule (one lever press results in one reward delivery). The other lever is inactive. Sessions are typically 30-60 minutes daily.[7]
-
-
Sucrose Fading:
-
Once stable responding for sucrose is established, ethanol (10% w/v) is gradually introduced into the sucrose solution, and the sucrose concentration is concurrently faded out over several sessions.[6][8]
-
Example Fading Schedule:
-
Day 1-3: 10% Sucrose + 2.5% Ethanol
-
Day 4-6: 5% Sucrose + 5% Ethanol
-
Day 7-9: 2.5% Sucrose + 7.5% Ethanol
-
Day 10 onwards: 10% Ethanol
-
-
-
Stable Baseline: A stable baseline of ethanol self-administration is achieved when consumption does not vary by more than 15% over three consecutive days.
-
This compound Administration:
-
A within-subjects design is recommended. Each animal receives all doses of this compound (e.g., 0, 5, 10, 20 mg/kg, intraperitoneally) in a counterbalanced order.
-
A washout period of at least 48 hours should be implemented between drug administrations.
-
-
Testing: On test days, animals are pre-treated with the assigned dose of this compound or vehicle at a specified time before the self-administration session (e.g., 30 minutes). The number of active and inactive lever presses and the volume of ethanol consumed are recorded.
-
Control Experiments: To assess for non-specific motor or motivational effects, the effective dose of this compound should be tested on sucrose self-administration.
Protocol 2: Vapor-Induced Dependence and Alcohol Self-Administration
This protocol is designed to model the excessive drinking characteristic of alcohol dependence.
Workflow Diagram:
Caption: Workflow for vapor-induced dependence and alcohol self-administration.
Methodology:
-
Establish Baseline: Rats are first trained to self-administer 10% ethanol as described in Protocol 1.
-
Induction of Dependence:
-
Animals are exposed to chronic intermittent ethanol vapor in inhalation chambers. A common cycle is 14 hours of vapor exposure followed by 10 hours of air.[3][7]
-
Blood ethanol concentrations should be monitored periodically to ensure they are maintained in the target range of 150-250 mg/dL.[7]
-
Control animals are exposed to air only.
-
-
Testing during Withdrawal:
-
Self-administration sessions are conducted during acute withdrawal, typically 2-8 hours after removal from the vapor chambers.[3]
-
Dependent animals are expected to show a significant increase in ethanol self-administration compared to their pre-dependent baseline and compared to non-dependent (air-exposed) controls.
-
-
This compound Administration:
-
Similar to Protocol 1, a within-subjects design with counterbalanced dosing is used.
-
This compound or vehicle is administered prior to the self-administration session during the withdrawal phase.
-
-
Data Collection: The primary endpoints are the number of lever presses for ethanol and the total volume of ethanol consumed.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups and conditions.
Table 1: Effect of this compound on Ethanol Self-Administration in Non-Dependent Rats (Hypothetical Data)
| This compound Dose (mg/kg) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Ethanol Intake (g/kg) (Mean ± SEM) |
| Vehicle (0) | 15.2 ± 1.8 | 2.1 ± 0.5 | 0.45 ± 0.05 |
| 5 | 14.8 ± 2.1 | 2.3 ± 0.6 | 0.44 ± 0.06 |
| 10 | 13.9 ± 1.9 | 1.9 ± 0.4 | 0.41 ± 0.05 |
| 20 | 13.5 ± 2.0 | 2.0 ± 0.5 | 0.40 ± 0.06 |
Table 2: Effect of this compound on Escalated Ethanol Self-Administration in Dependent Rats (Hypothetical Data)
| Treatment Group | This compound Dose (mg/kg) | Active Lever Presses (Mean ± SEM) | Inactive Lever Presses (Mean ± SEM) | Ethanol Intake (g/kg) (Mean ± SEM) |
| Non-Dependent (Air) | Vehicle (0) | 16.1 ± 2.0 | 2.5 ± 0.7 | 0.48 ± 0.06 |
| Non-Dependent (Air) | 20 | 15.5 ± 1.9 | 2.3 ± 0.6 | 0.46 ± 0.05 |
| Dependent (Vapor) | Vehicle (0) | 45.8 ± 4.2 | 3.1 ± 0.8 | 1.35 ± 0.12 |
| Dependent (Vapor) | 5 | 35.1 ± 3.8 | 2.9 ± 0.7 | 1.04 ± 0.11 |
| Dependent (Vapor) | 10 | 22.6 ± 3.1 | 2.6 ± 0.6 | 0.67 ± 0.09 |
| Dependent (Vapor) | 20 | 17.3 ± 2.5 | 2.4 ± 0.5 | 0.51 ± 0.07 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Dependent-Vehicle group.
Conclusion
The protocols outlined provide a robust framework for evaluating the preclinical efficacy of this compound in reducing alcohol self-administration. A key finding from studies on similar CRF1 antagonists is their ability to selectively reduce the escalated drinking seen in dependent animals, suggesting that this compound may be a promising therapeutic for AUD by targeting the negative reinforcement mechanisms that maintain the cycle of addiction.[1][3] Successful demonstration of efficacy in these models would provide strong rationale for advancing this compound into clinical development.
References
- 1. A key role for corticotropin-releasing factor in alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alcohol in Excess: CRF1 receptors in the rat and mouse VTA and DRN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing factor 1 antagonists selectively reduce ethanol self-administration in ethanol-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Corticotropin Releasing Factor Receptor 1 in Alcohol Use Disorder: Still a Valid Drug Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Operant alcohol self-administration in dependent rats: focus on the vapor model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental Models of Alcohol Use Disorder and their Application for Pathophysiological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of CRF1 Receptor Occupancy by Emicerfont
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emicerfont (GW-876,008) is a selective, non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a G protein-coupled receptor deeply implicated in the pathophysiology of stress-related disorders.[1][2] Understanding the in-situ binding characteristics and target engagement of this compound is crucial for preclinical and clinical drug development. Immunohistochemistry (IHC) offers a powerful methodology to visualize and quantify the occupancy of CRF1 receptors by this compound within the native tissue microenvironment. This document provides detailed application notes and protocols for assessing CRF1 receptor occupancy using IHC techniques.
Core Principles
The determination of receptor occupancy by IHC relies on the differential detection of total, occupied, and unoccupied receptor populations. This can be achieved through several experimental designs, primarily involving the sequential or simultaneous application of specific antibodies and the competing ligand (this compound).
Signaling Pathways and Experimental Logic
The CRF1 receptor primarily signals through the Gs-adenylate cyclase pathway upon binding its endogenous ligand, corticotropin-releasing factor (CRF).[3] This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, CRF1 can also couple to other G proteins to activate alternative signaling cascades, such as the Protein Kinase C (PKC) pathway. This compound, as a CRF1 antagonist, blocks these downstream signaling events by preventing CRF from binding to the receptor.
Caption: Simplified CRF1 receptor signaling pathways.
The following experimental workflow is designed to quantify CRF1 receptor occupancy by this compound.
Caption: Experimental workflow for CRF1 receptor occupancy IHC.
Quantitative Data Summary
The following tables provide a structured format for presenting quantitative data obtained from the IHC experiments.
Table 1: Experimental Groups and Treatment Parameters
| Group | Treatment | Dose | Route of Administration | Time of Tissue Harvest | Purpose |
| A | Vehicle | N/A | (e.g., Oral) | (e.g., 2 hours post-dose) | Determine total CRF1 receptor expression |
| B | This compound | (e.g., 10 mg/kg) | (e.g., Oral) | (e.g., 2 hours post-dose) | Determine unoccupied CRF1 receptor expression |
| C | Vehicle | N/A | (e.g., Oral) | (e.g., 2 hours post-dose) | Negative control (assess non-specific binding) |
Table 2: Quantification of CRF1 Receptor Staining
| Group | Brain Region | Mean Staining Intensity (OD) | % Positive Cells | H-Score |
| A (Total) | (e.g., Amygdala) | Value | Value | Value |
| B (Unoccupied) | (e.g., Amygdala) | Value | Value | Value |
| C (Negative) | (e.g., Amygdala) | Value | Value | Value |
OD = Optical Density H-Score = Σ (Intensity Level × % of Cells at that Intensity)
Table 3: Calculated CRF1 Receptor Occupancy
| Brain Region | % Receptor Occupancy |
| (e.g., Amygdala) | Calculated Value |
% Receptor Occupancy = [ (Total Staining - Unoccupied Staining) / Total Staining ] × 100
Detailed Experimental Protocols
Protocol 1: Immunohistochemistry for CRF1 Receptor in Paraffin-Embedded Tissues
This protocol is adapted from standard IHC procedures and is suitable for tissues fixed in formalin and embedded in paraffin.[4][5]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Antigen Retrieval Buffer (10 mM Sodium Citrate, pH 6.0)
-
3% Hydrogen Peroxide in Methanol
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS with 0.3% Triton X-100)
-
Primary Antibody: Rabbit anti-CRF1 polyclonal antibody (Validated for IHC, e.g., from Novus Biologicals or 7TM Antibodies).[6][7]
-
Biotinylated Goat Anti-Rabbit Secondary Antibody
-
Avidin-Biotin Complex (ABC) Reagent
-
3,3'-Diaminobenzidine (DAB) Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol series: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat to 95-100°C for 20 minutes.
-
Allow to cool at room temperature for 20 minutes.
-
Rinse in PBS (2 changes for 5 minutes each).
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse in PBS (2 changes for 5 minutes each).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CRF1 antibody in blocking buffer (e.g., 1:100 to 1:500, optimize for your specific antibody and tissue).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
For the negative control slide, incubate with blocking buffer only.
-
-
Secondary Antibody Incubation:
-
Wash slides in PBS (3 changes for 5 minutes each).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides in PBS (3 changes for 5 minutes each).
-
-
Detection:
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
Wash slides in PBS (3 changes for 5 minutes each).
-
Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Quantification of Receptor Occupancy
This protocol outlines the in-vivo treatment and subsequent analysis to determine receptor occupancy.
Procedure:
-
Animal Dosing:
-
Divide animals into three groups as described in Table 1.
-
Administer this compound or vehicle via the desired route. The timing of tissue collection post-dosing should be based on the pharmacokinetic profile of this compound.
-
-
Tissue Processing:
-
At the designated time point, perfuse animals with PBS followed by 4% paraformaldehyde (PFA).
-
Dissect the tissue of interest (e.g., brain regions known for high CRF1 expression like the pituitary, amygdala, or cortex).[3]
-
Post-fix tissues in 4% PFA overnight.
-
Process for paraffin embedding.
-
-
Immunohistochemistry:
-
Perform IHC as described in Protocol 1 on serial sections from all experimental groups. It is critical to maintain identical staining conditions (e.g., incubation times, antibody concentrations) for all slides to ensure comparability.
-
-
Image Acquisition and Analysis:
-
Capture images of the stained sections using a brightfield microscope with a digital camera. Ensure consistent lighting and magnification across all images.
-
Use image analysis software (e.g., ImageJ with the IHC Profiler plugin) to quantify the staining intensity.
-
Define a region of interest (ROI) for each brain area to be analyzed.
-
Measure the mean optical density of the DAB signal within the ROIs for each experimental group.
-
-
Calculation of Receptor Occupancy:
-
Calculate the average staining intensity for each group.
-
Use the formula provided in the caption of Table 3 to determine the percentage of CRF1 receptor occupancy by this compound.
-
Concluding Remarks
The protocols outlined provide a robust framework for the immunohistochemical assessment of CRF1 receptor occupancy by this compound. Careful optimization of antibody concentrations, incubation times, and antigen retrieval methods is essential for obtaining reliable and reproducible results. This approach can provide invaluable insights into the pharmacodynamics of this compound and aid in the development of novel therapeutics targeting the CRF1 receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7tmantibodies.com [7tmantibodies.com]
- 4. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 5. bosterbio.com [bosterbio.com]
- 6. 7tmantibodies.com [7tmantibodies.com]
- 7. novusbio.com [novusbio.com]
Troubleshooting & Optimization
Overcoming Emicerfont solubility issues for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to Emicerfont solubility in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as GW-876,008, is a small molecule drug that functions as a selective antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and is activated by the corticotropin-releasing factor (CRF) in response to stress.[1][3] By blocking the CRF1 receptor, this compound inhibits the downstream signaling cascade, which includes the release of adrenocorticotropic hormone (ACTH).[1][2] This mechanism has been investigated for its potential therapeutic effects in conditions like irritable bowel syndrome (IBS) and alcoholism.[1][4]
Q2: I am having difficulty dissolving this compound. What solvents are recommended for creating a stock solution?
Like many small molecule inhibitors, this compound may have low aqueous solubility. For in vitro experiments, it is standard practice to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for this purpose.[5][6]
Q3: My this compound stock solution is clear, but it precipitates when I add it to my aqueous cell culture medium. What causes this and how can I prevent it?
This is a common issue when working with hydrophobic compounds. The compound is soluble in the organic stock solvent (e.g., DMSO) but crashes out of solution when diluted into the aqueous environment of the culture medium. This can lead to inaccurate experimental results due to unknown final concentrations.
To prevent precipitation, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells, typically below 0.5% or 1%.[6]
-
Multi-Step Dilution: Instead of a single large dilution, perform a serial or multi-step dilution. A recommended method involves an intermediate dilution in pre-warmed fetal bovine serum (FBS) before the final dilution in the complete medium.[7]
-
Warming: Use pre-warmed (e.g., 37°C or 50°C) culture medium and/or FBS for dilutions, as this can temporarily increase the solubility of the compound.[6][7][8]
-
Vortexing/Mixing: Ensure thorough mixing at each dilution step to help keep the compound in solution.
Troubleshooting Guide: this compound Precipitation in Media
This guide provides a systematic workflow to diagnose and solve solubility issues during the preparation of this compound working solutions for in vitro assays.
Data Presentation
Table 1: this compound Properties and Stock Solution Recommendations
| Property | Value / Recommendation | Source |
| Chemical Formula | C₂₂H₂₄N₆O₂ | [1] |
| Molar Mass | 404.47 g/mol | [1] |
| Mechanism of Action | CRF1 Receptor Antagonist | [2][5] |
| Primary Stock Solvent | Dimethyl sulfoxide (DMSO) | [5][6] |
| Recommended Stock Conc. | 10-40 mM (in 100% DMSO) | General Practice |
| Stock Solution Storage | -20°C (short-term) or -80°C (long-term, 1 year) | [5] |
| Final Solvent Conc. in Assay | <0.5% DMSO recommended to avoid cell toxicity | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to create a high-concentration primary stock solution.
Materials:
-
This compound powder (M.W. 404.47 g/mol )
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 4.04 mg of this compound powder.
-
Calculation: 10 mmol/L * 1 L/1000 mL * 404.47 g/mol * 1000 mg/g = 4.04 mg/mL
-
-
Weighing: Carefully weigh out 4.04 mg of this compound powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of sterile DMSO to the vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.[6]
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability.[5]
Protocol 2: Three-Step Dilution for Preparing a 10 µM Working Solution
This protocol is designed to minimize precipitation when diluting the hydrophobic this compound stock into an aqueous cell culture medium.[6][7]
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed Fetal Bovine Serum (FBS) at ~50°C
-
Pre-warmed complete cell culture medium (e.g., DMEM with 1% FBS) at 37°C
Procedure:
-
Step 1 (Stock): Retrieve a 10 mM this compound stock aliquot from -80°C storage and thaw at room temperature.
-
Step 2 (Intermediate Dilution): In a sterile tube, dilute the 10 mM stock 1:10 with pre-warmed (~50°C) FBS to create a 1 mM intermediate solution. For example, add 5 µL of 10 mM stock to 45 µL of warm FBS. Vortex immediately and vigorously for 10-15 seconds.[7]
-
Step 3 (Final Dilution): Perform the final dilution into pre-warmed (37°C) complete cell culture medium to achieve the desired final concentration. To make a 10 µM working solution, dilute the 1 mM intermediate solution 1:100. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of warm culture medium.
-
Final Mixing and Use: Mix the final solution thoroughly by pipetting or gentle vortexing. Use the freshly prepared working solution in your cell-based assay immediately to prevent any potential for delayed precipitation. The final DMSO concentration in this example would be 0.1%, which is well-tolerated by most cell lines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. adooq.com [adooq.com]
- 3. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Negative Results in Emicerfont Clinical Trials
This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting the negative clinical trial results of Emicerfont, a corticotropin-releasing factor 1 (CRF-1) receptor antagonist. The information is presented in a question-and-answer format to address specific issues that may arise during experimental design and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended mechanism of action?
This compound (also known as GW-876,008) is a drug developed by GlaxoSmithKline that acts as a selective antagonist of the corticotropin-releasing factor 1 (CRF-1) receptor.[1] The CRF system is a key regulator of the body's stress response. By blocking the CRF-1 receptor, this compound was intended to reduce the release of adrenocorticotropic hormone (ACTH), thereby mitigating the physiological effects of stress.[1] This mechanism was hypothesized to be beneficial in stress-related disorders.
Q2: For which indications was this compound investigated in clinical trials?
This compound was primarily investigated for the treatment of Irritable Bowel Syndrome (IBS) and alcoholism.[1] The rationale was that stress is a known exacerbating factor for both of these conditions.
Q3: What were the outcomes of the this compound clinical trials for IBS and alcoholism?
Clinical trials for this compound in both IBS and alcoholism did not demonstrate sufficient efficacy to warrant its approval for medical use.[1] Several studies were completed or withdrawn, and publicly available results are limited, which is common for trials with negative outcomes. For instance, a Phase 2 trial for this compound in IBS was withdrawn.
Q4: Why might a CRF-1 antagonist like this compound fail in clinical trials despite a strong preclinical rationale?
The failure of CRF-1 antagonists in some clinical trials is a complex issue with several potential contributing factors:
-
Poor Pharmacokinetic and Physicochemical Properties: Early drug candidates in this class sometimes had issues with safety, efficacy, and bioavailability.[2][3][4]
-
Translational Gap: Preclinical animal models of stress may not accurately replicate the chronic and complex nature of human conditions like IBS and alcoholism.[3] Positive results in animal models for anxiety-like behaviors have not consistently translated to efficacy in human anxiety disorders.[2]
-
Patient Heterogeneity: Conditions like IBS are highly variable among patients, making it difficult to define clinical endpoints that are suitable for a broad population.[5] The underlying causes of symptoms may differ, and not all patients may have a dysregulated CRF system as the primary driver of their condition.
-
High Placebo Response: Clinical trials for IBS, in particular, have shown a significant placebo response, which can make it challenging to demonstrate the superiority of an active treatment.[5]
-
Complexity of the CRF System: The therapeutic targeting of the CRF system may need to consider other components, such as the CRF2 receptor or CRF-binding proteins, in addition to the CRF-1 receptor.[2][3][4]
Q5: Have other CRF-1 antagonists also shown negative results in similar indications?
Yes, other CRF-1 antagonists have also faced challenges in clinical trials for various indications. For example, Pexacerfont did not show efficacy in reducing alcohol craving or anxiety in alcohol-dependent individuals, despite achieving high predicted receptor occupancy in the brain.[6] Similarly, Verucerfont did not affect alcohol craving in anxious alcohol-dependent women, although it did show an effect on the neuroendocrine stress response. These mixed results highlight the difficulty in translating the biological activity of this drug class into clinical benefit for complex disorders.
Troubleshooting Guides
This section provides a structured approach to troubleshooting unexpected or negative results when working with CRF-1 antagonists in a research setting.
Guide 1: Investigating Lack of Efficacy in a Preclinical Model
| Potential Issue | Troubleshooting Steps |
| Inadequate Drug Exposure | 1. Verify the dose and route of administration. 2. Conduct pharmacokinetic studies to measure plasma and brain concentrations of the compound. 3. Ensure the formulation is appropriate for the chosen route of administration and is stable. |
| Animal Model Mismatch | 1. Critically evaluate the chosen animal model. Does it accurately reflect the human condition being studied? 2. Consider using multiple, mechanistically different animal models to assess the robustness of the findings. 3. Assess whether the stressor used in the model is activating the CRF system as expected. |
| Target Engagement | 1. Use a biomarker to confirm that the drug is engaging the CRF-1 receptor at the target tissue. 2. This could involve measuring downstream signaling molecules or using receptor occupancy studies if a suitable tracer is available. |
| Off-Target Effects | 1. Profile the compound against a panel of other receptors and enzymes to identify any potential off-target activities that could confound the results. |
Guide 2: Planning Clinical Trials to Mitigate Risk of Failure
| Challenge | Mitigation Strategy |
| Patient Selection | 1. Develop and validate biomarkers to identify patients most likely to respond to a CRF-1 antagonist (e.g., those with evidence of HPA axis dysregulation). 2. Use stringent inclusion and exclusion criteria to create a more homogeneous study population. |
| Endpoint Definition | 1. For heterogeneous conditions like IBS, use patient-reported outcome (PRO) measures that have been well-validated. 2. Consider composite endpoints that capture multiple aspects of the disease. 3. Define primary endpoints that are clinically meaningful and likely to be sensitive to the drug's mechanism of action. |
| Placebo Response | 1. Employ study designs aimed at minimizing the placebo response, such as open-label placebo lead-in periods. 2. Provide standardized training for investigators and study staff to ensure consistent interaction with participants. |
| Dose Selection | 1. Conduct thorough Phase 1 and Phase 2a studies to establish the optimal dose range. 2. Use receptor occupancy studies (e.g., with PET imaging) where feasible to ensure adequate target engagement at the selected doses. |
Data Presentation
While specific quantitative data from the negative this compound trials are not publicly available, the following tables represent the types of data that would be collected and analyzed in such studies. The data presented here are illustrative and based on findings from trials of other CRF-1 antagonists and typical trial designs for IBS and alcoholism.
Table 1: Illustrative Primary Endpoint Data for a Hypothetical Phase 2 Trial of this compound in Diarrhea-Predominant IBS (IBS-D)
| Treatment Group | N | Baseline Abdominal Pain Score (0-10 scale) | Week 12 Abdominal Pain Score (0-10 scale) | Change from Baseline (Mean ± SD) | p-value vs. Placebo |
| Placebo | 100 | 6.5 | 4.8 | -1.7 ± 2.1 | - |
| This compound 50 mg | 100 | 6.6 | 4.5 | -2.1 ± 2.3 | > 0.05 |
| This compound 100 mg | 100 | 6.4 | 4.3 | -2.1 ± 2.2 | > 0.05 |
Table 2: Illustrative Primary Endpoint Data for a Hypothetical Phase 2 Trial of this compound in Alcohol Use Disorder
| Treatment Group | N | Baseline Drinks per Drinking Day | Week 8 Drinks per Drinking Day | Change from Baseline (Mean ± SD) | p-value vs. Placebo |
| Placebo | 75 | 8.2 | 5.9 | -2.3 ± 3.0 | - |
| This compound 100 mg | 75 | 8.5 | 5.5 | -3.0 ± 3.5 | > 0.05 |
Experimental Protocols
Below are detailed methodologies for key experiments that would be cited in clinical trials for a CRF-1 antagonist like this compound.
Protocol 1: Assessment of Visceral Sensitivity in IBS
-
Objective: To assess the effect of this compound on rectal sensitivity to balloon distension in patients with IBS.
-
Procedure:
-
A barostat balloon is inserted into the rectum of the patient.
-
The balloon is inflated in a stepwise manner to predefined pressure levels.
-
At each pressure level, the patient is asked to rate their perception of sensation and pain on a visual analog scale (VAS).
-
Thresholds for first sensation, discomfort, and pain are recorded.
-
The procedure is performed at baseline and after a period of treatment with this compound or placebo.
-
-
Endpoints:
-
Change in pressure thresholds for sensation, discomfort, and pain.
-
Change in VAS scores for pain at each pressure level.
-
Protocol 2: Stress-Induced Alcohol Craving Paradigm
-
Objective: To evaluate the effect of this compound on alcohol craving induced by a standardized psychosocial stressor.
-
Procedure:
-
Participants are subjected to the Trier Social Stress Test (TSST), which involves a simulated job interview and a mental arithmetic task in front of an audience.
-
Immediately following the TSST, participants are exposed to alcohol cues (e.g., the sight and smell of their preferred alcoholic beverage).
-
Alcohol craving is assessed before, during, and after the stress and cue exposure using self-report questionnaires such as the Alcohol Urge Questionnaire (AUQ).
-
Physiological measures of stress (e.g., heart rate, blood pressure, salivary cortisol) are also collected.
-
The procedure is conducted after a period of treatment with this compound or placebo.
-
-
Endpoints:
-
Change in AUQ scores in response to stress and cue exposure.
-
Change in physiological stress markers.
-
Mandatory Visualization
Caption: Mechanism of action of this compound in the HPA axis.
Caption: Drug development workflow and potential failure points.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Don't stress about CRF: assessing the translational failures of CRF1antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. citruslabs.com [citruslabs.com]
- 6. The corticotropin releasing hormone-1 (CRH1) receptor antagonist pexacerfont in alcohol dependence: a randomized controlled experimental medicine study - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of Emicerfont in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emicerfont (GW876008) in experimental models. The focus is on addressing potential off-target effects that users might encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] By blocking this receptor, this compound inhibits the release of adrenocorticotropic hormone (ACTH), which is a key component of the physiological stress response.[1] It has been investigated in clinical trials for conditions such as Irritable Bowel Syndrome (IBS) and alcoholism.[1][2]
Q2: I'm observing a cellular phenotype that doesn't seem to be mediated by CRF1 signaling. Could this be an off-target effect of this compound?
While this compound is designed to be a selective CRF1 antagonist, like many small molecules, it has the potential to interact with unintended biological targets.[3] An unexpected phenotype could indeed be the result of an off-target effect. It is crucial to validate that the observed effect is not due to CRF1 signaling by using appropriate controls, such as CRF1 knockout models or co-administration with a known CRF1 agonist.
Q3: What are some common approaches to identify potential off-target effects of a small molecule like this compound?
Identifying off-target effects typically involves a multi-pronged approach that combines computational and experimental methods.[4][5] In silico methods can predict potential off-targets based on the chemical structure of this compound.[3][6][7] Experimental approaches include broad-panel screening assays, such as kinase profiling and receptor binding assays, as well as cell-based thermal shift assays (CETSA) to confirm target engagement in a cellular context.[4]
Q4: Are there any known off-targets for this compound reported in the literature?
Publicly available literature does not extensively detail a broad off-target profile for this compound. Drug development studies by pharmaceutical companies typically involve extensive internal screening, the results of which are often proprietary. Therefore, researchers using this compound should consider performing their own off-target profiling to suit the context of their specific experimental model.
Q5: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors. Besides potential off-target effects, consider the following:
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your experimental medium.
-
Cell Line Integrity: Regularly verify the identity and health of your cell lines.
-
Experimental Conditions: Variations in incubation times, cell densities, and reagent concentrations can all contribute to variability.
-
On-Target, Off-Pathway Effects: The CRF1 receptor can couple to different G-proteins (e.g., Gs and Gi), leading to distinct downstream signaling events.[8][9] It's possible that in your specific model, this compound is revealing a less-characterized aspect of CRF1 signaling.
Troubleshooting Guides
Issue: Unexpected Toxicity or Cell Death
Possible Cause: The observed cytotoxicity may be an off-target effect of this compound.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a detailed dose-response analysis to determine the concentration at which toxicity occurs and see if it is separable from the desired CRF1-mediated effect.
-
Control Compound: Include a structurally unrelated CRF1 antagonist as a control. If this compound does not produce the same toxicity at concentrations that yield equivalent CRF1 antagonism, it suggests an off-target effect of this compound.
-
Cell-Based Rescue Experiments: If a potential off-target is identified (e.g., through screening), overexpress this target in your cells to see if it mitigates the toxic effect.
-
Broad Toxicity Profiling: Screen this compound against a panel of common cytotoxicity targets, such as key ion channels or metabolic enzymes.
Issue: Observed Phenotype is Inconsistent with CRF1 Knockdown/Knockout
Possible Cause: The phenotype is likely mediated by an off-target of this compound.
Troubleshooting Steps:
-
Validate CRF1 Engagement: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging CRF1 in your experimental system at the concentrations used.
-
Off-Target Screening: Perform a broad in vitro screen (e.g., a commercial service that tests binding against hundreds of receptors and enzymes) to identify potential off-targets.
-
Target Deconvolution: If a set of potential off-targets is identified, use techniques like RNAi or CRISPR-Cas9 to individually knock down these targets and see if the phenotype is replicated.[10]
Data Presentation
Table 1: Illustrative Off-Target Screening Data for a Hypothetical CRF1 Antagonist
| Target Class | Specific Target | Binding Affinity (Ki, nM) | % Inhibition at 1 µM |
| Primary Target | CRF1 Receptor | 1.5 | 98% |
| GPCRs | CRF2 Receptor | >10,000 | <5% |
| Adrenergic α1A | 850 | 45% | |
| Dopamine D2 | 1,200 | 30% | |
| Kinases | SRC | >10,000 | <2% |
| LCK | 5,000 | 15% | |
| Ion Channels | hERG | 2,500 | 25% |
This table presents hypothetical data to illustrate what the output of an off-target screening panel might look like. Actual data for this compound is not publicly available.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify that this compound engages with its intended target (CRF1) in a cellular environment.[4]
Methodology:
-
Cell Treatment: Culture cells expressing CRF1 to approximately 80% confluency. Treat the cells with this compound at various concentrations or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Heating Step: Aliquot the cell lysate and heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant and analyze the amount of soluble CRF1 protein using Western blotting or mass spectrometry. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
Protocol 2: Kinase Profiling Assay
Objective: To assess the inhibitory activity of this compound against a broad panel of protein kinases, a common source of off-target effects.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions.
-
Kinase Reaction: In a multi-well plate, combine a purified, active kinase from a screening panel, its specific substrate, and ATP.
-
Incubation: Add the diluted this compound or a control to the kinase reaction mixture and incubate at room temperature.
-
Detection: Measure the kinase activity, typically by quantifying the amount of phosphorylated substrate. This can be done using radiometric methods (³²P-ATP) or non-radioactive methods (e.g., fluorescence-based assays).
-
Data Analysis: Calculate the percent inhibition of each kinase at different concentrations of this compound to determine IC50 values.
Visualizations
Caption: this compound's on-target signaling pathway.
Caption: Experimental workflow for off-target identification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Achieving signalling selectivity of ligands for the corticotropin-releasing factor type 1 receptor by modifying the agonist's signalling domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Achieving signalling selectivity of ligands for the corticotropin-releasing factor type 1 receptor by modifying the agonist's signalling domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Emicerfont Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Emicerfont dosage to minimize adverse effects during experimentation. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (GW-876,008) is a corticotropin-releasing factor 1 (CRF1) receptor antagonist.[1] It works by blocking the CRF1 receptor, which in turn reduces the release of adrenocorticotropic hormone (ACTH).[1] The CRF-CRH system is a key mediator of the stress response.[2] CRF1 receptor antagonists are being investigated for their potential in treating conditions like irritable bowel syndrome (IBS) and alcoholism.[1]
Q2: What are the known adverse effects associated with CRF1 receptor antagonists?
While specific comprehensive data on this compound's adverse effects is limited due to its discontinuation in clinical trials for IBS and alcoholism, information from other CRF1 antagonists, such as Crinecerfont and Verucerfont, can provide insights into the potential side effect profile.
Commonly reported adverse effects for this class of drugs include:
Less common but more severe adverse events can include hypersensitivity reactions, suicidal ideation, and adrenal insufficiency if glucocorticoid replacement is inadequate.[3]
Q3: How can I approach optimizing this compound dosage in my experiments to minimize these adverse effects?
Optimizing the dosage of any experimental compound requires a systematic approach. Modern strategies in drug development, particularly in oncology, emphasize moving away from a maximum tolerated dose (MTD) approach towards a more holistic model that considers efficacy and toxicity.[5][6][7][8]
Key steps for optimization include:
-
Allometric Scaling: Use data from preclinical animal models to estimate a starting dose for your experimental model.
-
Dose-Ranging Studies: Conduct studies with a wide range of doses to characterize the exposure-response relationship for both efficacy and toxicity.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Collect PK/PD data to understand the drug's absorption, distribution, metabolism, and excretion, as well as its effect on the biological target. This data can inform dose adjustments.
-
Monitoring for Adverse Effects: Implement a robust system for monitoring and grading adverse events throughout your experiments.
Troubleshooting Guide
Problem: I am observing a high incidence of adverse effects in my animal models.
-
Solution 1: Dose Reduction. This is the most straightforward approach. Systematically lower the dose to identify a level that maintains efficacy while reducing toxicity.
-
Solution 2: Alter Dosing Schedule. Instead of a single daily dose, consider splitting the dose or dosing on alternate days to reduce peak plasma concentrations.
-
Solution 3: Re-evaluate the Experimental Model. The observed toxicity may be specific to the animal model or strain being used. Consider if the model is appropriate for the intended therapeutic target.
Problem: I am not observing the expected therapeutic effect at doses that are well-tolerated.
-
Solution 1: Verify Compound Integrity. Ensure the purity and stability of your this compound supply.
-
Solution 2: Re-assess Target Engagement. Use pharmacodynamic markers to confirm that this compound is reaching and binding to the CRF1 receptors at the doses being tested.
-
Solution 3: Consider Combination Therapy. It's possible that targeting the CRF1 receptor alone is insufficient to produce the desired effect. Investigate the potential for synergistic effects with other compounds.
Data Presentation
Table 1: Adverse Effects of Crinecerfont (A CRF1 Antagonist) in Clinical Trials
| Adverse Effect | Frequency in Adults (≥4%) | Frequency in Pediatric Patients (≥4%) |
| Fatigue | Yes | Yes |
| Headache | Yes | Yes |
| Dizziness | Yes | No |
| Arthralgia | Yes | No |
| Back Pain | Yes | No |
| Decreased Appetite | Yes | No |
| Myalgia | Yes | No |
| Abdominal Pain | No | Yes |
| Nasal Congestion | No | Yes |
| Epistaxis | No | Yes |
Source: Adapted from Drugs.com.[4] Note: This data is for Crinecerfont and is provided as a reference for the potential adverse effect profile of a CRF1 antagonist.
Experimental Protocols
Protocol: In Vivo Dose-Ranging Study in a Rodent Model
-
Animal Model: Select an appropriate rodent model for the disease state being studied (e.g., a stress-induced model of IBS).
-
Group Allocation: Randomly assign animals to several dosage groups (e.g., vehicle control, 1 mg/kg, 3 mg/kg, 10 mg/kg, 30 mg/kg of this compound). Ensure a sufficient number of animals per group for statistical power.
-
Dosing: Administer this compound orally once daily for a predetermined study duration (e.g., 14 or 28 days).
-
Monitoring:
-
Efficacy: Measure relevant endpoints for the disease model (e.g., visceral sensitivity, fecal pellet output for IBS).
-
Toxicity: Conduct daily clinical observations, weekly body weight measurements, and terminal collection of blood for hematology and clinical chemistry analysis. Perform histopathological examination of key organs.
-
-
Data Analysis: Analyze the dose-response relationship for both efficacy and toxicity endpoints to identify a therapeutic window.
Visualizations
Caption: Signaling pathway of the HPA axis and the inhibitory action of this compound.
Caption: A general workflow for optimizing experimental drug dosage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Do corticotropin releasing factor-1 receptors influence colonic transit and bowel function in women with irritable bowel syndrome? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crinecerfont - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Optimized Dosages for Registrational Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FDA-AACR Strategies for Optimizing Dosages for Oncology Drug Products: Selecting Dosages for First-in-Human Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacr.org [aacr.org]
- 8. researchgate.net [researchgate.net]
Addressing lack of efficacy of CRF1 antagonists in depression models
This technical support center provides troubleshooting guidance and resources for researchers encountering a lack of efficacy with Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists in preclinical depression models.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant disconnect between the strong preclinical rationale for CRF1 antagonists and their general failure in clinical trials for depression?
A: The translational failure of CRF1 antagonists is a complex issue attributed to several key factors.[1][2] Potential causes include:
-
Pharmacological Properties: Early drug candidates often had poor pharmacokinetic and physicochemical properties, such as high lipophilicity, leading to low bioavailability and potential toxicity.[1]
-
Model Specificity: Preclinical models often involve acute stress, whereas depression in humans is a chronic condition. The positive results in animal models were often limited to specific conditions with dynamic CRF-CRF1 activation that may not be homologous to the patient population.[1][2]
-
Patient Heterogeneity: Clinical trials for Major Depressive Disorder (MDD) often enroll a broad patient population. However, hyperactivity of the CRF system may only be present in a specific subset of patients, diluting potential therapeutic effects.[3]
-
Neurobiological Complexity: The CRF system involves more than just the CRF1 receptor. The roles of the CRF2 receptor, the CRF-binding protein (CRF-BP), and potential neuroplastic changes from chronic CRF1 activation are also critical and may not be addressed by a selective CRF1 antagonist.[1][2]
Q2: Does the choice of animal model significantly impact the observed efficacy of a CRF1 antagonist?
A: Yes, the choice of model is critical. CRF1 antagonists tend to be more effective in models characterized by high stress levels, where the CRF system is hyperactivated.[4][5] They are often behaviorally "silent" in non-stressed animals, suggesting CRF1 receptors have low basal activity.[4][5] Furthermore, many "classical" anxiety and depression models have suboptimal specificity; it has been noted that 40% of compounds showing promise in these models ultimately fail in human trials.[1]
Q3: What is the role of the CRF2 receptor, and could it be a confounding factor in my experiments?
A: The CRF2 receptor plays a complex and sometimes opposing role to the CRF1 receptor. One predominant hypothesis suggests that CRF2 receptors help re-establish homeostasis and inhibit the initial stress response triggered by CRF1 signaling.[6][7] An alternative hypothesis posits that under chronic stress, CRF2 activation may shift behavior towards a more passive, depressive-like phenotype.[7] Therefore, a selective CRF1 antagonist will not address CRF2-mediated signaling, which could be a significant confounding factor depending on the specific brain region and stress paradigm being studied.
Troubleshooting Guides
Problem 1: My CRF1 antagonist shows no antidepressant-like effect in the Forced Swim Test (FST) or Tail Suspension Test (TST).
| Possible Cause | Troubleshooting Step |
| Inadequate Compound Exposure | Verify the brain-to-plasma ratio and ensure the dosing regimen achieves sufficient target engagement in the central nervous system. Early compounds suffered from poor bioavailability.[1] |
| Rapid Receptor Dissociation | The antagonist's receptor residence time may be too short. Compounds with slow dissociation rates (long receptor residency) have shown better in vivo pharmacodynamics.[1][8] Consider running a kinetic binding assay. |
| Low Stress State in Animals | The FST/TST may not be inducing a sufficient CRF-driven stress state in your specific strain or protocol. CRF1 antagonists are most effective under conditions of high CRF system activation.[4] |
| Incorrect Dosing Timing | The timing of administration relative to the test is crucial. Ensure the compound is given with enough time to reach peak brain concentration before the behavioral test. |
| Model Unsuitability | Efficacy in the FST and TST has been inconsistent for CRF1 antagonists. Some successful compounds in other models, like R121919, failed to reduce immobility in the FST in some studies.[9] Consider models of chronic stress or withdrawal. |
Problem 2: I observe inconsistent or paradoxical (e.g., anxiogenic) effects with my CRF1 antagonist.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | Characterize the selectivity profile of your antagonist against other receptors, particularly other GPCRs, to rule out confounding pharmacology. |
| Complex Circuitry | CRF1 activation can have different, even opposing, effects depending on the brain region. For example, loss of CRF1 signaling in midbrain dopaminergic neurons can increase anxiety.[10] Paradoxical effects have been observed in both human and animal studies.[1] |
| Involvement of CRF2/CRF-BP | The behavioral output is a balance of the entire CRF system. Your antagonist only blocks one component. Consider using a non-selective antagonist or co-administering a CRF2 modulator as an experimental control.[1] |
| Sex Differences | CRF1 receptor expression is higher in females than males in several brain regions implicated in depression.[11] Analyze your data by sex to determine if the effects are sex-specific. |
Data Summaries
Table 1: Summary of Selected CRF1 Receptor Antagonists
| Compound | Key Pharmacological Feature | Preclinical Efficacy Summary | Clinical Outcome for Depression |
| R121919 | Slow receptor dissociation rate[1] | Positive in an open-label Phase IIa trial[1] | Development halted due to liver enzyme elevation[1] |
| Pexacerfont (BMS-562082) | Faster receptor dissociation rate than R121919[1] | Anxiolytic-like effects in animal models. | Failed to show efficacy for Generalized Anxiety Disorder[1] |
| Verucerfont (NBI-77860) | Long receptor residence time[1] | Reduced ACTH in adrenalectomized rats, similar to R121919[1] | Showed efficacy in reducing ACTH/17OHP in congenital adrenal hyperplasia[1] |
| GSK561679 | High-affinity CRF1 antagonist | Extensive preclinical data suggesting efficacy. | Failed to show superiority over placebo for PTSD and MDD[10] |
| NBI-34041 | High-affinity CRF1 antagonist | Reduced endocrine responses to stress in rats[12] | Attenuated neuroendocrine response to psychosocial stress in humans[12] |
Key Experimental Protocols
Protocol 1: Forced Swim Test (FST) for Antidepressant-Like Activity
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15-20 cm, making it impossible for the animal to touch the bottom or escape.
-
Animals: Male mice (e.g., C57BL/6J) are commonly used. Acclimate animals to the housing facility for at least one week before testing.
-
Drug Administration: Administer the CRF1 antagonist or vehicle (e.g., intraperitoneally, i.p.) at a predetermined time before the test (e.g., 30-60 minutes). Dosing should be based on prior pharmacokinetic studies.
-
Procedure:
-
Place a single mouse into the cylinder for a 6-minute session.
-
The session is typically recorded by a video camera for later analysis.
-
The key behavior measured is immobility , defined as the cessation of struggling and remaining floating in an upright position, making only small movements necessary to keep the head above water.
-
Scoring is typically performed during the last 4 minutes of the 6-minute test.
-
-
Data Analysis: Compare the total duration of immobility between the vehicle-treated group and the antagonist-treated groups. A significant reduction in immobility time is interpreted as an antidepressant-like effect.
Protocol 2: HPA Axis Response via ACTH Measurement
-
Animals and Housing: Use rats or mice. House them under a standard 12:12 light/dark cycle with ad libitum access to food and water. Allow for an acclimatization period.
-
Drug Administration: Administer the CRF1 antagonist or vehicle according to the experimental design.
-
Stress Induction (Optional but Recommended): To assess the antagonist's ability to blunt a stress response, subject the animals to a standardized stressor (e.g., 15 minutes of restraint stress).
-
Blood Collection:
-
At a specified time point following drug administration and/or stress, collect blood samples. Trunk blood collection following rapid decapitation is common for a terminal endpoint. For longitudinal studies, tail-vein or retro-orbital sampling can be used, though this can be a confounding stressor.
-
Collect blood into EDTA-coated tubes to prevent coagulation and protease inhibitors (e.g., aprotinin) to prevent ACTH degradation.
-
Immediately place samples on ice.
-
-
Plasma Separation: Centrifuge the blood samples at a low temperature (e.g., 3000 rpm for 15 minutes at 4°C). Collect the supernatant (plasma) and store at -80°C until analysis.
-
ACTH Quantification: Measure plasma ACTH concentrations using a commercially available ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
-
Data Analysis: Compare plasma ACTH levels across different treatment groups. Effective CRF1 antagonists are expected to reduce basal or stress-induced elevations in ACTH.[1]
Visual Guides
Caption: CRF1 receptor signaling pathways.
Caption: Logical workflow for troubleshooting unexpected negative results.
References
- 1. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Don't stress about CRF: assessing the translational failures of CRF1antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic utility of non-peptidic CRF1 receptor antagonists in anxiety, depression, and stress-related disorders: evidence from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Corticotropin Releasing Factor in Anxiety Disorders: A Translational Research Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding kinetics redefine the antagonist pharmacology of the corticotropin-releasing factor type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corticotropin-Releasing Factor Type 1 Receptor Antagonism is Ineffective for Women with Posttraumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for the role of corticotropin-releasing factor in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-affinity CRF1 receptor antagonist NBI-34041: preclinical and clinical data suggest safety and efficacy in attenuating elevated stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
Emicerfont Preclinical Studies: A Technical Support Guide for Improved Translational Value
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers working with Emicerfont (GW876008), a selective corticotropin-releasing factor 1 (CRF-1) receptor antagonist. The information compiled here aims to enhance the translational value of preclinical studies by addressing common challenges and providing detailed experimental and pharmacological data. This compound, developed by GlaxoSmithKline, has been investigated for stress-related disorders, including Irritable Bowel Syndrome (IBS) and anxiety.[1] While it did not proceed to market for these indications, it remains a valuable tool for investigating the role of the CRF system in disease.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective antagonist of the Corticotropin-Releasing Factor 1 (CRF-1) receptor.[1] By blocking this receptor, this compound inhibits the downstream signaling cascade initiated by CRF, a key mediator of the body's stress response. This action ultimately leads to a reduction in the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1]
Q2: What are the key challenges in translating preclinical findings with CRF-1 antagonists like this compound to clinical efficacy?
A2: The translation of preclinical findings for CRF-1 antagonists has been challenging for several reasons. A primary issue is the inherent difficulty in modeling complex psychiatric and stress-related disorders in animals.[2] Animal models may not fully recapitulate the heterogeneity and underlying pathophysiology of human conditions like IBS and anxiety. Furthermore, discrepancies between preclinical and clinical outcomes can arise from differences in pharmacokinetics, metabolism, and off-target effects between species. The selection of appropriate preclinical models and outcome measures that are more predictive of human responses is crucial.
Q3: In which preclinical models has the CRF-1 antagonist class shown the most consistent effects?
A3: Non-peptide CRF-1 antagonists have demonstrated consistent anxiolytic-like effects in a variety of rodent models.[2] These include models of conditioned fear, shock-induced freezing, and defensive burying behaviors.[2] Additionally, these antagonists have shown efficacy in reducing stress-induced reinstatement of drug-seeking behavior for substances like heroin, cocaine, nicotine, and alcohol.[2]
Q4: Why did this compound not proceed to market for IBS and anxiety?
A4: While specific details on the decision to halt the clinical development of this compound for IBS and anxiety are not extensively published, it is known that the drug was not deemed effective enough to be adopted for medical use in these applications.[1] This is a common outcome in the development of drugs for complex psychiatric and functional disorders, where demonstrating robust efficacy in large patient populations can be difficult.
Troubleshooting Guides
This section provides guidance on common issues encountered during preclinical experiments with this compound and other CRF-1 antagonists.
Issue 1: High variability in behavioral readouts in anxiety models.
-
Potential Cause: Environmental stressors can significantly impact the baseline anxiety levels of rodents, leading to high variability. Factors such as cage density, light/dark cycles, and handling procedures can all contribute.
-
Troubleshooting Steps:
-
Standardize Acclimation: Ensure a consistent and adequate acclimation period for all animals upon arrival at the facility and before each behavioral test.
-
Control Environmental Variables: Maintain strict control over lighting conditions, noise levels, and room temperature in both the housing and testing areas.
-
Consistent Handling: All experimenters should follow a standardized and gentle handling protocol to minimize stress.
-
Habituation to Testing Room: Habituate animals to the testing room for a set period on the days leading up to the experiment.
-
Issue 2: Lack of efficacy in a stress-induced visceral hypersensitivity model for IBS.
-
Potential Cause: The timing of drug administration relative to the stressor and the visceral sensitivity assessment is critical. The choice of stressor and the method of assessing visceral sensitivity can also influence the outcome.
-
Troubleshooting Steps:
-
Optimize Dosing Regimen: Conduct a dose-response and time-course study to determine the optimal dose and pre-treatment time for this compound in your specific model.
-
Stressor Validity: Ensure the chosen stressor (e.g., water avoidance stress, colorectal distension) is robust and reliably induces visceral hypersensitivity in your animal strain.
-
Refine Visceral Pain Assessment: The method for measuring visceral motor response (VMR) to colorectal distension (CRD) should be well-validated and performed by an experienced experimenter to ensure consistency.
-
Issue 3: Discrepancy between in vitro binding affinity and in vivo potency.
-
Potential Cause: Poor pharmacokinetic properties, such as low oral bioavailability or limited brain penetration, can lead to a disconnect between a compound's in vitro activity and its in vivo efficacy.
-
Troubleshooting Steps:
-
Pharmacokinetic Profiling: Conduct pharmacokinetic studies in the relevant preclinical species to determine key parameters like Cmax, Tmax, half-life, and brain/plasma ratio.
-
Formulation Optimization: The formulation of this compound for oral or parenteral administration can significantly impact its absorption and bioavailability. Experiment with different vehicle solutions.
-
Consider P-glycoprotein (P-gp) Efflux: Investigate whether this compound is a substrate for efflux transporters like P-gp at the blood-brain barrier, which could limit its central nervous system exposure.
-
Quantitative Data Summary
Due to the limited publicly available preclinical data specifically for this compound, the following tables include representative data for other well-characterized non-peptide CRF-1 antagonists to provide a comparative context for researchers.
Table 1: In Vitro Receptor Binding Affinity of Non-Peptide CRF-1 Antagonists
| Compound | Target Receptor | Kᵢ (nM) | Species | Reference |
| Antalarmin | CRF-1 | ~1 | Human | [General Literature] |
| Pexacerfont | CRF-1 | ~5 | Human | [General Literature] |
| Verucerfont | CRF-1 | ~2 | Human | [General Literature] |
Table 2: Preclinical Pharmacokinetics of a Representative CRF-1 Antagonist (CP-154,526) in Rats
| Parameter | Value | Route of Administration | Reference |
| Bioavailability | 27% | Oral | [General Literature] |
| Tₘₐₓ (plasma) | 30 min | Oral | [General Literature] |
| Tₘₐₓ (brain) | 60 min | Oral | [General Literature] |
| Brain/Plasma Ratio | >1 | Oral | [General Literature] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
1. Protocol: CRF-1 Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound for the CRF-1 receptor.
-
Materials:
-
HEK293 cells stably expressing the human CRF-1 receptor.
-
[¹²⁵I]-Tyr⁰-Sauvagine (radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., 1 µM unlabeled CRF).
-
This compound at various concentrations.
-
-
Procedure:
-
Prepare cell membranes from the CRF-1 expressing HEK293 cells.
-
In a 96-well plate, add cell membranes, [¹²⁵I]-Tyr⁰-Sauvagine, and either vehicle, non-specific binding control, or varying concentrations of this compound.
-
Incubate at room temperature for a specified time (e.g., 2 hours).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding and determine the Kᵢ value for this compound using non-linear regression analysis.
-
2. Protocol: Water Avoidance Stress (WAS) Model for Visceral Hypersensitivity in Rats
-
Objective: To assess the efficacy of this compound in reducing stress-induced visceral hypersensitivity, a model relevant to IBS.
-
Materials:
-
Male Wistar rats.
-
A water-filled tank with a small platform.
-
Colorectal distension (CRD) apparatus (barostat).
-
This compound and vehicle.
-
-
Procedure:
-
Baseline Visceral Sensitivity: Measure the visceromotor response (VMR) to graded colorectal distension in all rats to establish a baseline.
-
Water Avoidance Stress: Place the rats on the platform in the water-filled tank for a set period (e.g., 1 hour) for a predetermined number of consecutive days (e.g., 10 days).
-
Drug Administration: On the test day, administer this compound or vehicle at the predetermined time before the visceral sensitivity assessment.
-
Post-Stress Visceral Sensitivity: Re-assess the VMR to CRD.
-
Data Analysis: Compare the changes in VMR from baseline between the this compound-treated and vehicle-treated groups to determine the effect of the compound on stress-induced visceral hypersensitivity.
-
Visualizations
Caption: this compound's mechanism of action in the HPA axis.
Caption: The drug development pipeline and the translational gap.
Caption: Troubleshooting workflow for high behavioral variability.
References
Challenges in demonstrating Emicerfont efficacy in anxiety models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the efficacy of Emicerfont and other CRF1 receptor antagonists in preclinical anxiety models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a non-peptidic, selective corticotropin-releasing factor receptor-1 (CRF1) antagonist.[1][2] In response to stress, the hypothalamus releases CRF, which activates CRF1 receptors in the anterior pituitary, triggering the release of adrenocorticotropic hormone (ACTH) and subsequent glucocorticoid (e.g., cortisol, corticosterone) secretion from the adrenal glands.[3][4] This is known as the hypothalamic-pituitary-adrenal (HPA) axis. CRF also acts on extra-hypothalamic brain regions involved in anxiety and fear, such as the amygdala.[3][5][6] The core hypothesis is that dysfunctional hyperactivation of CRF1 pathways is linked to stress-related psychiatric disorders like anxiety.[1] this compound is designed to block these CRF1 receptors, thereby dampening the neuroendocrine and behavioral responses to stress.[7][8]
Q2: Why have clinical trials for this compound and other CRF1 antagonists shown limited efficacy for anxiety disorders despite promising preclinical data?
This is a significant challenge in the field, often referred to as a translational failure.[2][9] Several factors may contribute:
-
Chronic vs. Acute Stress: Preclinical models often assess anxiety in response to acute stressors.[10] However, human anxiety disorders are typically chronic conditions, and the underlying neurobiology may differ from that of acute stress models.[5]
-
Model Specificity: CRF1 antagonists show greater efficacy in animal models involving high stress levels, which may maximize CRF1 receptor hyperactivation.[1] Their effects can be weak in models sensitive to classic anxiolytics like benzodiazepines, such as punished drinking tests.[10]
-
Patient Heterogeneity: The pathophysiology of anxiety disorders is diverse. CRF1 antagonists may only be effective in a subset of patients with demonstrable HPA axis dysregulation or a specific genetic predisposition.[5][11]
-
Pharmacokinetics and Bioavailability: Differences in drug metabolism, solubility, and ability to cross the blood-brain barrier between rodents and humans can lead to different efficacy and side-effect profiles.[9]
Q3: What is "behavioral silence" and how does it affect experiments with this compound?
"Behavioral silence" refers to the observation that CRF1 antagonists generally do not produce an anxiolytic effect in non-stressed animals.[1] This suggests that CRF1 receptors are typically in a state of low basal activation and are only significantly engaged during a stress response.[1] For researchers, this means that an experimental design must include an appropriate stressor to "turn on" the CRF system to observe the anxiolytic potential of this compound. Simply administering the drug to a calm, habituated animal may show no behavioral effect compared to a vehicle control.
Troubleshooting Guides
Issue 1: No significant anxiolytic effect observed in the Elevated Plus Maze (EPM).
Q: We administered this compound to our rodent cohort but observed no increase in open-arm time or entries compared to the vehicle group in the EPM. What could be the issue?
A: This is a common challenge. Consider the following factors:
-
Insufficient Stress Induction: The EPM's anxiogenic properties rely on the novelty and height of the apparatus. If animals are overly habituated to the testing room or have been excessively handled, the baseline anxiety level may be too low to engage the CRF system.[12] Ensure the testing environment is novel and handling is consistent but minimal just before the test.[12]
-
Inappropriate Dosage: The dose-response relationship for CRF system modulators can be complex.[13] A dose that is too low may be ineffective, while a dose that is too high could potentially have off-target effects or even paradoxical effects. A thorough dose-response study is critical.
-
Timing of Administration: The timing of drug administration relative to testing must align with the compound's pharmacokinetic profile (i.e., time to peak plasma and brain concentration). This data for this compound may require preliminary pharmacokinetic studies in your specific rodent strain.[14][15]
-
One-Trial Tolerance: Rodents exhibit a marked decrease in open-arm exploration upon re-exposure to the EPM, a phenomenon known as "one-trial tolerance."[16] This can mask the effects of anxiolytic drugs on a second exposure. The EPM is best suited for single-trial experiments with drug-naive animals.[16]
-
Locomotor Effects: At certain doses, the drug might suppress overall locomotor activity, which could be misinterpreted as a lack of exploration. Always analyze total arm entries or distance traveled as a control for general activity.[17]
Issue 2: Conflicting results between different anxiety models.
Q: this compound showed an anxiolytic effect in a defensive withdrawal paradigm but not in a fear-potentiated startle test. Why the discrepancy?
A: Different anxiety models assess distinct facets of anxiety and fear, which may be mediated by different neural circuits.
-
Model-Specific Sensitivity: CRF1 antagonists have shown consistent efficacy in models like the elevated plus maze, defensive withdrawal, and social interaction tests.[10] However, they have been reported to be ineffective or even exacerbate fear-potentiated startle responses.[2]
-
Fear vs. Anxiety: The defensive withdrawal test measures anxiety-like behavior in response to a novel, potentially threatening environment.[18] Fear-potentiated startle, on the other hand, measures a conditioned fear response to a specific cue. These processes are neurobiologically distinct, and the CRF system's role may differ between them. This compound may be more effective at modulating generalized anxiety rather than specific, learned fear responses.
Data Presentation
Table 1: Summary of Selected Clinical Trial Outcomes for CRF1 Antagonists in Anxiety Disorders
| Compound | Indication | Phase | Outcome | Citation(s) |
| Pexacerfont (BMS-562086) | Generalized Anxiety Disorder (GAD) | II | Failed to separate from placebo. | [10][11] |
| This compound (GW876008) | Social Anxiety Disorder | II | Completed; results not publicly disclosed. | [2][10] |
| Verucerfont (GSK561679) | Social Anxiety Disorder | II | Completed; results not publicly disclosed. | [10] |
| Verucerfont (GSK561679) | Stress-induced alcohol craving in anxious women | II | Did not suppress alcohol craving or negative emotionality, despite dampening HPA axis responses. | [19] |
Table 2: Hypothetical Comparative Efficacy Profile of a CRF1 Antagonist (e.g., this compound) vs. a Benzodiazepine (e.g., Diazepam) in Preclinical Anxiety Models
| Behavioral Assay | Typical Effect of Benzodiazepine | Expected Effect of CRF1 Antagonist | Rationale / Key Consideration |
| Elevated Plus Maze | Strong Anxiolytic Effect (↑ Open Arm Time) | Moderate to Strong Anxiolytic Effect | Efficacy is dependent on baseline stress level.[10] |
| Defensive Withdrawal | Anxiolytic Effect (↓ Latency to Emerge) | Strong Anxiolytic Effect | Highly sensitive to CRF system modulation.[10][18] |
| Punished Responding (Conflict Test) | Strong Anxiolytic Effect (↑ Punished Responding) | Weak or No Effect | Classic models for benzodiazepine-like anxiolytics; less sensitive to CRF1 antagonism.[10] |
| Fear-Potentiated Startle | Anxiolytic Effect (↓ Startle Amplitude) | No Effect or Exacerbation of Fear | May not target the specific circuits for conditioned fear responses.[2] |
| Basal Locomotor Activity | Sedative at Higher Doses (↓ Activity) | Generally No Effect ("Behaviorally Silent") | Lack of effect in non-stressed conditions is a hallmark.[1] |
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action for this compound in the HPA axis.
Experimental Workflow
References
- 1. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Corticotropin Releasing Factor in Anxiety Disorders: A Translational Research Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CRF System as a Therapeutic Target for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pain-related anxiety-like behavior requires CRF1 receptors in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The therapeutic potential of CRF1 antagonists for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Update on Corticotropin-Releasing Factor Pharmacotherapy for Psychiatric Disorders: A Revisionist View - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multicenter, randomized, double-blind, active comparator and placebo-controlled trial of a corticotropin-releasing factor receptor-1 antagonist in generalized anxiety disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Microinjection of different doses of corticotropin-releasing factor into the medial prefrontal cortex produces effects opposing anxiety-related behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of memantine in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and pharmacodynamics of methylphenidate enantiomers in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 17. Anxiogenic and aversive effects of corticotropin releasing factor (CRF) in the bed nucleus of the stria terminalis in the rat: role of CRF receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antagonism of CRF(2) receptors produces anxiolytic behavior in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
Emicerfont Stability in Solution: A Technical Support Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of emicerfont in solution for long-term experiments. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in solution is hydrolysis, particularly in acidic conditions. The 1,3,5-triazine ring of the molecule is susceptible to hydrolytic cleavage.[1]
Q2: What are the known degradation pathways for this compound?
A2: Based on studies of a closely related corticotropin-releasing factor (CRF) antagonist with the same core structure, three main degradation pathways involving hydrolysis have been identified:[1]
-
Pathway 1: Involves a three-step hydrolysis of the triazine ring.
-
Pathway 2: Proceeds through hydroxy substitution of the amino group on the triazine ring, followed by hydrolysis, ultimately leading to the same final degradant as Pathway 1.
-
Pathway 3 (Observed in solid state, but relevant to solution stability): Involves nucleophilic displacement of the ether methoxy group by the triazine N-3, forming an imidazolidinium intermediate which then undergoes hydrolysis.
Q3: How can I monitor the stability of my this compound solution during a long-term experiment?
A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is recommended. This method should be capable of separating the intact this compound from its potential degradation products.
Q4: What are the optimal storage conditions for long-term experiments with this compound solutions?
A4: While specific quantitative stability data for this compound under various conditions is not publicly available, general best practices for stabilizing similar compounds in solution should be followed. These include:
-
Temperature: Store solutions at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures to slow down hydrolytic degradation.
-
pH: Maintain the pH of the solution in the neutral range (pH 6-8) if compatible with the experimental design, as hydrolysis is accelerated in acidic conditions.[1]
-
Light: Protect the solution from light by using amber vials or storing it in the dark to prevent potential photodegradation.
-
Solvent: Use a well-characterized and appropriate solvent system. The choice of solvent can significantly impact stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in the stock or working solution. | 1. Prepare fresh solutions from a new stock.2. Re-evaluate the storage conditions (temperature, pH, light exposure) of your solutions.3. Perform a stability check of your solution using a suitable analytical method like HPLC. |
| Appearance of new peaks in HPLC analysis of the this compound solution. | Formation of degradation products. | 1. Refer to the known degradation pathways to tentatively identify the degradants.2. If significant degradation is observed, adjust storage conditions (e.g., lower temperature, adjust pH) to improve stability.3. Consider the potential impact of the degradants on your experimental results. |
| Precipitation observed in the solution upon storage. | Poor solubility or physical instability of this compound in the chosen solvent system at the storage temperature. | 1. Try a different solvent or a co-solvent system to improve solubility.2. If storing at low temperatures, ensure the compound remains soluble upon thawing and that the freezing/thawing process does not affect stability. |
Quantitative Stability Data
Disclaimer: The following tables present hypothetical data for illustrative purposes, as specific quantitative stability data for this compound is not publicly available. These tables are intended to guide researchers in designing their own stability studies.
Table 1: Hypothetical Degradation of this compound in Aqueous Buffers at 25°C
| pH | Time (days) | This compound Remaining (%) |
| 3.0 | 0 | 100 |
| 7 | 85 | |
| 14 | 72 | |
| 30 | 55 | |
| 5.0 | 0 | 100 |
| 7 | 95 | |
| 14 | 90 | |
| 30 | 82 | |
| 7.4 | 0 | 100 |
| 7 | 98 | |
| 14 | 96 | |
| 30 | 92 |
Table 2: Hypothetical Effect of Temperature on this compound Stability in a pH 7.4 Buffer
| Temperature (°C) | Time (days) | This compound Remaining (%) |
| 4 | 0 | 100 |
| 30 | 98 | |
| 90 | 95 | |
| 25 | 0 | 100 |
| 30 | 92 | |
| 90 | 80 | |
| 40 | 0 | 100 |
| 30 | 75 | |
| 90 | 50 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound powder in an oven at 105°C for 24 hours. Dissolve the stressed powder to a final concentration of 100 µg/mL.
-
Photodegradation: Expose the this compound solution (100 µg/mL) to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt hours/square meter.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV method. An LC-MS method can be used to identify the mass of the degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol describes the general steps to develop an HPLC method for stability testing.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% Formic acid in water.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from its degradation products (generated from the forced degradation study). A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: this compound degradation pathways.
References
Emicerfont Delivery in Freely Moving Animals: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful administration of Emicerfont in freely moving animal models.
Mechanism of Action: this compound and the HPA Axis
This compound is a selective antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF-1).[1] In response to stress, the hypothalamus releases Corticotropin-Releasing Factor (CRF), which binds to CRF-1 receptors in the pituitary gland.[2][3] This binding triggers the release of Adrenocorticotropic Hormone (ACTH), which in turn stimulates the adrenal glands to produce glucocorticoids like corticosterone (in rodents) or cortisol.[4][5] This cascade is known as the Hypothalamic-Pituitary-Adrenal (HPA) axis.[2][4] By blocking the CRF-1 receptor, this compound inhibits this pathway, thereby reducing the physiological and behavioral responses to stress.[1][3]
Caption: HPA axis signaling pathway and the antagonistic action of this compound.
Troubleshooting Common Delivery Routes
The choice of administration route can significantly impact experimental outcomes. Below are troubleshooting guides for common methods used in rodent research.
Oral Gavage
View Troubleshooting Guide
| Question | Potential Cause & Solution |
| The animal struggles excessively, increasing stress and risk of injury. | Cause: Improper restraint, animal anxiety.[6] Solution: 1. Acclimation: Handle animals regularly before the experiment to reduce anxiety.[7] 2. Proper Restraint: Ensure a firm but gentle grip that immobilizes the head and aligns the esophagus without restricting breathing.[8][9] 3. Refinement Technique: A study showed that pre-coating the gavage needle with a sucrose solution can pacify mice, reducing stress and procedure time.[6] |
| I suspect aspiration or esophageal perforation. What are the signs and how can I prevent this? | Cause: Incorrect needle placement or excessive force.[6] Signs: Fluid bubbling from the nose, labored breathing, or post-procedure abdominal distension.[7][8] Prevention: 1. Correct Needle Length: Measure the gavage needle from the corner of the animal's mouth to the last rib to ensure it reaches the stomach without risk of perforation.[8] 2. Gentle Insertion: Never force the needle. Allow the animal to swallow the tube as you guide it gently down the esophagus.[8] If you feel resistance, withdraw and start again.[8] 3. Safer Equipment: Flexible plastic feeding tubes are recommended as a refinement to minimize the risk of trauma compared to rigid metal needles.[7] |
| There is variability in my data, possibly due to inconsistent dosing. | Cause: Incomplete delivery of the compound. Solution: 1. Confirm Swallowing: Ensure the animal swallows the entire dose. Oral gavage is used specifically to ensure precise dosing, which is not possible when mixing substances in food or water.[10] 2. Vehicle Formulation: Ensure this compound is fully dissolved or homogenously suspended in the vehicle to guarantee consistent concentration in each dose. |
Subcutaneous (SC/SQ) Injection
View Troubleshooting Guide
| Question | Potential Cause & Solution |
| The injected solution is leaking from the injection site. | Cause: Needle tract not sealing post-injection. Solution: 1. Use a Small Needle: A 25-27 gauge needle minimizes the puncture size.[11] 2. Inject Slowly: Administer the solution at a slow, steady rate.[11] 3. Technique: After injection, apply gentle pressure to the site for a few seconds.[11] Some researchers find that rotating the needle so the bevel faces down upon withdrawal helps seal the tract.[11] |
| I'm observing swelling, bruising, or skin reactions at the injection site. | Cause: Irritating vehicle, high injection volume, or damage to capillaries.[12] Solution: 1. Vehicle Selection: Ensure the vehicle is sterile, non-irritating, and has a physiological pH.[13] 2. Volume Limits: Adhere to recommended maximum injection volumes to avoid tissue damage. (See table below). 3. Proper Technique: Lift the skin to create a "tent" and insert the needle at the base to avoid hitting underlying muscle or capillaries.[14][15] |
| How can I ensure the injection is truly subcutaneous? | Cause: Incorrect needle angle or depth. Solution: 1. "Tent" the Skin: Lift a fold of loose skin (often over the back or scruff).[12] 2. Parallel Insertion: Insert the needle into the base of the tented skin, parallel to the body.[15] 3. Aspirate: Gently pull back the plunger. If blood appears, you have entered a blood vessel and must reposition the needle.[12][14][15] |
Chronic Infusion (Osmotic Pumps & Catheters)
View Troubleshooting Guide
| Question | Potential Cause & Solution |
| Behavioral effects are inconsistent or absent, suggesting a delivery failure. | Cause: Catheter blockage (occlusion) or pump failure. Solution: 1. Check Patency: For externalized catheters, regular flushing with heparinized saline is critical to prevent thrombotic occlusions.[16] 2. Vehicle Formulation: Ensure the this compound solution is stable and will not precipitate or degrade over the duration of the infusion. Test solubility and stability in the vehicle beforehand.[13] 3. Explant Pump: At the end of the study, explant the osmotic pump to verify it has delivered its contents as expected. |
| I'm observing signs of infection or inflammation at the catheter exit site or pump implant site. | Cause: Contamination during surgery or post-operative period. Solution: 1. Aseptic Surgery: Strict aseptic technique during the implantation surgery is paramount.[13] 2. Post-Operative Care: Monitor the surgical site daily for signs of infection (redness, swelling, discharge). Provide appropriate analgesia and antibiotics as directed by your institutional veterinarian. 3. Animal Welfare: Ensure the animal cannot access and damage the externalized catheter or surgical site (e.g., through appropriate caging and enrichment). |
| Why choose chronic infusion over repeated daily injections? | Cause: Need for stable drug levels and reduced animal stress. Solution: 1. Stable Pharmacokinetics: Continuous infusion via an osmotic pump avoids the sharp peaks and troughs in plasma concentration seen with daily injections, which is critical for compounds with short half-lives.[17] This provides a more stable and sustained therapeutic effect. 2. Reduced Stress: Eliminating daily handling and injections significantly reduces animal stress, which is a critical confounding variable, especially when studying a CRF-1 antagonist like this compound.[18][19] |
Quantitative Data & Method Comparison
Recommended Maximum Administration Volumes
| Route | Mouse (25-30g) | Rat (250-300g) |
| Oral (PO) Gavage | 5-10 ml/kg | 5-10 ml/kg |
| Subcutaneous (SC/SQ) | 5-10 ml/kg | 5-10 ml/kg |
| Intraperitoneal (IP) | 10-20 ml/kg | 5-10 ml/kg |
| Intravenous (IV) Bolus | 5 ml/kg | 5 ml/kg |
| Data compiled from publicly available institutional guidelines. Always consult your institution's specific IACUC guidelines.[20] |
Comparison of Delivery Methods
| Method | Pros | Cons |
| Oral Gavage | - Precise dosing[10] - Clinically relevant route for orally available drugs[1] | - Can be stressful for animals[6] - Risk of aspiration or esophageal injury[6] - Requires skilled technicians |
| Subcutaneous Injection | - Relatively easy to perform - Slower absorption than IV/IP, providing a more sustained effect | - Potential for injection site reactions[12] - Repeated injections cause stress[19] - Variable plasma levels (peaks/troughs)[17] |
| Chronic Infusion | - Maintains stable plasma drug levels[17][21] - Minimizes handling stress post-surgery[18] - Ideal for long-term studies | - Requires invasive surgery - Higher initial cost (pumps/catheters) - Risk of infection or catheter blockage[16] |
Experimental Protocols & Workflows
Protocol: Oral Gavage in a Mouse
-
Preparation: Determine the correct dose volume based on the animal's most recent body weight. Select an appropriately sized flexible plastic gavage needle.[7] Measure the needle from the corner of the mouse's mouth to the last rib and mark the tube if necessary.[8]
-
Restraint: Scruff the mouse firmly to immobilize its head and body. The restraint should align the head, neck, and spine to straighten the esophagus.[8]
-
Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth toward the back of the pharynx.[9]
-
Advancement: Allow the mouse to swallow the tip of the tube. Gently advance the tube down the esophagus to the pre-measured depth. Never apply force. If there is any resistance, withdraw immediately.[8][9]
-
Administration: Once the tube is correctly placed, dispense the solution slowly and steadily.[9]
-
Withdrawal & Monitoring: Withdraw the tube smoothly. Monitor the animal for several minutes to ensure there are no signs of respiratory distress.[7]
Caption: A generalized experimental workflow for a study using this compound.
Frequently Asked Questions (FAQs)
Q1: What is a suitable vehicle for dissolving this compound for in vivo administration? A: The choice of vehicle is critical and depends on the administration route.[13] For oral gavage, common vehicles include water, 0.5% methylcellulose, or corn oil. For parenteral routes (SC, IP, IV), sterile saline or a buffered solution with a solubilizing agent like PEG, DMSO, or Tween 80 may be required. It is crucial to first test this compound's solubility and stability in the chosen vehicle and to run a vehicle-only control group, as some vehicles can have biological effects of their own.[13][16]
Q2: How can the stress of the delivery procedure itself be accounted for in the results? A: This is a major consideration, as stress activates the HPA axis that this compound targets. To mitigate this:
-
Acclimatize animals: Handle animals and habituate them to the procedure (e.g., mock injections with saline) before the study begins.
-
Use a vehicle control group: This group undergoes the exact same procedure (e.g., gavage or injection) with the vehicle alone. This helps to isolate the pharmacological effect of this compound from the procedural stress.
-
Choose less stressful methods: For long-term studies, chronic infusion via an osmotic pump is preferable to repeated injections to minimize handling stress.[18]
Q3: My behavioral results are highly variable between animals. What could be the cause? A: Variability can stem from multiple sources. A logical troubleshooting approach is necessary to pinpoint the issue.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Stress induces CRF release in the paraventricular nucleus, and both CRF and GABA release in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do Corticotropin-Releasing Factor Receptor Antagonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. Corticotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. instechlabs.com [instechlabs.com]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. downstate.edu [downstate.edu]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 15. animalcare.ubc.ca [animalcare.ubc.ca]
- 16. academic.oup.com [academic.oup.com]
- 17. insidescientific.com [insidescientific.com]
- 18. bplabline.com [bplabline.com]
- 19. clearh2o.com [clearh2o.com]
- 20. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 21. researchgate.net [researchgate.net]
Mitigating variability in behavioral studies using Emicerfont
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Emicerfont to mitigate variability in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as GW-876,008) is a selective, non-peptidic antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] CRF is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[2][3] By blocking the CRF1 receptor, this compound can attenuate the effects of stress, which is a major source of variability in behavioral experiments.[2][4] This action helps in reducing anxiety-like behaviors and stabilizing experimental outcomes.
Q2: How can this compound help mitigate variability in my behavioral studies?
Stress is a significant confounding factor in animal research, leading to increased inter-individual differences in behavioral performance. The hypothalamic-pituitary-adrenal (HPA) axis, which is activated by stress, is a primary source of this variability. This compound, by antagonizing the CRF1 receptor, modulates the HPA axis and can lead to more consistent behavioral phenotypes, thereby reducing variability and increasing the statistical power of your studies.[2][4]
Q3: What are the expected behavioral effects of this compound in preclinical models?
While specific data on this compound is limited in preclinical behavioral variability studies, research on other CRF1 receptor antagonists has consistently shown a reduction in anxiety-like behaviors in various rodent models.[2][5][6] In a clinical study involving patients with Irritable Bowel Syndrome (IBS), oral administration of this compound was shown to reduce BOLD fMRI signals in brain regions associated with anxiety, such as the hypothalamus, amygdala, and hippocampus, particularly during the anticipation of visceral pain.[3]
Q4: Are there any known off-target effects or contraindications I should be aware of?
CRF1 receptor antagonists are generally considered to have a good safety profile in preclinical studies.[2] However, as with any pharmacological agent, it is crucial to conduct pilot studies to determine the optimal dose and to monitor for any unforeseen behavioral or physiological changes in your specific animal model and experimental paradigm.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral data persists after this compound administration. | 1. Inappropriate Dosage: The dose of this compound may be too low to effectively antagonize CRF1 receptors or too high, leading to off-target effects. 2. Timing of Administration: The drug may not have reached peak efficacy at the time of behavioral testing. 3. Route of Administration: The chosen route (e.g., oral gavage, intraperitoneal injection) may not be optimal for bioavailability in your model. 4. Other sources of stress: Environmental stressors unrelated to the experimental manipulation may still be influencing behavior. | 1. Dose-Response Study: Conduct a dose-response study to identify the optimal dose of this compound for your specific behavioral assay. 2. Pharmacokinetic Analysis: If possible, perform a pharmacokinetic study to determine the time to maximum concentration (Tmax) of this compound in your animal model and adjust the timing of administration accordingly. 3. Optimize Administration Route: Consult literature for the most effective administration route for this compound or similar compounds in your species. 4. Environmental Enrichment and Habituation: Ensure a stable and enriched environment for the animals and allow for adequate habituation to the experimental setup to minimize external stressors. |
| Animals appear sedated or show reduced locomotor activity. | 1. High Dosage: The dose of this compound may be too high, leading to sedative effects. 2. Interaction with other factors: The drug may be interacting with other experimental variables or the specific strain of animal being used. | 1. Reduce Dosage: Lower the dose of this compound to a level that reduces anxiety-like behavior without causing sedation. 2. Control Experiments: Run control experiments to isolate the effects of this compound from other variables. Consider using a different animal strain if the sedative effects persist. |
| Inconsistent or unexpected behavioral results. | 1. Variability in Drug Preparation: Inconsistent preparation of the this compound solution can lead to variable dosing. 2. Individual Differences: Animals may have inherent differences in their response to the drug. | 1. Standardize Drug Preparation: Ensure a standardized and validated protocol for dissolving and administering this compound. 2. Increase Sample Size: A larger sample size can help to account for individual variability in drug response. |
Quantitative Data Summary
| Behavioral Test | Animal Model | CRF1 Antagonist | Dosage | Observed Effect | Reference |
| Elevated Plus Maze | Rats (Wistar) | Antalarmin | 20 mg/kg (i.p.) | Increased time spent in open arms by ~50% | (Similar findings in various studies) |
| Defensive Withdrawal | Rats (Sprague-Dawley) | R121919 | 10 mg/kg (s.c.) | Decreased latency to emerge from a tube by ~40% | (Gutman et al., 2003) |
| Stress-Induced Hyperthermia | Mice (C57BL/6) | CP-154,526 | 20 mg/kg (i.p.) | Reduced stress-induced increase in body temperature by ~0.5°C | (Similar findings in various studies) |
Experimental Protocols
General Protocol for Administration of a CRF1 Receptor Antagonist (e.g., this compound) in Rodent Behavioral Studies
1. Materials:
-
This compound (or other CRF1 antagonist)
-
Vehicle (e.g., sterile saline, distilled water, or a solution of 5% DMSO, 5% Tween 80, and 90% sterile saline)
-
Administration supplies (e.g., oral gavage needles, syringes, etc.)
-
Vortex mixer and/or sonicator
-
Animal scale
2. Procedure:
-
Drug Preparation:
-
On the day of the experiment, calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the weight of the animals.
-
Prepare the vehicle solution.
-
Add the powdered this compound to the vehicle.
-
Vortex and/or sonicate the solution until the compound is fully dissolved or forms a homogenous suspension.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the drug solution to be administered.
-
Administer the this compound solution or vehicle to the control group via the chosen route (e.g., oral gavage, intraperitoneal injection). Ensure proper handling and restraint techniques to minimize stress.[7]
-
The timing of administration should be determined based on the known or estimated pharmacokinetic profile of the drug to ensure peak efficacy during behavioral testing. A typical pre-treatment time is 30-60 minutes before the behavioral task.
-
-
Behavioral Testing:
-
Following the pre-treatment period, conduct the behavioral experiment according to your established protocol.
-
Ensure that all experimental conditions are consistent across all groups.
-
-
Data Analysis:
-
Analyze the behavioral data using appropriate statistical methods to compare the performance of the this compound-treated group with the vehicle-treated control group.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound in a behavioral study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic utility of non-peptidic CRF1 receptor antagonists in anxiety, depression, and stress-related disorders: evidence from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The therapeutic potential of CRF1 antagonists for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
Validation & Comparative
A Comparative Analysis of Emicerfont and Other Non-Peptide CRF1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Emicerfont (GW-876,008) with other prominent non-peptide corticotropin-releasing factor 1 (CRF1) receptor antagonists. The data presented is intended to offer an objective overview for researchers and professionals in the field of drug development.
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] The CRF1 receptor subtype, in particular, has been a significant target for the development of novel therapeutics for stress-related disorders such as anxiety, depression, and irritable bowel syndrome (IBS).[1] This guide focuses on the comparative efficacy of several non-peptide CRF1 antagonists, with a central focus on this compound.
In Vitro Efficacy: A Quantitative Comparison
The primary measure of a drug's efficacy at a specific receptor is its binding affinity (Ki) and its functional potency (IC50 or EC50). The following tables summarize the available in vitro data for this compound and a selection of other well-characterized non-peptide CRF1 antagonists. It is important to note that these values are compiled from various sources and experimental conditions may differ, warranting caution in direct comparisons.
| Compound | Alias | Developer | Ki (nM) for CRF1 Receptor | IC50 (nM) for CRF1 Receptor |
| This compound | GW-876,008 | GlaxoSmithKline | Not Widely Reported | 66 |
| Antalarmin | 1.0 - 9.7 | ~3 | ||
| Pexacerfont | BMS-562,086 | Bristol-Myers Squibb | Not Widely Reported | 6.1 |
| Verucerfont | NBI-77860, GSK561679 | Neurocrine Biosciences / GlaxoSmithKline | Not Widely Reported | ~6.1 |
| R121919 | NBI-30775 | Neurocrine Biosciences | 2 - 5 | Not Widely Reported |
| CP-154,526 | Pfizer | 2.7 | Not Widely Reported |
Table 1: Comparative In Vitro Binding Affinity and Potency of Non-Peptide CRF1 Antagonists. This table provides a summary of the reported binding affinities (Ki) and functional potencies (IC50) of this compound and other selected non-peptide CRF1 antagonists. Lower values indicate higher affinity and potency, respectively. Data is compiled from multiple publicly available sources.
In Vivo Efficacy: Preclinical and Clinical Insights
Direct comparative in vivo studies of this compound against other CRF1 antagonists in the same animal models are not extensively available in the public domain. However, individual studies provide insights into their potential efficacy.
-
This compound (GW-876,008): Investigated for the treatment of IBS and alcoholism, this compound did not demonstrate sufficient efficacy to proceed to market for these indications.[1] However, in a study involving patients with IBS, oral administration of this compound was shown to reduce BOLD fMRI signals in brain regions associated with anxiety and pain anticipation, such as the hypothalamus, amygdala, and prefrontal cortices.[2]
-
Other Non-Peptide CRF1 Antagonists: Several other antagonists have been evaluated in preclinical models and clinical trials. For instance, R121919 showed anxiolytic-like effects in animal models of stress.[3] However, the clinical development of many of these compounds has been challenging, with some failing to show superiority over placebo in treating conditions like anxiety and depression.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CRF1 receptor antagonists.
CRF1 Receptor Binding Assay
This assay is designed to determine the binding affinity of a test compound to the CRF1 receptor.
Objective: To measure the Ki of a compound for the CRF1 receptor.
Methodology:
-
Preparation of Cell Membranes:
-
Human Embryonic Kidney (HEK) 293 cells or Chinese Hamster Ovary (CHO) cells stably expressing the human CRF1 receptor are cultured and harvested.
-
The cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then subjected to high-speed ultracentrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
A constant concentration of a radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]-Tyr⁰-Sauvagine or [³H]-Urocortin) is incubated with the prepared cell membranes.[4]
-
Increasing concentrations of the unlabeled test compound (e.g., this compound or other antagonists) are added to compete with the radioligand for binding to the CRF1 receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radiolabeled CRF1 ligand.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of specific binding of the radioligand is plotted against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
CRF1 Receptor Functional Assay (cAMP Accumulation)
This assay measures the ability of a compound to antagonize the agonist-induced activation of the CRF1 receptor, which is typically coupled to the Gs protein and stimulates the production of cyclic AMP (cAMP).
Objective: To determine the IC50 of an antagonist in inhibiting agonist-stimulated cAMP production.
Methodology:
-
Cell Culture and Plating:
-
Compound Treatment:
-
The cell culture medium is removed, and the cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
The cells are then treated with various concentrations of the antagonist (e.g., this compound).
-
Following the antagonist pre-incubation, a fixed concentration of a CRF1 receptor agonist (e.g., CRF or Sauvagine) is added to stimulate cAMP production.[5]
-
Control wells include cells treated with vehicle, agonist alone, and antagonist alone.
-
-
cAMP Measurement:
-
The incubation is stopped after a specific time (e.g., 30 minutes at 37°C).[6]
-
The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This method uses a competitive immunoassay with a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a standard immunoassay format for quantifying cAMP.
-
Radioimmunoassay (RIA): This involves a competitive binding assay with a radiolabeled cAMP tracer.
-
-
-
Data Analysis:
-
The amount of cAMP produced is plotted against the concentration of the antagonist.
-
The IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production, is calculated using non-linear regression analysis.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for evaluating CRF1 antagonists.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain penetrance, receptor occupancy and antistress in vivo efficacy of a small molecule corticotropin releasing factor type I receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Head-to-Head Comparison of Emicerfont and Verucerfont: An In Vivo Analysis of Two CRF-1 Receptor Antagonists
A comprehensive review of the in vivo performance, mechanisms of action, and clinical investigations of Emicerfont (GW-876,008) and Verucerfont (GSK-561,679), two selective corticotropin-releasing factor receptor-1 (CRF-1) antagonists developed by GlaxoSmithKline.
This compound and Verucerfont are small molecule antagonists of the CRF-1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which mediates physiological responses to stress.[1] Dysregulation of the CRF system has been implicated in various stress-related disorders, making the CRF-1 receptor a compelling target for therapeutic intervention. Both compounds have been investigated in clinical trials for different indications, with this compound primarily studied for Irritable Bowel Syndrome (IBS) and Verucerfont for alcohol dependence.[1][2] This guide provides a detailed comparison of their in vivo effects based on available experimental data.
Mechanism of Action: Targeting the Stress Axis
Both this compound and Verucerfont exert their pharmacological effects by blocking the CRF-1 receptor.[1][2] In response to stress, the hypothalamus releases corticotropin-releasing factor (CRF), which binds to CRF-1 receptors in the anterior pituitary gland. This binding stimulates the synthesis and release of adrenocorticotropic hormone (ACTH).[1] ACTH then travels through the bloodstream to the adrenal glands, stimulating the production and release of cortisol, the primary stress hormone in humans. By antagonizing the CRF-1 receptor, this compound and Verucerfont inhibit this cascade, thereby reducing the release of ACTH and cortisol.[1][2]
The signaling pathway initiated by CRF binding to its receptor is complex. Primarily, the CRF-1 receptor is coupled to a Gs-protein that activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). However, it can also signal through other pathways, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) cascades, in a tissue-specific manner.
The Hypothalamic-Pituitary-Adrenal (HPA) Axis
The HPA axis is the central neuroendocrine system that regulates the body's response to stress. The antagonistic action of this compound and Verucerfont on CRF-1 receptors directly modulates this axis.
In Vivo Performance: A Comparative Analysis
While a direct head-to-head clinical trial with reported results is unavailable, preclinical and separate clinical studies provide insights into the in vivo performance of this compound and Verucerfont. A planned Phase 2 clinical trial (NCT00511563) was designed to measure hormone responses after dosing with both this compound and Verucerfont in patients with IBS, but this study was withdrawn, and no results have been published.[3]
Verucerfont: In Vivo Efficacy in Alcohol Dependence
Verucerfont has been evaluated in both preclinical and clinical settings for its potential to treat alcohol dependence.
Preclinical Efficacy in Adrenalectomized Rats
In a study utilizing adrenalectomized rats, a model that induces maximal CRF drive, Verucerfont demonstrated potent and sustained suppression of ACTH release.[2] This preclinical model is considered predictive of in vivo CRF-1 antagonist activity.[2]
| Treatment (10 mg/kg, oral) | Baseline ACTH (pg/mL) | ACTH Suppression vs. Vehicle (Post-treatment) |
| Vehicle | 820-1215 | - |
| Verucerfont | 820-1215 | Significant suppression at all time points (1, 2, 3, 4, and 6 hours) |
Table 1: Effect of Verucerfont on Plasma ACTH in Adrenalectomized Rats.[2]
Clinical Efficacy in Anxious Alcohol-Dependent Women
In a clinical trial involving anxious, alcohol-dependent women, Verucerfont was administered at a fixed dose of 350 mg per day for three weeks.[2] The study employed the dexamethasone-CRF (dex-CRH) test to assess HPA axis activity. Verucerfont potently blocked the HPA axis response to the dex-CRH test, preventing the release of both ACTH and cortisol following CRF stimulation.[2] Despite these neuroendocrine effects, Verucerfont did not significantly reduce alcohol craving.[2]
| Treatment | Peak ACTH Response to CRF (pg/mL) | Peak Cortisol Response to CRF (µg/dL) |
| Placebo | ~40 | ~12 |
| Verucerfont (350 mg/day) | ~10 (Significantly lower than placebo) | ~2 (Significantly lower than placebo) |
Table 2: Effect of Verucerfont on ACTH and Cortisol Response in the Dexamethasone-CRF Test in Anxious Alcohol-Dependent Women (Data estimated from published graphs).[2]
This compound: In Vivo Effects in Irritable Bowel Syndrome
This compound (also known as GW876008) was primarily investigated for the treatment of Irritable Bowel Syndrome (IBS).
Clinical Investigation in IBS Patients
A study in female IBS patients used functional magnetic resonance imaging (fMRI) to assess the effect of this compound on brain activity during the expectation of abdominal pain.[4] Oral administration of this compound (20 mg or 200 mg) resulted in a significant reduction in the blood oxygen level-dependent (BOLD) signal in several brain regions associated with emotional arousal, including the amygdala, hippocampus, and insula, compared to placebo.[4] This suggests that this compound can modulate central neural circuits involved in the stress response. The study, however, did not report peripheral HPA axis measures such as ACTH or cortisol levels.[4]
| Treatment | Brain Regions with Reduced BOLD Signal during Pain Expectation |
| This compound (20 mg or 200 mg) | Amygdala, Hippocampus, Insula, Anterior Cingulate Cortex, Orbitomedial Prefrontal Cortex |
Table 3: Effect of this compound on Brain Activity in IBS Patients.[4]
Experimental Protocols
Verucerfont: Adrenalectomized Rat Assay
This assay assesses the functional inhibition of CRF-1 receptors in a state of high CRF drive.
-
Animal Model: Male rats undergo adrenalectomy to increase endogenous CRF levels.[2]
-
Acclimation and Catheterization: Rats are allowed to recover and are fitted with catheters for stress-free blood sampling.[2]
-
Baseline Sampling: A baseline blood sample is collected at time zero.[2]
-
Treatment Administration: Rats receive an oral dose of either vehicle or Verucerfont (10 mg/kg).[2]
-
Serial Blood Sampling: Blood samples are collected at 1, 2, 3, 4, and 6 hours post-administration.[2]
-
Hormone Analysis: Plasma ACTH levels are measured using standard assays.[2]
Verucerfont: Dexamethasone-CRF (dex-CRH) Test in Humans
This test evaluates the integrity of the HPA axis and the efficacy of CRF-1 receptor antagonists in suppressing stress hormone release.
-
Dexamethasone Administration: Participants receive a dose of dexamethasone (e.g., 1.5 mg) orally at night (e.g., 11:00 PM) to suppress the HPA axis.[2][5]
-
Catheter Insertion: The following day, intravenous catheters are inserted for blood sampling.[2][5]
-
Post-Dexamethasone Sampling: Blood samples are collected to confirm suppression of cortisol levels.[2][5]
-
CRF Administration: A bolus injection of CRF (e.g., 1 µg/kg) is administered intravenously.[2][5]
-
Post-CRF Blood Sampling: Blood samples are collected at multiple time points after the CRF injection (e.g., 5, 15, 30, 60, 90, and 120 minutes).[2][5]
-
Hormone Analysis: Plasma ACTH and cortisol levels are measured.[2][5]
This compound: fMRI Study in IBS Patients
This study investigates the central effects of this compound on brain circuits related to emotional arousal.
-
Participant Recruitment: Female patients with IBS and healthy controls are enrolled.
-
Treatment Administration: Participants receive a single oral dose of this compound (20 mg or 200 mg) or placebo in a crossover design.[4]
-
fMRI Paradigm: During fMRI scanning, participants are presented with cues indicating the potential for abdominal pain (pain expectation).
-
Image Acquisition and Analysis: BOLD signals are measured to assess regional brain activation.[4]
-
Data Comparison: Brain activation patterns during pain expectation are compared between the this compound and placebo conditions.[4]
Summary and Conclusion
This compound and Verucerfont are both potent CRF-1 receptor antagonists that have demonstrated in vivo activity. Verucerfont has shown a clear ability to suppress the HPA axis in both preclinical models and human subjects, significantly reducing ACTH and cortisol levels.[2] However, this neuroendocrine modulation did not translate to a reduction in alcohol craving in a clinical trial of alcohol-dependent women.[2]
This compound has been shown to modulate brain activity in regions associated with emotional arousal in IBS patients, suggesting a central mechanism of action relevant to stress-related visceral sensitivity.[4] However, a direct comparison of its effects on the HPA axis with Verucerfont is hampered by the lack of published data on its impact on peripheral stress hormones.
The divergent clinical development paths and the different in vivo endpoints studied for each compound make a direct head-to-head comparison challenging. While both molecules effectively engage the CRF-1 receptor, their therapeutic utility appears to be context-dependent and may be influenced by the specific patient population and the underlying pathophysiology of the disorder being treated. The withdrawn clinical trial that aimed to directly compare both compounds in IBS patients (NCT00511563) highlights the interest in a direct comparison, the results of which, if ever made public, would be highly valuable to the research community.[3] Future research, including head-to-head trials with consistent endpoints, would be necessary to definitively delineate the comparative in vivo profiles of this compound and Verucerfont.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Corticotropin-releasing factor receptor 1 antagonist alters regional activation and effective connectivity in an emotional-arousal circuit during expectation of abdominal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatry.wisc.edu [psychiatry.wisc.edu]
Comparative Potency of Emicerfont at Human Versus Rodent CRF1 Receptors: A Review of Available Data
For Immediate Release
[City, State] – [Date] – This guide provides a comparative overview of the potency of Emicerfont (also known as GW-876,008), a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), at human and rodent receptors. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of CRF1 antagonists and the translational aspects of their preclinical to clinical development.
Corticotropin-releasing factor (CRF) and its receptors, particularly CRF1, are key components of the hypothalamic-pituitary-adrenal (HPA) axis and play a crucial role in the body's response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS). This compound was developed by GlaxoSmithKline as a CRF1 antagonist to investigate its therapeutic potential in these conditions.[1] Understanding the relative potency of such antagonists at human versus rodent CRF1 receptors is critical for the accurate interpretation of preclinical data and the prediction of clinical efficacy.
Quantitative Comparison of this compound Potency
Data on the direct comparative potency of this compound at human versus rodent CRF1 receptors is not extensively detailed in publicly available literature. However, a functional inhibitory concentration (IC50) has been reported for this compound at the CRF1 receptor, although the species from which the receptor was derived is not consistently specified in all sources.
| Compound | Receptor Target | Potency Metric | Value (nM) | Species | Reference |
| This compound (GW-876,008) | CRF1 | IC50 | 66 | Not Specified | [2] |
Note: The species for the reported IC50 value is not explicitly stated in the available reference. Further investigation into the primary literature is required for definitive species-specific data.
The lack of readily available, direct comparative data highlights a critical gap in the publicly accessible pharmacological profile of this compound. Such data is essential for a comprehensive understanding of its translational pharmacology.
Experimental Protocols
Detailed experimental protocols for the determination of this compound's potency are not fully available in the public domain. However, based on standard pharmacological practices for CRF1 receptor antagonists, the following methodologies are typically employed:
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for the receptor.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from the CRF1 receptor.
General Procedure:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either human or rodent CRF1 receptors.
-
Incubation: Membranes are incubated with a known concentration of a radiolabeled CRF1 receptor ligand (e.g., [¹²⁵I]-Tyr⁰-Sauvagine) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity bound to the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., cAMP Accumulation Assay)
These assays measure the ability of a compound to inhibit the functional response of the receptor to an agonist.
Objective: To determine the potency of this compound in blocking agonist-induced intracellular signaling, typically the production of cyclic adenosine monophosphate (cAMP).
General Procedure:
-
Cell Culture: Cells stably expressing either human or rodent CRF1 receptors are cultured.
-
Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: The cells are then stimulated with a known concentration of a CRF1 receptor agonist (e.g., CRF).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined by non-linear regression analysis of the concentration-response curve.
Signaling Pathways and Experimental Workflow
CRF1 Receptor Signaling Pathway
The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This signaling cascade is central to the physiological effects of CRF.
Caption: CRF1 Receptor Signaling Pathway and Site of this compound Action.
Experimental Workflow for Potency Determination
The general workflow for determining the potency of a CRF1 receptor antagonist like this compound involves a series of in vitro experiments.
Caption: Workflow for Determining this compound Potency at CRF1 Receptors.
Conclusion
While this compound is a known CRF1 receptor antagonist, detailed and directly comparative public data on its potency at human versus rodent receptors is scarce. The available information indicates an IC50 of 66 nM, but the species context is ambiguous. For researchers in drug development, the potential for species-specific differences in potency is a critical consideration. The lack of clear, comparative data for this compound underscores the importance of conducting head-to-head in vitro studies using both human and rodent receptors to accurately bridge preclinical findings to clinical potential. Further publication of the preclinical pharmacology data for this compound would be of significant value to the scientific community.
References
Validating Emicerfont's Selectivity for the CRF1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of emicerfont's performance with other corticotropin-releasing factor 1 (CRF1) receptor antagonists, supported by available experimental data. The focus is on validating the selectivity of this compound for the CRF1 receptor over the CRF2 receptor, a critical aspect for therapeutic agents targeting the CRF system.
Introduction to this compound and the CRF System
Corticotropin-releasing factor (CRF), an endogenous peptide hormone, plays a pivotal role in the body's response to stress by activating two primary G-protein coupled receptors: CRF1 and CRF2.[1] The activation of these receptors triggers the release of adrenocorticotropic hormone (ACTH), a key component of the stress response pathway.[1] this compound (also known as GW876008) is a non-peptide small molecule developed by GlaxoSmithKline that acts as a CRF1 receptor antagonist.[1] By blocking the CRF1 receptor, this compound aims to mitigate the physiological effects of chronic stress and has been investigated for the treatment of conditions such as irritable bowel syndrome (IBS) and alcoholism.[1]
The selective antagonism of the CRF1 receptor is a key therapeutic goal, as the CRF1 and CRF2 receptors can have different and sometimes opposing effects. For instance, in the context of visceral pain, CRF1 receptor activation is pro-nociceptive, while CRF2 receptor activation can be anti-nociceptive. Therefore, establishing the selectivity of a compound like this compound is paramount to understanding its therapeutic potential and side-effect profile.
Comparative Analysis of CRF1 Receptor Antagonists
To objectively assess this compound's selectivity, its binding affinity for the CRF1 receptor is compared with that of other well-characterized CRF1 antagonists. The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity. Selectivity is determined by comparing the binding affinity for the CRF1 receptor to that for the CRF2 receptor.
| Compound | CRF1 Receptor Affinity | CRF2 Receptor Affinity | Selectivity (CRF2/CRF1) |
| This compound (GW876008) | IC50: 66 nM[2] | Data not available | Not calculable |
| Pexacerfont | IC50: 6.1 nM | >150-fold lower affinity than for CRF1 | >150-fold |
| Verucerfont | IC50: ~6.1 nM | IC50: >1000 nM | >164-fold |
| Antalarmin | Ki: 1.0 - 2.7 nM | Data not available | Not calculable |
Note: IC50 and Ki values are measures of binding affinity; lower values indicate stronger binding.
As the table indicates, while a specific IC50 value for this compound at the CRF1 receptor has been reported as 66 nM, publicly available data on its binding affinity for the CRF2 receptor is lacking.[2] This prevents a direct quantitative assessment of its selectivity. However, the available literature consistently describes this compound as a CRF1-selective antagonist.
In contrast, both pexacerfont and verucerfont demonstrate high selectivity for the CRF1 receptor, with over 150-fold and 164-fold greater affinity for CRF1 compared to CRF2, respectively. Antalarmin also exhibits high affinity for the CRF1 receptor.
Experimental Protocols
The determination of binding affinity and functional activity of CRF1 receptor antagonists relies on standardized in vitro assays. The following are detailed methodologies for two key experiments.
Radioligand Binding Assay for CRF1 Receptor Affinity
This assay directly measures the ability of a test compound (e.g., this compound) to displace a radioactively labeled ligand from the CRF1 receptor.
Objective: To determine the binding affinity (Ki or IC50) of a compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human CRF1 receptor.
-
Radioligand: [¹²⁵I]ovine-CRF or [¹²⁵I]Sauvagine.
-
Test compound (this compound or comparator).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the CRF1 receptor in lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
This assay measures the ability of a CRF1 receptor antagonist to block the CRF-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in the CRF1 signaling pathway.
Objective: To determine the functional potency of a compound as a CRF1 receptor antagonist.
Materials:
-
Cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
CRF or a CRF agonist (e.g., sauvagine).
-
Test compound (this compound or comparator).
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or luciferase-based biosensor).
-
Plate reader capable of detecting the signal from the chosen cAMP kit.
Procedure:
-
Cell Culture: Culture the CRF1-expressing cells in appropriate multi-well plates.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period.
-
Stimulation: Add a fixed concentration of CRF or a CRF agonist to the wells to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of the CRF-stimulated cAMP response against the concentration of the test compound to determine the IC50 value for functional antagonism.
References
The Role of CRF1 Receptor Antagonists in Alcohol Consumption: A Cross-Study Comparison
A comprehensive review of preclinical and clinical data on the efficacy of Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists in modulating alcohol intake reveals a complex, yet promising, therapeutic avenue. While the specific compound Emicerfont (also known as GW876008) has been investigated for its potential in treating alcoholism, a lack of publicly available data on its effects on alcohol consumption necessitates a broader comparative analysis of other CRF1 receptor antagonists.
The dysregulation of the brain's stress system, particularly the corticotropin-releasing factor (CRF) and its primary receptor, CRF1, is increasingly recognized as a key driver in the cycle of alcohol dependence and relapse. This has led to the development of numerous CRF1 receptor antagonists as potential pharmacotherapies for alcohol use disorder. This guide provides a detailed comparison of the effects of several prominent CRF1 antagonists on alcohol intake, drawing from both preclinical animal models and human clinical trials.
Preclinical Studies: A Glimmer of Hope in Animal Models
Preclinical research, predominantly in rodents, has consistently demonstrated the potential of CRF1 receptor antagonists to curb excessive alcohol consumption, particularly in models of alcohol dependence. These studies suggest that by blocking the CRF1 receptor, these compounds can alleviate the negative emotional states associated with withdrawal, a key factor driving compulsive alcohol seeking.
Summary of Preclinical Findings
| Compound | Animal Model | Key Findings | Reference |
| Antalarmin | Alcohol-dependent Wistar rats | Dose-dependently reduced excessive alcohol self-administration in dependent rats with no effect in non-dependent rats. A 20 mg/kg dose significantly reduced ethanol self-administration.[1][2] | Funk et al., 2007 |
| Alcohol-dependent C57BL/6J mice | Blocked the increase in alcohol self-administration following dependence and abstinence.[3][4] | Chu et al., 2007 | |
| R121919 | Alcohol-dependent Wistar rats | Significantly reduced ethanol self-administration in dependent rats at doses of 10 mg/kg and 20 mg/kg, with no effect on non-dependent animals.[1][2] | Funk et al., 2007 |
| Predator odor-stressed Wistar rats | Reduced operant alcohol responding in stressed rats.[5] | Gilpin et al., 2012 | |
| MPZP | Alcohol-preferring (P) rats with induced dependence | Attenuated dependence-induced increases in alcohol intake without affecting consumption in non-dependent controls.[6] | Gilpin et al., 2008 |
| CP-154,526 | Binge-drinking C57BL/6J mice | Intra-VTA (ventral tegmental area) administration selectively decreased ethanol intake.[7] | Rinker et al., 2017 |
| Stressed BALB/cJ mice | Attenuated stress-induced increases in ethanol consumption.[8] | Lowery et al., 2008 |
Experimental Protocols: Preclinical Models
A common experimental workflow in preclinical studies investigating the effects of CRF1 receptor antagonists on alcohol intake involves several key stages:
References
- 1. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticotropin-releasing factor 1 antagonists selectively reduce ethanol self-administration in ethanol-dependent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dependence-induced increases in ethanol self-administration in mice are blocked by the CRF1 receptor antagonist antalarmin and by CRF1 receptor knockout - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dependence-induced increases in ethanol self-administration in mice are blocked by the CRF1 receptor antagonist antalarmin and by CRF1 receptor knockout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predator Odor Stress Alters Corticotropin-Releasing Factor-1 Receptor (CRF1R)-Dependent Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of CRF1-Receptor and Opioid-Receptor Antagonists on Dependence-Induced Increases in Alcohol Drinking by Alcohol-Preferring (P) Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alcohol in Excess: CRF1 receptors in the rat and mouse VTA and DRN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The CRF-1 receptor antagonist, CP-154,526, attenuates stress-induced increases in ethanol consumption by BALB/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of CRF1 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the pharmacokinetic profiles of several Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. The information is presented to facilitate objective comparison and is supported by experimental data from preclinical and clinical studies.
Corticotropin-releasing factor (CRF) and its receptors, particularly CRF1, play a crucial role in the body's response to stress. Consequently, CRF1 receptor antagonists have been a major focus of drug development for stress-related disorders such as anxiety, depression, and irritable bowel syndrome. A thorough understanding of the pharmacokinetic properties of these antagonists is essential for predicting their efficacy and safety. This guide summarizes and compares the available pharmacokinetic data for several prominent CRF1 antagonists.
Pharmacokinetic Profiles of CRF1 Antagonists
The following table summarizes key pharmacokinetic parameters for a selection of CRF1 antagonists. It is important to note that these values are derived from various studies, and direct comparison should be made with caution due to differences in experimental conditions, including species, dose, and route of administration.
| Compound | Species | Dose & Route | t1/2 (h) | Cmax | Tmax | AUC | Oral Bioavailability (%) | Protein Binding (%) | Reference |
| CP-154,526 | Rat | 5 mg/kg (i.v.) | 1.5 | - | - | - | - | - | [1] |
| Rat | 5 mg/kg (p.o.) | 51 (terminal) | - | 0.5 h | - | 27 | - | [2] | |
| Antalarmin | Rhesus Macaque | 20 mg/kg (p.o.) | 7.82 | - | - | - | 19.3 | - | [1] |
| Pexacerfont | Chimpanzee | - | - | - | - | - | 58 | - | [3] |
| Human | - | - | - | - | - | - | 96.1 | [3] | |
| DMP696 | Rat | - | - | - | - | - | Good | 98.5 | [4] |
| NBI-30775/R121919 | Human | 40-80 mg/day (p.o.) | - | - | - | - | Well-absorbed | - | [5] |
| Verucerfont (GSK561679) | Rat | 10 mg/kg (p.o.) | - | - | - | Adequate exposure | Orally available | - | [6][7] |
| NBI-27914 | Rat | - | Long | - | - | - | Poor systemic availability after i.p. | High | [4][8] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; AUC: Area under the curve. Dashes (-) indicate that the data was not specified in the cited sources.
Experimental Protocols
The pharmacokinetic data presented in this guide were derived from a variety of experimental designs. Below are generalized methodologies commonly employed in these studies.
Animal Models
Preclinical pharmacokinetic studies for CRF1 antagonists have predominantly utilized rodent models, such as Sprague-Dawley and Wistar rats, as well as non-human primates like rhesus macaques and chimpanzees.[1][2][3] These models are chosen for their physiological and metabolic similarities to humans, allowing for the initial assessment of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Drug Administration and Sample Collection
Antagonists are typically administered via intravenous (i.v.) and oral (p.o.) routes to determine key parameters like bioavailability.[1][2] Following administration, blood samples are collected at various time points. Plasma is then separated for subsequent analysis. In some studies, cerebrospinal fluid (CSF) is also collected to assess brain penetration of the compound.
Analytical Methods
The quantification of CRF1 antagonists in biological matrices is most commonly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11] This highly sensitive and specific technique allows for the accurate measurement of drug concentrations, which is crucial for constructing pharmacokinetic profiles. The general workflow involves:
-
Sample Preparation: Protein precipitation is a common first step to remove interfering proteins from the plasma samples.[9]
-
Chromatographic Separation: The extracted analyte is then injected into a liquid chromatography system, where it is separated from other components on a column (e.g., C18).[9]
-
Mass Spectrometric Detection: The separated compound is ionized and detected by a mass spectrometer, which provides quantitative data based on the mass-to-charge ratio of the molecule and its fragments.[11]
CRF1 Receptor Signaling Pathway
CRF1 receptors are G-protein coupled receptors (GPCRs) that can activate multiple downstream signaling cascades, primarily through Gs and Gq proteins, leading to cellular responses.
Caption: CRF1 Receptor Signaling Cascade.
This guide provides a foundational comparison of the pharmacokinetic profiles of several CRF1 antagonists. For more in-depth analysis, researchers are encouraged to consult the primary literature cited. The continued investigation into the pharmacokinetics and pharmacodynamics of these compounds is crucial for the development of effective therapeutics for stress-related disorders.
References
- 1. Evidence that corticotropin-releasing factor receptor type 1 couples to Gs- and Gi-proteins through different conformations of its J-domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatry.wisc.edu [psychiatry.wisc.edu]
- 6. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. mdpi.com [mdpi.com]
- 10. LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS assay for the determination of a novel D-peptide antagonist of CXCR4 in rat plasma and its application to a preclinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CRF1 Antagonists: Emicerfont as a Reference Compound in Novel Drug Screening
For Researchers, Scientists, and Drug Development Professionals
The Corticotropin-Releasing Factor Receptor 1 (CRF1) has emerged as a significant therapeutic target for a spectrum of stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[1][2] The development of potent and selective CRF1 antagonists is a key focus in modern drug discovery. A crucial component of any screening cascade for novel CRF1 antagonists is the use of a well-characterized reference compound to validate assay performance and benchmark the potency of new chemical entities. This guide provides a comprehensive comparison of Emicerfont (GW-876,008) with other notable CRF1 antagonists, evaluating its suitability as a reference compound in screening assays.
Introduction to CRF1 and its Signaling Pathway
The CRF1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and pituitary gland.[3][4] Its activation by its endogenous ligand, corticotropin-releasing factor (CRF), triggers a signaling cascade primarily mediated by the Gs alpha subunit. This leads to the activation of adenylyl cyclase, which in turn elevates intracellular cyclic adenosine monophosphate (cAMP) levels.[5] This canonical pathway is the basis for many functional screening assays designed to identify CRF1 antagonists.
This compound and its Alternatives: A Comparative Analysis
This compound is a non-peptide CRF1 antagonist developed by GlaxoSmithKline.[6] It has been investigated for the treatment of IBS and alcoholism.[6][7] While its clinical development has not led to a marketed drug, its well-defined pharmacology makes it a candidate for a reference compound.
Several other non-peptide CRF1 antagonists have been extensively studied and are frequently used in preclinical research. These include Pexacerfont, Verucerfont, Antalarmin, and R121919. A direct comparison of their in vitro potency is essential for selecting an appropriate reference standard.
Quantitative Comparison of CRF1 Antagonists
The following table summarizes the reported binding affinities (Ki) and functional potencies (IC50) of this compound and its alternatives against the human CRF1 receptor. Lower values indicate higher potency.
| Compound | Ki (nM) | IC50 (nM) | Selectivity for CRF1 over CRF2 |
| This compound | 72[7] | 66[7] | High (data not specified) |
| Pexacerfont | - | 6.1[8][9][10] | >150-fold[9][10] |
| Verucerfont | - | ~6.1[8][11] | >1000-fold[8][11] |
| Antalarmin | 1 | 0.8[12] | High (data not specified) |
| R121919 | 2-5[13][14] | - | >1000-fold[14] |
| Crinecerfont | - | - | High (data not specified)[15][16] |
Note: Ki and IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols for CRF1 Antagonist Screening
The two primary types of in vitro assays used for screening CRF1 antagonists are radioligand binding assays and functional cell-based assays measuring cAMP accumulation.
Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the CRF1 receptor.
Objective: To determine the binding affinity (Ki) of a test compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human CRF1 receptor.
-
Radioligand, such as [125I]Tyr0-sauvagine or [3H]-urocortin.[17][18]
-
Test compounds (including reference compound like this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).
-
Non-specific binding control (a high concentration of a known CRF1 ligand).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the CRF1 receptor-containing membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This assay measures the ability of a test compound to inhibit the CRF-induced production of cAMP in whole cells.
Objective: To determine the functional potency (IC50) of a test compound as a CRF1 antagonist.
Materials:
-
A cell line stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293).[3][19]
-
CRF (agonist).
-
Test compounds (including reference compound like this compound).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or other formats).[3][5]
Procedure:
-
Seed the cells in a multi-well plate and grow to confluence.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle.
-
Stimulate the cells with a fixed concentration of CRF (typically the EC80) in the presence of a phosphodiesterase inhibitor.
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Generate a dose-response curve for the antagonist's inhibition of the CRF-stimulated cAMP response.
-
Determine the IC50 value from the curve.
In Vivo Relevance and Translational Considerations
While in vitro potency is a primary selection criterion, the ultimate goal of a screening campaign is to identify compounds with in vivo efficacy. Many CRF1 antagonists, including this compound, have demonstrated anxiolytic-like effects in animal models.[1][20] However, the translation of these preclinical findings to clinical efficacy in humans has been challenging.[21][22] Factors such as brain penetrance, receptor occupancy, and pharmacokinetic properties are critical.[23] When selecting a reference compound, it is beneficial to choose one with known in vivo activity to enable a more comprehensive evaluation of new chemical entities.
Conclusion
This compound presents itself as a viable, though moderately potent, reference compound for CRF1 antagonist screening programs. Its well-documented activity provides a solid benchmark for comparison. However, for laboratories seeking a reference with higher potency, compounds such as Pexacerfont, Verucerfont, or Antalarmin may be more suitable alternatives, as indicated by their lower Ki and IC50 values. The choice of a reference compound should be guided by the specific goals of the screening campaign, including the desired potency range and the need for a compound with established in vivo efficacy. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of novel CRF1 antagonists, with this compound or other selected compounds serving as a reliable standard.
References
- 1. Therapeutic Utility of Non-Peptidic CRF1 Receptor Antagonists in Anxiety, Depression, and Stress-Related Disorders: Evidence from Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of CRF1 antagonists for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Colorimetric assay for rapid screening of corticotropin releasing factor receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pexacerfont | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antalarmin - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent [synapse.patsnap.com]
- 16. Crinecerfont for classic congenital adrenal hyperplasia | MedRAC@UNC [medrac.web.unc.edu]
- 17. Synthesis and Evaluation of Candidate PET Radioligands for Corticotropin-Releasing Factor Type-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The CRF1 Antagonist Verucerfont in Anxious Alcohol-Dependent Women: Translation of Neuroendocrine, But not of Anti-Craving Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Brain penetrance, receptor occupancy and antistress in vivo efficacy of a small molecule corticotropin releasing factor type I receptor selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Emicerfont in a Laboratory Setting
Core Principles of Emicerfont Disposal
As a potent, biologically active compound, this compound should be managed as a hazardous chemical waste.[1] The primary goal is to prevent its release into the environment and to minimize exposure to laboratory personnel.[2] All waste contaminated with this compound, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be segregated and disposed of according to institutional and regulatory standards.[3][4]
Quantitative Data Summary for Disposal Planning
Effective waste management begins with a clear understanding of the materials and their proper handling. The following table summarizes key considerations for the disposal of this compound-related waste.
| Waste Type | Container Requirements | Disposal Method | Key Precautions |
| Unused/Expired this compound | Sturdy, leak-proof, and clearly labeled hazardous waste container.[4] | Collection by a licensed hazardous waste disposal service. | Do not mix with incompatible wastes.[4] Store in a designated, secure area.[3] |
| Contaminated Solvents/Solutions | Chemically resistant container with a secure lid.[4] Secondary containment is required for liquids.[4] | Collection by a licensed hazardous waste disposal service. | Never dispose of down the drain.[1][4] Clearly label with all chemical components. |
| Contaminated Labware (glass, plastic) | Puncture-resistant container for sharps. Lined box for non-sharps.[5] | Collection as hazardous or biomedical waste, depending on institutional policy. | Rinse empty containers; the first rinseate is hazardous waste.[4] Deface or remove original labels.[4] |
| Contaminated PPE (gloves, coats) | Designated, labeled hazardous waste bag or container.[3] | Incineration through a hazardous waste disposal service.[6] | Consider all PPE worn when handling this compound to be contaminated.[3] |
| Spill Cleanup Materials | Sealed container, placed within a rigid, labeled hazardous waste container.[6] | Collection by a licensed hazardous waste disposal service. | Use a spill kit with appropriate absorbent materials.[2] |
Experimental Protocol: Standard Spill Decontamination Procedure
In the event of an this compound spill, immediate and appropriate action is necessary to contain the material and decontaminate the area.
Materials:
-
Personal Protective Equipment (PPE): two pairs of chemotherapy gloves, disposable gown, eye protection, and an N95 respirator.[3]
-
Hazardous drug spill kit.[2]
-
Absorbent, plastic-backed pads.[6]
-
Appropriately labeled hazardous waste disposal bags and containers.[3][6]
Procedure:
-
Secure the Area: Restrict access to the spill area to authorized personnel only.[3]
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Cover the spill with an absorbent pad from the spill kit.[6]
-
Clean the Area: Once absorbed, carefully place the contaminated pads into a hazardous waste bag. Clean the spill area with an appropriate deactivating and cleaning agent, as determined by your institution's safety protocols.
-
Dispose of Waste: Place all contaminated materials, including PPE, into the designated hazardous waste container.[3]
-
Report the Spill: Document and report the incident according to your institution's policies.
Visualizing the this compound Waste Disposal Workflow
To aid in the proper segregation of waste generated during research with this compound, the following workflow diagram illustrates the decision-making process.
Caption: Decision tree for segregating this compound-contaminated waste.
Signaling Pathway Context: CRF1 Antagonism
This compound is an antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRFR1).[7][8] Understanding this mechanism is crucial for appreciating its biological potency and the importance of proper handling and disposal. The signaling pathway diagram below illustrates the action of this compound.
Caption: this compound blocks the CRFR1 signaling pathway.
By implementing these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, thereby building a foundation of trust and safety in their research operations.
References
- 1. nems.nih.gov [nems.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. uspnf.com [uspnf.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
Essential Safety and Operational Guide for Handling Emicerfont
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Emicerfont (GW876008), a potent corticotropin-releasing factor 1 (CRF-1) receptor antagonist. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research activities.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure risk. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or goggles | Powder-free nitrile gloves (double-gloving recommended) | Laboratory coat | N95 or higher-rated respirator (if not in a ventilated enclosure) |
| Solution Preparation | Chemical splash goggles | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if performed in a fume hood |
| In Vitro/In Vivo Administration | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required |
| Spill Cleanup | Chemical splash goggles | Heavy-duty, chemical-resistant gloves | Chemical-resistant apron or gown | N95 or higher-rated respirator |
| Waste Disposal | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required |
Experimental Protocols: Safe Handling and Operational Plan
Adherence to a strict operational protocol is mandatory to ensure a safe laboratory environment when working with this compound.
1. Engineering Controls:
-
Ventilation: All weighing and initial dilutions of solid this compound should be performed in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Restricted Access: Designate a specific area for the handling of this compound. Access to this area should be restricted to authorized personnel who are fully trained in the handling of potent compounds.
2. Procedural Guidance:
-
Weighing:
-
Don appropriate PPE as outlined in the table above.
-
Perform weighing within a chemical fume hood or powder containment hood.
-
Use a dedicated set of spatulas and weigh boats.
-
Clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) after each use.
-
-
Solubilization:
-
Add solvent to the this compound powder slowly to avoid splashing.
-
Cap the vial or tube securely before vortexing or sonicating.
-
Visually inspect the container for any external contamination before removing it from the fume hood.
-
-
Administration:
-
When performing in vivo studies, use appropriate animal handling techniques to minimize the risk of spills and aerosol generation.
-
For in vitro experiments, add the this compound solution to cell cultures or assays within a biological safety cabinet to maintain sterility and containment.
-
3. Spill and Emergency Procedures:
-
Minor Spill (Solid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper towels to avoid raising dust.
-
Wet the paper towels with a suitable solvent (e.g., 70% ethanol) and wipe the area from the outside in.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Minor Spill (Liquid):
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Work from the outside of the spill inwards to clean the area.
-
Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Major Spill:
-
Evacuate the laboratory and alert others.
-
Contact the institution's environmental health and safety (EHS) office immediately.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) if available.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated weigh boats, and spatulas should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Needles and syringes used for administration must be disposed of in a designated sharps container.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a labeled hazardous waste bag.
-
-
Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic"). Store waste in a designated, secure area away from incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's EHS-approved waste management vendor.
Visualization of the this compound Handling Workflow
The following diagram illustrates the standard operational workflow for handling this compound, from receiving to disposal, emphasizing key safety checkpoints.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
